8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-bromo-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQOQUKCFKWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
This guide provides a comprehensive technical overview of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a substituted xanthine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, synthesis, and potential biological activities.
Introduction and Chemical Identity
This compound, also known as 8-bromo-7-ethyl-3-methylxanthine, is a synthetic derivative of the naturally occurring purine alkaloid, xanthine. The strategic placement of a bromine atom at the 8-position, an ethyl group at the 7-position, and a methyl group at the 3-position of the purine core imparts unique physicochemical and pharmacological properties to the molecule. These substitutions are crucial in modulating its interaction with biological targets, making it a valuable scaffold in the design of novel therapeutics.[1][2] As a highly characterized reference material, it complies with stringent regulatory standards for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[3]
Chemical Structure and Identification
-
IUPAC Name: this compound[3]
-
Synonyms: 8-bromo-7-ethyl-3-methylxanthine, 8-Bromo-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione[3][4]
-
CAS Number: 101071-96-9[3]
-
Molecular Formula: C₈H₉BrN₄O₂[4]
-
Molecular Weight: 273.09 g/mol [4]
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While specific experimental data for this exact compound is limited, properties can be inferred from closely related analogs and general characteristics of the xanthine class.
| Property | Value (or Estimated) | Source/Rationale |
| Melting Point | Approx. 285-300 °C | Based on the melting point of the closely related 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine (285 °C) and 8-Bromo-3-Methyl-xanthine (~300°C).[5] |
| Solubility | Slightly soluble in DMSO and methanol.[5][6] | Typical solubility profile for 8-substituted xanthines. The presence of the polar purine core and the relatively non-polar ethyl and bromo substituents influence its solubility. |
| Appearance | Expected to be a white to off-white or light yellow solid/powder. | Based on descriptions of similar 8-bromoxanthine derivatives.[5][7] |
| pKa | Estimated around 7.65 ± 0.20 | Based on the predicted pKa for the related 8-Bromo-3-Methyl-xanthine.[5] |
Synthesis and Purification
The synthesis of this compound typically involves a two-step process starting from 3-methylxanthine. The first step is the regioselective bromination at the 8-position, followed by N-alkylation at the 7-position.
Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related 8-bromo-7-alkylxanthines.[5][8][9]
Step 1: Synthesis of 8-Bromo-3-methylxanthine
-
To a stirred suspension of 3-methylxanthine (1 equivalent) in glacial acetic acid, add sodium acetate (1.5 equivalents).
-
Heat the mixture to 50-60 °C.
-
Slowly add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise.
-
Maintain the reaction at 60-65 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and then with methanol.
-
Dry the product under vacuum to yield 8-bromo-3-methylxanthine as a light-yellow solid.
Step 2: Synthesis of this compound
-
Dissolve 8-bromo-3-methylxanthine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (1.5 equivalents).
-
To this stirred mixture, add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily centered around the bromine atom at the 8-position. This position is susceptible to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of a wide range of 8-substituted xanthine derivatives.[10] Common reactions include palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, as well as direct displacement with amines and other nucleophiles.[10]
For optimal stability, the compound should be stored in a cool, dry, and dark place, away from strong oxidizing agents.
Biological and Pharmacological Profile
While specific studies on the biological activity of this compound are not extensively documented, its activity can be inferred from the well-established pharmacology of the methylxanthine class and the influence of 8-position substitutions.
Mechanism of Action
Methylxanthines are known to exert their pharmacological effects through several mechanisms, primarily as antagonists of adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes.[2]
-
Adenosine Receptor Antagonism: The substitution at the 8-position of the xanthine core is known to increase adenosine receptor antagonism.[2] Therefore, this compound is expected to act as an antagonist at adenosine A₁, A₂A, A₂B, and A₃ receptors. This antagonism can lead to a variety of physiological effects, including central nervous system stimulation, bronchodilation, and cardiac stimulation.[2]
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, methylxanthines increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation (bronchodilation) and other cellular responses.
Caption: Potential mechanisms of action for this compound.
Potential Applications
Given its structural features, this compound is a valuable intermediate for the synthesis of more complex molecules with tailored pharmacological profiles, such as selective adenosine receptor antagonists or phosphodiesterase inhibitors.[11] These could have therapeutic potential in respiratory diseases (like asthma and COPD), neurodegenerative disorders, and cardiovascular conditions.[1]
Toxicology
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A typical reverse-phase HPLC method for purity analysis would involve:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 273 nm) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and potentially a signal for the N-H proton. A ¹H NMR spectrum for a similar compound, 8-bromo-3-methyl-7-{2-[(4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione, is available for reference.[13]
Conclusion
This compound is a synthetically versatile and pharmacologically interesting molecule. Its utility as a chemical intermediate, coupled with the potential for intrinsic biological activity as an adenosine receptor antagonist and phosphodiesterase inhibitor, makes it a compound of significant interest for further research and development in the pharmaceutical sciences. This guide provides a foundational understanding of its chemical and physical properties to support such endeavors.
References
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SpectraBase. (n.d.). 8-bromo-3-methyl-7-{2-[(4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 8-Bromo Xanthine Derivative – CAS 853029-57-9. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 8-Bromo-7-ethyl-3-methylxanthine
This guide provides a comprehensive overview and detailed protocol for the chemical synthesis of 8-Bromo-7-ethyl-3-methylxanthine, a substituted purine derivative of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the bromination of 3-methylxanthine followed by a selective N-alkylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.
Strategic Overview of the Synthesis Pathway
The synthesis of 8-Bromo-7-ethyl-3-methylxanthine is most efficiently achieved through a two-step reaction sequence starting from the commercially available 3-methylxanthine. The core logic of this pathway is to first introduce the bromo substituent at the C8 position of the purine ring, which is susceptible to electrophilic substitution, and then to introduce the ethyl group at the N7 position via nucleophilic substitution.
The overall transformation can be visualized as follows:
Biological activity of 8-bromoxanthine derivatives
An In-Depth Technical Guide to the Biological Activity of 8-Bromoxanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] These purine alkaloids, naturally found in coffee, tea, and chocolate, exert a wide range of effects on the human body.[3][4] The strategic modification of the xanthine scaffold has led to the development of potent therapeutic agents.[1][2] Among these modifications, the introduction of a bromine atom at the 8-position of the purine ring system has proven to be a particularly fruitful strategy for enhancing and diversifying biological activity. This guide provides a comprehensive technical overview of the multifaceted biological activities of 8-bromoxanthine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Adenosine Receptor Antagonism: A Primary Mechanism of Action
A predominant and extensively studied biological activity of 8-bromoxanthine derivatives is their antagonism of adenosine receptors.[5][6] Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Xanthine derivatives, including those with an 8-bromo substitution, are structurally similar to adenosine and can act as competitive antagonists at these receptors.[3][6][8]
Mechanism of Action
8-Bromoxanthine derivatives exert their antagonistic effect by binding to adenosine receptors without activating them, thereby blocking the physiological effects of adenosine. For instance, antagonism of A2A receptors in the brain can counteract the inhibitory effects of adenosine on dopamine signaling, a mechanism relevant to the treatment of Parkinson's disease.[7] The specific pharmacological profile of an 8-bromoxanthine derivative is determined by its relative affinity for the different adenosine receptor subtypes.[5]
Structure-Activity Relationship (SAR)
The affinity and selectivity of 8-bromoxanthine derivatives for adenosine receptor subtypes are profoundly influenced by the nature of the substituents at the N1, N3, and N7 positions of the xanthine ring, as well as modifications at the 8-position itself.[1][5][9]
-
Substituents at N1 and N3: The size and nature of the alkyl groups at the N1 and N3 positions play a crucial role in determining receptor affinity and selectivity. For example, increasing the alkyl chain length at these positions can enhance affinity for the A1 receptor.[1]
-
Substituents at the 8-Position: While the bromine atom itself is a key feature, further substitution at this position can lead to highly potent and selective antagonists. For instance, the introduction of aryl or styryl groups at the 8-position has yielded compounds with high A2A selectivity.[10][11]
Data Presentation: Adenosine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of representative xanthine derivatives at different human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity Profile |
| Caffeine | 12,000 - 41,000 | 2,400 - 19,000 | 13,000 | >100,000 | Non-selective[8] |
| Theophylline | 8,500 - 14,000 | 4,300 - 19,000 | 22,000 | >100,000 | Non-selective[8] |
| 8-Phenyltheophylline | 10 | 7,000 | - | - | A1-selective[8] |
| DPCPX | 0.53 | - | - | - | Highly A1-selective[8] |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol describes a standard method for determining the binding affinity of 8-bromoxanthine derivatives to adenosine receptors using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific adenosine receptor subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Materials:
-
Membrane preparations from cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[7][12][13]
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[7][12][13]
-
Test 8-bromoxanthine derivatives.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test 8-bromoxanthine derivative.[7][12]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7][12]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Visualization: Adenosine Receptor Signaling Pathway
Caption: Antagonistic action of 8-bromoxanthine derivatives on adenosine receptor signaling.
Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling
In addition to their effects on adenosine receptors, many xanthine derivatives, including 8-bromoxanthines, are known to inhibit phosphodiesterases (PDEs).[14][15] PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of cellular processes.[16]
Mechanism of Action
By inhibiting PDEs, 8-bromoxanthine derivatives prevent the breakdown of cAMP and cGMP, leading to an accumulation of these cyclic nucleotides within the cell.[17] This amplification of cyclic nucleotide signaling can have various downstream effects, including smooth muscle relaxation, reduced inflammation, and modulation of neurotransmission.[4] The specific physiological outcome depends on the PDE isoforms that are inhibited.[18]
Structure-Activity Relationship (SAR)
The potency and selectivity of 8-bromoxanthine derivatives as PDE inhibitors are dictated by their chemical structure. Modifications to the xanthine core can significantly alter their interaction with the catalytic site of different PDE isoforms. For instance, certain 8-aryl xanthines have been shown to be potent and selective inhibitors of PDE5.[11]
Data Presentation: PDE Inhibitory Activity
The following table summarizes the IC50 values of representative xanthine derivatives against different PDE isoforms. Lower IC50 values indicate greater inhibitory potency.
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Theophylline | - | - | - | >100 | - |
| IBMX | 18 | 35 | 19 | 12 | 6 |
| Sildenafil | - | - | - | - | 0.0034 - 0.0052 |
| Rolipram | - | - | - | 0.0002 - 0.0043 | >1000 |
Data for IBMX, Sildenafil, and Rolipram are provided for comparison as well-characterized PDE inhibitors.
Experimental Protocol: Fluorescence Polarization (FP) Assay for PDE Inhibition
This protocol outlines a non-radioactive method for assessing the inhibitory activity of 8-bromoxanthine derivatives on PDE enzymes.
Principle: This assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) as a substrate. When the substrate is cleaved by a PDE enzyme, the resulting fluorescently labeled monophosphate is bound by a specific binding agent, leading to a high fluorescence polarization (FP) signal. In the presence of an inhibitor, PDE activity is reduced, resulting in less product formation and a lower FP signal.[19]
Materials:
-
Recombinant human PDE enzyme of interest.
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Binding agent specific for the fluorescent monophosphate product.
-
Test 8-bromoxanthine derivatives.
-
Assay buffer.
-
Black microplates (96- or 384-well).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Inhibitor and Enzyme Pre-incubation: Add the test 8-bromoxanthine derivative at various concentrations to the wells of the microplate, followed by the addition of the PDE enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.[19]
-
Incubation: Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).[19]
-
Reaction Termination and Detection: Stop the reaction by adding the binding agent. This also initiates the detection step, where the binding agent captures the fluorescent product.[19]
-
Signal Measurement: Measure the fluorescence polarization of each well using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[19]
Visualization: PDE-Mediated Cyclic Nucleotide Signaling
Caption: Inhibition of phosphodiesterase (PDE) by 8-bromoxanthine derivatives.
Xanthine Oxidase Inhibition
8-Bromoxanthine itself has been shown to be an inhibitor of xanthine oxidase.[20] This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1]
Mechanism of Action
8-Bromoxanthine acts as an uncompetitive inhibitor with respect to xanthine, suggesting it binds to the enzyme-substrate complex.[20] It preferentially binds to the reduced form of the molybdenum center in the enzyme's active site.[20] By inhibiting xanthine oxidase, 8-bromoxanthine can reduce the production of uric acid, which has therapeutic implications for conditions such as gout, which is characterized by hyperuricemia.[21]
Data Presentation: Xanthine Oxidase Inhibitory Activity
| Compound | Ki (µM) | Inhibition Type |
| 8-Bromoxanthine | ~400 | Uncompetitive vs. Xanthine[20] |
Therapeutic Potential in Neurodegenerative Diseases
The modulation of adenosine and cyclic nucleotide signaling pathways by 8-bromoxanthine derivatives makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][22][23][24]
Rationale:
-
Adenosine Receptor Antagonism: In Parkinson's disease, A2A receptor antagonists can restore the balance of dopamine signaling in the brain.[7] In Alzheimer's disease, adenosine receptor modulation may offer neuroprotection.[4]
-
PDE Inhibition: Inhibition of specific PDE isoforms can enhance synaptic plasticity and memory function, and may also have anti-inflammatory and neuroprotective effects.[4][24]
Methylxanthines, the parent class of compounds, have been shown to have anti-inflammatory, anti-oxidative, and neuroprotective properties.[4] They can influence pathways associated with neurodegeneration, including the accumulation of misfolded proteins and neuroinflammation.[4]
Anticancer and Anti-inflammatory Potential
Emerging evidence suggests that 8-bromoxanthine derivatives may also possess anticancer and anti-inflammatory activities.
-
Anticancer: Xanthine derivatives have been reported to induce apoptosis in cancer cells.[2] The antiproliferative activity of some 8-substituted xanthine derivatives has been demonstrated in various cancer cell lines.[2]
-
Anti-inflammatory: By antagonizing adenosine receptors and inhibiting PDEs, 8-bromoxanthine derivatives can modulate inflammatory responses.[4][9] For example, A2A and A2B receptor antagonists can have immunomodulatory effects.[13][25]
Conclusion
8-Bromoxanthine derivatives are a versatile class of compounds with a rich pharmacology centered on the modulation of purinergic and cyclic nucleotide signaling. Their ability to act as potent and selective antagonists of adenosine receptors and inhibitors of phosphodiesterases underpins their therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The continued exploration of the structure-activity relationships of this chemical scaffold, guided by robust in vitro and in vivo evaluations, holds significant promise for the development of novel and effective therapeutic agents.
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An In-Depth Technical Guide to the Mechanism of Action of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Introduction
8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a synthetic derivative of xanthine, a purine base found in most human tissues and fluids. The xanthine scaffold is the foundation for naturally occurring alkaloids like caffeine and theophylline, which are known for their diverse pharmacological effects.[1] This guide provides a detailed technical overview of the putative mechanism of action of this compound, grounded in the established pharmacology of the 8-substituted xanthine class of molecules. For researchers and professionals in drug development, understanding this mechanism is pivotal for exploring its therapeutic potential.
The core biological activities of xanthine derivatives are primarily attributed to a dual mechanism: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] The specific substitutions on the xanthine core at the N1, N3, N7, and C8 positions dictate the potency and selectivity of these interactions.[1] For this compound, the presence of the bromo group at the 8-position, along with alkyl substitutions at the N3 and N7 positions, suggests a significant potential for modulating these two key signaling pathways.
Primary Mechanism of Action: Adenosine Receptor Antagonism
A primary and well-documented mechanism of action for xanthine derivatives is the competitive antagonism of adenosine receptors.[1] Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[2] These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.[2]
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₂ₐ and A₂ₑ Receptors: Primarily couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.
By blocking these receptors, this compound is expected to inhibit the physiological effects of adenosine. The structure-activity relationships (SAR) of 8-substituted xanthines provide valuable insights into its likely receptor affinity profile. The substituent at the 8-position is a key determinant of affinity and selectivity. For instance, bulky substituents at this position, such as phenyl or cycloalkyl groups, can significantly increase affinity, particularly for the A₁ receptor.[3][4]
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Selectivity Profile |
| Caffeine | 12,000 - 41,000 | 2,400 - 19,000 | 13,000 | >100,000 | Non-selective |
| Theophylline | 8,500 - 14,000 | 4,300 - 19,000 | 22,000 | >100,000 | Non-selective |
| 8-Phenyltheophylline | 10 | 7,000 | - | - | A₁-selective |
| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | 0.53 | - | - | - | Highly A₁-selective |
Data for illustrative purposes, sourced from a comparative study of xanthine antagonists.[5]
The ethyl group at the N7 position of this compound might influence its selectivity profile. Studies have shown that small hydrophobic substituents at the 7-position are generally well-tolerated for receptor binding.[6]
Signaling Pathway: Adenosine Receptor Antagonism
The diagram below illustrates the general mechanism of adenosine receptor antagonism by a xanthine derivative. By blocking the receptor, the compound prevents the G-protein activation and subsequent modulation of adenylyl cyclase, thereby maintaining baseline cAMP levels.
Caption: Adenosine receptor antagonism by this compound.
Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are also known to be competitive, non-selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thus terminating their signaling.[7] By inhibiting PDEs, xanthines can lead to an accumulation of intracellular cAMP and/or cGMP, which can potentiate the effects of pathways that utilize these second messengers.
There are 11 families of PDEs (PDE1-PDE11), with various isoforms exhibiting different substrate specificities and tissue distributions. The inhibitory profile of a xanthine derivative across these isoforms can vary. For example, some xanthines show modest, non-selective inhibition with IC₅₀ values in the high micromolar range, while others have been developed to be highly potent and selective for specific PDE families.[7][8] The inhibitory potency of many adenosine receptor-blocking xanthines on PDEs is often significantly lower than their affinity for adenosine receptors.[9] However, at higher concentrations, PDE inhibition can contribute significantly to the overall pharmacological effect.
Signaling Pathway: PDE Inhibition
The following diagram illustrates how this compound, by inhibiting PDEs, can lead to an increase in intracellular cAMP levels.
Caption: Phosphodiesterase inhibition by this compound.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a framework for these investigations.
Protocol 1: Adenosine Receptor Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of the test compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity of this compound at human adenosine A₁, A₂ₐ, A₂ₑ, and A₃ receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Phosphodiesterase Inhibition Assay
This assay measures the ability of the test compound to inhibit the enzymatic activity of a specific PDE isoform. Fluorescence polarization (FP) is a common, non-radioactive method.
Objective: To determine the IC₅₀ of this compound against various human PDE isoforms.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the test compound in DMSO, recombinant human PDE enzyme, and a fluorescently labeled substrate (e.g., FAM-cAMP).
-
Compound Dilution: Perform a serial dilution of the test compound stock solution in assay buffer to create a range of concentrations.
-
Enzyme Reaction: In a black 96- or 384-well plate, add the diluted PDE enzyme solution to each well, followed by the diluted test compound. Include controls for maximum enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding a binding agent that specifically binds to the product of the reaction (the fluorescently labeled monophosphate).
-
Fluorescence Polarization Measurement: Read the plate on a microplate reader capable of measuring fluorescence polarization. A decrease in FP signal corresponds to inhibition of PDE activity.
-
Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound, as a member of the 8-substituted xanthine family, is strongly predicted to function through a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. The specific substitutions on its purine ring suggest it will exhibit a distinct affinity and selectivity profile for the various adenosine receptor subtypes and PDE isoforms. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and detailed characterization of its pharmacological properties. Such studies are essential to unlock the full therapeutic potential of this and related compounds in drug discovery and development.
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Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
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Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 21(8), 974. [Link]
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Navigating the Solubility Landscape of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
Physicochemical Profile of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility investigation is built. This compound, also known as 8-bromo-7-ethyl-3-methylxanthine, possesses a molecular structure that suggests a degree of lipophilicity, a key factor influencing its solubility in organic solvents.
Key Physicochemical Parameters (Predicted and Observed for Similar Compounds):
| Property | Value/Observation | Significance for Solubility |
| Molecular Weight | ~287.1 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Polar Surface Area | Moderate | Influences hydrogen bonding potential with protic solvents. |
| LogP (Predicted) | Moderately lipophilic | Suggests better solubility in non-polar to moderately polar organic solvents over aqueous media. |
| Hydrogen Bond Donors/Acceptors | Multiple sites | Allows for interactions with a variety of protic and aprotic polar solvents. |
| Crystal Lattice Energy | Likely high | As a crystalline solid, significant energy may be required to break the crystal lattice, impacting solubility. |
The purine-2,6-dione core, common to xanthine derivatives, is a relatively planar and rigid structure, which can lead to strong intermolecular interactions within the crystal lattice. The presence of the bromine atom at the 8-position and the ethyl group at the 7-position, along with the methyl group at the 3-position, contributes to the molecule's overall size and lipophilicity.
General Solubility Behavior of Xanthine Derivatives
Xanthine and its derivatives are a well-studied class of compounds, and their solubility behavior offers valuable insights. Generally, xanthines exhibit poor aqueous solubility. This is attributed to strong intermolecular hydrogen bonds and base stacking in their crystal structures. While methylation can sometimes paradoxically increase aqueous solubility, the introduction of larger, non-polar substituents often decreases it.
In organic solvents, the solubility of xanthine derivatives is variable. For instance, some are described as being slightly soluble in chloroform. For a closely related compound, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, qualitative data suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. This information provides a starting point for solvent selection in experimental solubility studies for this compound.
A Robust Protocol for the Experimental Determination of Thermodynamic Solubility
Given the absence of a comprehensive public dataset, the ability to accurately and reliably determine the solubility of this compound in-house is paramount. The following section provides a detailed, field-proven protocol based on the gold-standard shake-flask method for determining thermodynamic (or equilibrium) solubility. This method ensures that the measured solubility represents a true equilibrium state between the dissolved and undissolved compound.
The "Why" Behind the Shake-Flask Method
The shake-flask method is considered the most reliable technique for solubility measurement because it is based on achieving a true thermodynamic equilibrium.[1] This is in contrast to kinetic solubility methods, which are faster but can sometimes provide misleading results, especially for compounds that are slow to dissolve or prone to forming supersaturated solutions.[2][3] The extended incubation time in the shake-flask method allows for the dissolution process to reach a steady state, providing a more accurate and reproducible value that is critical for downstream applications such as formulation development and biopharmaceutical classification.
Experimental Workflow
The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-bromo-7-ethyl-3-methylxanthine
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 8-bromo-7-ethyl-3-methylxanthine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the absence of publicly available spectroscopic data for this specific molecule in peer-reviewed literature, this document establishes the necessary analytical workflows and interprets expected data by leveraging detailed spectral analysis of the closely related and well-characterized analogue, 8-bromotheophylline (8-bromo-1,3-dimethylxanthine). This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, data interpretation causality, and a foundational understanding of how multi-modal spectroscopy is applied to confirm the structure, purity, and integrity of novel xanthine derivatives.
Introduction: The Analytical Imperative for Novel Xanthine Derivatives
Xanthine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from stimulants like caffeine to bronchodilators like theophylline. The synthesis of novel derivatives, such as 8-bromo-7-ethyl-3-methylxanthine, is a critical step in the discovery of new chemical entities with tailored pharmacological profiles. The bromine atom at the C8 position serves as a versatile synthetic handle for further functionalization, while the alkyl groups at the N3 and N7 positions modulate the molecule's solubility, receptor affinity, and metabolic stability.
Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation and purity assessment of 8-bromo-7-ethyl-3-methylxanthine are paramount. Spectroscopic techniques are the gold standard for this purpose, providing a detailed electronic and structural fingerprint of the molecule. This guide outlines the principal spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are essential for a comprehensive characterization.
Important Note on Data: As of the publication of this guide, specific experimental spectroscopic data for 8-bromo-7-ethyl-3-methylxanthine is not available in the public domain. Therefore, to provide a scientifically grounded and practically useful document, we will utilize the spectral data of 8-bromotheophylline (8-bromo-1,3-dimethylxanthine) as a reference analogue. The structural differences are minor (N7-ethyl vs. N7-methyl), allowing for a highly relevant interpretation of expected spectral features. All data presented herein for the analogue will be clearly identified as such, providing a robust template for the analysis of the title compound.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is essential for interpreting its spectral output. The systematic numbering of the xanthine core allows for precise assignment of signals, particularly in NMR spectroscopy.
The workflow for comprehensive characterization follows a logical sequence where each technique provides complementary information.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition. For 8-bromo-7-ethyl-3-methylxanthine (C₈H₉BrN₄O₂), the expected monoisotopic mass is approximately 272.00 g/mol .
Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is preferred for xanthine derivatives as it is a soft ionization method that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation. The most telling feature for a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity for the molecular ion, separated by 2 Da ([M+H]⁺ and [M+2+H]⁺). This isotopic signature is a powerful diagnostic tool that provides unequivocal evidence of a single bromine atom in the molecule.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.
-
Data Acquisition: Acquire data in full scan mode. The high-resolution capability allows for the determination of the elemental formula from the accurate mass.
Data Interpretation (Reference Analogue: 8-Bromotheophylline)
For 8-bromotheophylline (C₇H₇BrN₄O₂), the expected molecular weight is ~259.0 g/mol . A high-resolution mass spectrum would show two key peaks.
| Ion Species | Calculated m/z | Observed m/z (Example) | Interpretation |
| [M+H]⁺ (with ⁷⁹Br) | 258.9883 | 258.9885 | Molecular ion with the lighter bromine isotope. |
| [M+2+H]⁺ (with ⁸¹Br) | 260.9862 | 260.9864 | Molecular ion with the heavier bromine isotope. |
The observation of this characteristic 1:1 doublet at the expected m/z provides strong evidence for the molecular formula.
Fragmentation Analysis: By increasing the collision energy (in MS/MS experiments), fragmentation patterns can be induced. A common fragmentation for xanthines involves the retro-Diels-Alder cleavage of the pyrimidine ring.[1]
For 8-bromo-7-ethyl-3-methylxanthine , the expected [M+H]⁺ ions would be at m/z ≈ 273.0 and 275.0. Similar fragmentation pathways would be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.
Expertise & Causality: The choice of solvent is crucial for NMR. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for xanthine derivatives due to its superior solvating power, especially if the N1-H proton is to be observed, as it slows the rate of proton exchange. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
¹H NMR Spectroscopy
This technique will identify all unique proton environments in the molecule. For 8-bromo-7-ethyl-3-methylxanthine, we expect to see signals for the N1-H proton, the N3-methyl group, and the N7-ethyl group.
Expected Signals for 8-bromo-7-ethyl-3-methylxanthine:
-
N1-H: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), due to its acidic nature.
-
N7-CH₂: A quartet, resulting from coupling to the adjacent methyl protons. Its chemical shift will be influenced by the adjacent electronegative nitrogen atom.
-
N3-CH₃: A sharp singlet, as there are no adjacent protons to couple with.
-
N7-CH₂-CH₃: A triplet, resulting from coupling to the adjacent methylene protons.
¹³C NMR Spectroscopy
This technique identifies the unique carbon atoms in the molecule. Carbons directly attached to electronegative atoms (O, N) and the C=O carbonyl carbons will appear most downfield.
Expected Signals for 8-bromo-7-ethyl-3-methylxanthine:
-
C2 & C6 (Carbonyls): Two signals in the highly deshielded region (150-160 ppm).
-
C4 & C5 (Imidazo- and Pyrimidinedione ring carbons): Signals in the aromatic/heteroaromatic region.
-
C8 (Bromo-substituted carbon): A signal significantly shifted by the bromine atom.
-
N7-CH₂: A signal for the ethyl methylene carbon.
-
N3-CH₃: A signal for the N3-methyl carbon.
-
N7-CH₂-CH₃: A signal for the ethyl methyl carbon, typically the most upfield signal.
Data Table (Reference Analogue: 8-Bromotheophylline)
The following table presents typical NMR data for 8-bromotheophylline, which serves as a predictive model for the title compound.
| Group | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) | Expected for 8-bromo-7-ethyl-3-methylxanthine |
| N1-H | ~11.2 (s, 1H) | - | Broad singlet, ~11 ppm |
| N3-CH₃ | ~3.45 (s, 3H) | ~29.5 | Singlet, ~3.5 ppm |
| N7-CH₃ | ~3.95 (s, 3H) | ~31.5 | - |
| N7-CH₂ | - | - | Quartet, ~4.2 ppm |
| N7-CH₂-CH₃ | - | - | Triplet, ~1.4 ppm |
| C2 (C=O) | - | ~154.5 | ~154 ppm |
| C4 (C=O) | - | ~151.0 | ~151 ppm |
| C5 | - | ~107.0 | ~107 ppm |
| C6 | - | ~148.5 | ~148 ppm |
| C8-Br | - | ~122.0 | ~122 ppm |
Note: 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet. Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation. For xanthine derivatives, the most prominent features are the strong carbonyl (C=O) stretching bands and the N-H stretching vibration. The exact position of the carbonyl peaks can provide insight into the ring system's electronic structure and potential hydrogen bonding.
Experimental Protocol (ATR-FTIR)
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis.
Data Interpretation and Key Vibrational Modes
The IR spectrum provides a molecular "fingerprint" that is unique to the compound. Key absorption bands are expected in the following regions.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3100 - 3000 | N-H Stretch | Amide (in ring) | Medium, can be broad |
| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium to weak |
| 1750 - 1650 | C=O Stretch | Amide Carbonyls | Two strong, sharp peaks |
| 1600 - 1450 | C=N, C=C Stretch | Heteroaromatic Ring | Medium to strong peaks |
| 650 - 550 | C-Br Stretch | Bromoalkane | Medium to weak |
The presence of strong absorptions in the 1750-1650 cm⁻¹ region is a clear indicator of the dione structure of the xanthine core.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the purine ring of xanthine.
Expertise & Causality: The choice of solvent is critical as solvent polarity can influence the wavelength of maximum absorbance (λmax). A polar protic solvent like ethanol or methanol is a common choice. According to Beer-Lambert's law, absorbance is directly proportional to the concentration, allowing for quantitative analysis if a reference standard is available.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol). Dilute this stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU (typically in the 5-20 µg/mL range).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution. Scan across a wavelength range of 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation
Xanthine derivatives typically exhibit a strong absorption band around 270-280 nm, corresponding to the π → π* electronic transition of the conjugated purine ring system. For 8-bromotheophylline in ethanol, a λmax is commonly observed at approximately 275 nm. A similar λmax would be expected for 8-bromo-7-ethyl-3-methylxanthine.
Integrated Analysis and Conclusion
No single spectroscopic technique can provide a complete structural picture. The power of this multi-modal approach lies in the integration of complementary data.
-
Mass Spectrometry confirms the molecular weight (273.09 g/mol for C₈H₉BrN₄O₂) and the presence of a single bromine atom.
-
IR Spectroscopy confirms the presence of key functional groups: N-H, C-H, and the critical C=O moieties of the xanthine core.
-
NMR Spectroscopy (¹H and ¹³C) pieces together the molecular skeleton, confirming the presence and connectivity of the ethyl group at N7, the methyl group at N3, and the overall structure of the purine ring.
-
UV-Vis Spectroscopy confirms the presence of the expected conjugated π-electron system.
By synthesizing the evidence from these distinct analytical methods, a researcher can achieve unambiguous confirmation of the identity, structure, and purity of 8-bromo-7-ethyl-3-methylxanthine. This rigorous characterization is a non-negotiable prerequisite for its use in further chemical synthesis, biological screening, and any stage of the drug development pipeline.
References
To ensure scientific integrity, this section provides references to established methodologies and data for related compounds, which form the basis of the analytical approach described in this guide.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Thummar, K., Patel, F., Pethani, T. M., & Dudhatra, B. (2020). The representative mass spectral scan with possible fragmentation product ion of a) Paracetamol b) Pamabrom and c) Internal Standard (Diclofenac). ResearchGate. [Link]
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PubChem. (n.d.). 8-Bromotheophylline. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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The Enigmatic Role of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione in Medicinal Chemistry: A Technical Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the medicinal chemistry landscape of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a member of the xanthine family of compounds. While this specific molecule is noted as a characterized reference material for pharmaceutical applications, a comprehensive body of public-domain research detailing its intrinsic biological activity and therapeutic applications remains to be fully established.[1] This document, therefore, serves as a technical exploration of its synthesis, its placement within the broader, pharmacologically significant class of 8-substituted xanthines, and its potential, yet largely unexplored, roles in drug discovery and development.
Synthesis and Chemical Profile: Building the Xanthine Scaffold
The synthesis of this compound originates from its core structure, a xanthine ring. The synthetic pathway typically commences with the bromination of a 3-methylxanthine precursor. This foundational step is crucial for introducing a reactive handle at the 8-position, enabling further structural modifications.
A general and widely employed method for the synthesis of the key intermediate, 8-bromo-3-methylxanthine, involves the reaction of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with bromine in the presence of a base such as sodium acetate in a suitable solvent like acetic acid.[2] The reaction temperature is carefully controlled to ensure selective bromination at the C8 position of the purine ring.
The subsequent and defining step in the synthesis of the title compound is the N7-alkylation of the 8-bromo-3-methylxanthine intermediate. This reaction involves the introduction of an ethyl group at the 7-position of the xanthine nucleus. While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, analogous alkylations of similar xanthine scaffolds are well-documented. These reactions typically proceed by treating the 8-bromoxanthine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetone.
Caption: General synthetic route to this compound.
The Pharmacological Context: An 8-Substituted Xanthine Derivative
The medicinal chemistry significance of this compound is best understood by examining the well-established pharmacological profile of the broader class of 8-substituted xanthine derivatives. These compounds are recognized for their interactions with key biological targets, primarily adenosine receptors and phosphodiesterases (PDEs).
Adenosine Receptor Antagonism
Methylxanthines, such as caffeine and theophylline, are classical non-selective antagonists of adenosine receptors.[3][4] The introduction of substituents at the 8-position of the xanthine core has been a pivotal strategy in the development of potent and selective adenosine receptor antagonists.[5] The behavioral stimulant effects of many methylxanthines are attributed to their ability to block central adenosine receptors.[3]
The adenosine receptor family comprises four subtypes: A1, A2A, A2B, and A3. The development of antagonists with selectivity for these subtypes is a key objective in medicinal chemistry for targeting a range of pathological conditions. For instance, selective A1 receptor antagonists have been investigated for their potential in treating cardiac arrhythmias, while A2A antagonists are explored for neurodegenerative disorders like Parkinson's disease.[6] Although direct evidence for this compound is lacking, its structural similarity to known adenosine receptor antagonists suggests it may possess affinity for one or more of these receptor subtypes.
Caption: Mechanism of adenosine receptor antagonism by xanthine derivatives.
Phosphodiesterase Inhibition
Theophylline and other methylxanthines are also known to be inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8][9][10] By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation, which is the basis for the use of theophylline as a bronchodilator in asthma.[10]
The development of selective PDE inhibitors has led to successful drugs for various conditions, such as sildenafil (Viagra®), a selective PDE5 inhibitor for erectile dysfunction.[7] 8-Aryl xanthine derivatives have been reported as potent PDE5 inhibitors.[11] The potential for this compound to act as a PDE inhibitor is plausible given its xanthine scaffold, although its specific inhibitory profile against the various PDE isoforms remains to be determined experimentally.
Potential Therapeutic Applications: A Field of Exploration
Given the established roles of adenosine receptor antagonists and PDE inhibitors, this compound, as a member of this structural class, could theoretically be explored for a variety of therapeutic applications, including:
-
Central Nervous System Disorders: As a potential CNS stimulant through adenosine receptor blockade.
-
Respiratory Diseases: As a potential bronchodilator through PDE inhibition.
-
Inflammatory Conditions: Adenosine receptors are implicated in inflammatory pathways.
-
Cardiovascular Diseases: Adenosine plays a crucial role in cardiovascular function.
It is critical to emphasize that these are speculative applications based on the activities of structurally related compounds. Rigorous biological evaluation is necessary to ascertain the actual pharmacological profile and therapeutic potential of this compound.
Future Directions and Conclusion
This compound stands as a molecule of interest within the rich field of xanthine medicinal chemistry. While its primary current role appears to be that of a well-characterized synthetic intermediate and reference standard, its structural features suggest a potential for biological activity.
Future research efforts should focus on the following to elucidate its role in medicinal chemistry:
-
Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol.
-
In Vitro Pharmacological Profiling: Screening against a panel of adenosine receptor subtypes and phosphodiesterase isoforms to determine its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Comparison of its activity with other N7- and 8-substituted xanthine derivatives to understand the contribution of the N7-ethyl group.
-
In Vivo Evaluation: Should in vitro activity be confirmed, in vivo studies in relevant animal models would be warranted to assess its therapeutic potential.
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- ChemicalBook. (2025). 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Retrieved from https://www.chemicalbook.
- Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. (n.d.). In PMC. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305786/
- Adenosine receptors and behavioral actions of methylxanthines. (n.d.). In PubMed. National Institutes of Health. Retrieved from https://pubmed.ncbi.nlm.nih.gov/6263595/
- Google Patents. (2014). WO 2014/097314 A1. Retrieved from https://patents.google.
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). In PMC. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9689033/
- Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/20859794/
- Methylxanthine inhibitors of phosphodiesterases. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2457788/
- An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/publication/287515082_An_Overview_of_Methylxanthine_as_Adenosine_Receptor_Antagonists
- 8-Aryl xanthines potent inhibitors of phosphodiesterase 5. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11440851/
- Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27836398/
- Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. (n.d.). In PNAS. Retrieved from https://www.pnas.org/doi/abs/10.1073/pnas.82.10.3262
- Xanthines as Adenosine Receptor Antagonists. (n.d.). In PMC. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3443334/
- GSRS. (n.d.). 8-BROMO-3-METHYLXANTHINE. Retrieved from https://gsrs.ncats.nih.gov/ginas/app/beta/substances/d1c6f961-d1c8-4b77-a8e5-3d5f3d4f3d3d
- PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21088927
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- The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. (2020). In ResearchGate. Retrieved from https://www.researchgate.net/publication/339396321_The_Study_of_the_Alkylation_Reactions_of_8-Bromo-3-Methyl-7-Thietanyl-3Xanthine_With_a-Halogenoacetic_Esters
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Discovery of substituted purine-2,6-dione compounds
An In-Depth Technical Guide to the Discovery of Substituted Purine-2,6-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine-2,6-dione scaffold, commonly known as xanthine, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1] This guide provides a comprehensive technical overview of the discovery and development of substituted purine-2,6-dione compounds. We will explore the synthetic strategies employed to modify this versatile scaffold, delve into the key pharmacological targets and mechanisms of action, and elucidate the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering field-proven insights and detailed experimental protocols to facilitate further innovation in this promising area of medicinal chemistry.
The Purine-2,6-dione Scaffold: A Foundation for Diverse Pharmacology
The purine-2,6-dione structure is a bicyclic system composed of a pyrimidine ring fused to an imidazole ring.[2] Naturally occurring xanthine derivatives, such as caffeine, theophylline, and theobromine, are widely consumed for their stimulant and bronchodilator effects.[3][4] These compounds exert their physiological effects through multiple mechanisms, including the non-selective inhibition of phosphodiesterases and the antagonism of adenosine receptors.[3][4] The inherent biological activity and "drug-like" properties of the xanthine scaffold have made it an attractive starting point for the synthesis of novel therapeutic agents with a wide range of applications, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][5]
Synthetic Strategies for Derivatization of the Purine-2,6-dione Core
The substitution pattern on the purine-2,6-dione ring system is crucial for determining the pharmacological activity and selectivity of the resulting compounds. A variety of synthetic methodologies have been developed to introduce diverse functional groups at the N1, N3, N7, and C8 positions.
A common and versatile approach for the synthesis of 8-substituted purine-2,6-diones involves the Traube purine synthesis, which utilizes substituted 5,6-diaminouracils as key intermediates.[6][7]
Representative Synthetic Protocol: Synthesis of 8-Aryl-Substituted Purine-2,6-diones
This protocol outlines a general procedure for the synthesis of 8-aryl-substituted purine-2,6-dione derivatives, a class of compounds with potential applications in cancer therapy.[6][8]
Step 1: Nitrosation of 6-aminouracil
-
To a stirred suspension of 6-aminouracil in water, add a solution of sodium nitrite.
-
Cool the mixture in an ice bath and add acetic acid dropwise to maintain the temperature below 5°C.
-
Stir the reaction mixture for 1-2 hours, during which a colored precipitate of 6-amino-5-nitrosouracil will form.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Reduction of the Nitroso Group
-
Suspend the 6-amino-5-nitrosouracil in a mixture of water and ammonium sulfide solution.
-
Heat the mixture at 70-80°C for 1-2 hours until the color of the solution changes, indicating the reduction of the nitroso group to an amino group, forming 5,6-diaminouracil.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Condensation and Cyclization
-
Heat a mixture of 5,6-diaminouracil and an appropriate aromatic aldehyde in dimethylformamide (DMF) under reflux for 4-6 hours.
-
The condensation of the aldehyde with the 5-amino group, followed by cyclization, yields the desired 8-aryl-substituted purine-2,6-dione.
-
Cool the reaction mixture, add water to precipitate the product, and collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified compound.
Caption: Synthetic pathway for 8-aryl-substituted purine-2,6-diones.
Pharmacological Targets and Mechanisms of Action
Substituted purine-2,6-diones have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.
Adenosine Receptor Antagonism
Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptors: A1, A2A, A2B, and A3.[9] Substituted purine-2,6-diones are well-established antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[9]
-
A1 Receptor Antagonism: Blockade of A1 receptors in the central nervous system can lead to stimulant effects, which is the primary mechanism of action for caffeine.[4][10]
-
A2A Receptor Antagonism: A2A receptor antagonists have shown therapeutic potential in the treatment of Parkinson's disease, as they can modulate dopaminergic neurotransmission.[9][11] Istradefylline, a substituted purine-2,6-dione, is an example of an A2A receptor antagonist that has been investigated for this indication.[11]
Caption: Antagonism of adenosine receptors by substituted purine-2,6-diones.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways.[12] Non-selective PDE inhibition is a well-known mechanism of action for naturally occurring xanthines like theophylline.[3] More recently, synthetic purine-2,6-dione derivatives have been developed as selective inhibitors of specific PDE isoforms.[13][14]
-
PDE4/7 Inhibition: Dual inhibitors of PDE4 and PDE7 have shown promise as anti-inflammatory agents by increasing intracellular cAMP levels in immune cells, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[13]
-
PDE5 Inhibition: Selective PDE5 inhibitors are used for the treatment of erectile dysfunction. While sildenafil and vardenafil are not purine-2,6-diones, research has explored this scaffold for developing novel PDE5 inhibitors.[12][14]
Anticancer Activity
The purine-2,6-dione scaffold has emerged as a promising framework for the development of novel anticancer agents.[8][15] These compounds can exert their anti-proliferative effects through various mechanisms:
-
Kinase Inhibition: Certain derivatives have been designed as inhibitors of key signaling kinases involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and BRAF.[8]
-
Cell Cycle Arrest: Some substituted purines can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[16]
-
Induction of Apoptosis: By modulating various signaling pathways, purine-2,6-dione derivatives can trigger programmed cell death (apoptosis) in cancer cells.
Structure-Activity Relationship (SAR) Studies
The biological activity of substituted purine-2,6-diones is highly dependent on the nature and position of the substituents on the purine ring. The following table summarizes key SAR findings from various studies.
| Position of Substitution | Substituent | Effect on Activity | Target(s) | Reference(s) |
| N1 | Alkyl, Aryl | Modulates potency and selectivity | Adenosine Receptors, PDEs | [5] |
| N3 | Alkyl, Aryl | Influences inhibitory activity | Ribonucleases | [17] |
| N7 | Alkyl, Benzyl | Affects potency and selectivity | Ribonucleases, Kinases | [8][17] |
| C8 | Aryl, Heteroaryl | Crucial for high-affinity binding | Adenosine Receptors | [18] |
| C8 | Thioether linkage | Enhances anti-inflammatory activity | Adenosine Receptors | [5] |
Experimental Protocols: In Vitro Anti-inflammatory Assay
This protocol describes a method for evaluating the anti-inflammatory activity of substituted purine-2,6-dione compounds by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (substituted purine-2,6-diones) dissolved in DMSO
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known TNF-α inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants for TNF-α measurement.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds on the remaining cells using a cell viability assay to ensure that the observed reduction in TNF-α is not due to cell death.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production).
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Future Perspectives and Conclusion
The discovery of substituted purine-2,6-dione compounds continues to be a vibrant area of research. The versatility of this scaffold allows for the development of highly selective and potent ligands for a wide range of biological targets. Future research efforts are likely to focus on:
-
Multi-target Drug Design: The development of single molecules that can modulate multiple targets simultaneously, which may offer improved efficacy and a lower propensity for drug resistance in complex diseases like cancer.[8]
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design novel purine-2,6-dione derivatives with enhanced potency and selectivity for their intended targets.[11]
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative diseases and metabolic disorders.[19][20]
References
-
Jadhav, G. P., Kaur, I., Maryati, M., Airhihen, B., Fischer, P. M., & Winkler, G. S. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & Medicinal Chemistry Letters, 25(19), 4143-4147. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Jadhav, G. P., Kaur, I., Maryati, M., Airhihen, B., Fischer, P. M., & Winkler, G. S. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. PubMed Central. [Link]
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Abdel-Ghani, T. M., El-Sayed, M. A., El-Sabbagh, O. I., & El-Damasy, D. A. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3901. [Link]
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Mohamed, M. S., El-Kalyoubi, S. A., & Dogan, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(5), 3245-3269. [Link]
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Iwasawa, K., & Kudo, K. (2001). New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. Current Medicinal Chemistry, 8(11), 1347-1361. [Link]
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Piotrowska, K., et al. (2020). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 199, 112391. [Link]
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El-Sayed, M. A., et al. (2015). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica, 7(10), 246-261. [Link]
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A Preliminary Investigation of Ethyl-Substituted Xanthines: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of ethyl-substituted xanthines. Moving beyond the well-trodden path of methylxanthines, this document outlines the synthesis, characterization, and pharmacological evaluation of their ethylated counterparts, offering insights into the causal reasoning behind experimental choices and methodologies.
Introduction: The Rationale for Exploring Ethyl-Substituted Xanthines
Xanthine and its derivatives are a cornerstone of medicinal chemistry, forming a class of purine alkaloids with significant pharmacological effects in both animals and humans[1]. The most well-known among these are the methylxanthines—caffeine, theophylline, and theobromine—which are widely consumed for their stimulant and bronchodilator properties[2]. Their primary mechanisms of action are generally attributed to two key molecular interactions: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes[3][4].
While methylxanthines have been extensively studied, the substitution of ethyl groups in place of methyl groups on the xanthine scaffold presents a compelling, yet less explored, avenue for drug discovery. The seemingly minor addition of a methylene group can significantly alter a compound's lipophilicity, metabolic stability, and steric interactions with target proteins. This can lead to profound changes in potency, selectivity, and pharmacokinetic profiles. For instance, some studies suggest that ethyl substitutions at the N1, N3, and N7 positions may enhance adenosine A1 receptor affinity when compared to methyl substitutions. This guide provides a foundational framework for the systematic investigation of these ethyl-analogs.
Synthesis of Ethyl-Substituted Xanthines: A Methodological Overview
The synthesis of substituted xanthines is a well-established field, with the Traube purine synthesis being a classical and highly versatile method[5][6][7]. This approach involves the construction of the imidazole ring onto a pre-existing pyrimidine core. For the synthesis of N-ethylated xanthines, this typically involves the use of N-ethylurea or N,N'-diethylurea as a starting material.
General Workflow for N-Alkylation using Traube Synthesis
The Traube synthesis provides a robust pathway to N-substituted xanthines. The general workflow involves the condensation of a substituted urea with cyanoacetic acid, followed by cyclization, nitrosation, reduction, and a final ring closure to form the purine scaffold[7][8].
Caption: Generalized workflow for the Traube purine synthesis of N-ethylxanthines.
Protocol: Synthesis of 1,3-Diethylxanthine
This protocol outlines the synthesis of 1,3-diethylxanthine, a key intermediate for further derivatization, adapted from microwave-assisted procedures that significantly shorten reaction times compared to conventional heating[9].
Step 1: Preparation of 1,3-Diethyl-5,6-diaminouracil
-
This precursor is prepared following the general principles of the Traube synthesis, starting with N,N'-diethylurea and cyanoacetic acid.
Step 2: Imidazole Ring Closure
-
In a 10 mL pressure tube, combine 1,3-diethyl-5,6-diaminouracil (1.0 g) and triethyl orthoformate (6 mL).
-
Subject the mixture to microwave irradiation for 5 minutes (120 W, 160°C) with stirring.
-
After cooling, the precipitate is filtered.
-
Wash the solid with diethyl ether (10 mL) and dry.
-
The crude product can be recrystallized from water to yield pure 1,3-diethylxanthine[9].
Protocol: Synthesis of 7-Ethyl-substituted Theophylline
The alkylation of theophylline at the N7 position can be achieved through various methods. One common approach involves the reaction of theophylline with an ethylating agent in the presence of a base. For instance, 7-(2-chloroethyl)theophylline can be synthesized and subsequently reacted with various nucleophiles[3].
Step 1: Synthesis of 7-(2-Hydroxyethyl)theophylline
-
React theophylline with 2-chloroethanol in the presence of a suitable base. This step has proven to be challenging due to the low solubility of theophylline in many organic solvents[3].
Step 2: Conversion to 7-(2-Chloroethyl)theophylline
-
The hydroxyl group of 7-(2-hydroxyethyl)theophylline can be converted to a chloride, for example, by reaction with a chlorinating agent like thionyl chloride.
Step 3: Nucleophilic Substitution
-
Dissolve 7-(2-chloroethyl)theophylline (1.24 mmol) in 10 mL of ethanol.
-
Add 1.5 equivalents of the desired nucleophile (e.g., thiophenol).
-
Reflux the mixture for 4 hours.
-
After cooling, neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography[3].
Physicochemical Characterization and Analytical Methodologies
Accurate characterization of newly synthesized ethyl-substituted xanthines is crucial. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity, purity, and physicochemical properties of the compounds.
| Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of ethyl group placement. | Chemical shifts and coupling constants will confirm the position of substitution. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point. UV detection is typically effective due to the purine ring system[5][6][10]. |
| UV-Visible Spectroscopy | Preliminary characterization and concentration determination. | The characteristic absorbance of the xanthine scaffold can be utilized. |
Pharmacological Evaluation: Unraveling Biological Activity
The primary pharmacological targets for xanthine derivatives are adenosine receptors and phosphodiesterases. A thorough preliminary investigation should involve assessing the activity of the synthesized ethyl-substituted xanthines at both of these target families.
Adenosine Receptor Binding Assays
Adenosine receptors are a family of G-protein coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Radioligand binding assays are the gold standard for determining the affinity of a compound for these receptors.
Caption: Workflow for a competitive radioligand binding assay for adenosine receptors.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁ receptors) and a range of concentrations of the ethyl-substituted xanthine test compound.
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assays
PDEs are a superfamily of enzymes that hydrolyze cyclic AMP (cAMP) and cyclic GMP (cGMP). Xanthines are known non-selective inhibitors of PDEs. The inhibitory profile of ethyl-substituted xanthines against various PDE isoforms should be determined.
Protocol: Spectrophotometric PDE Inhibition Assay
-
Enzyme Preparation: Use purified recombinant PDE isoforms of interest.
-
Assay Reaction: In a microplate, incubate the PDE enzyme with the test compound (ethyl-substituted xanthine) at various concentrations.
-
Initiate Reaction: Add the substrate (cAMP or cGMP) to start the reaction.
-
Detection: After a set incubation time, quantify the amount of product formed (e.g., 5'-AMP or 5'-GMP). This can be done using a coupled enzyme assay where the product is converted to a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
The systematic ethyl-substitution on the xanthine scaffold is expected to yield novel compounds with distinct pharmacological profiles compared to their methyl counterparts.
Table of Expected Pharmacological Data:
| Compound | Substitution | Expected A₁ Receptor Affinity (Ki) | Expected A₂ₐ Receptor Affinity (Ki) | Expected PDE Inhibition (IC₅₀) | Rationale/Hypothesis |
| 1-Ethylxanthine | N1-Ethyl | Potentially higher than 1-methylxanthine | May show altered selectivity profile | Moderate, non-selective | N1 substitution is crucial for adenosine receptor affinity[8]. The larger ethyl group may enhance van der Waals interactions. |
| 3-Ethylxanthine | N3-Ethyl | Lower than N1-substituted analogs | Lower than N1-substituted analogs | Moderate, non-selective | N3 substitution generally has a lesser impact on adenosine receptor affinity compared to N1. |
| 7-Ethylxanthine | N7-Ethyl | May decrease affinity compared to unsubstituted N7 | May decrease affinity compared to unsubstituted N7 | Moderate, non-selective | N7 substitution often reduces adenosine receptor affinity. |
| 1,3-Diethylxanthine | N1, N3-Diethyl | Potentially higher than theophylline (1,3-dimethyl) | Potentially higher than theophylline | Moderate, non-selective | The combination of two ethyl groups could significantly increase lipophilicity and receptor occupancy. |
| 8-Ethylxanthine | C8-Ethyl | May show altered selectivity | May show altered selectivity | Potentially more selective for certain PDE isoforms | The C8 position is a key site for introducing substituents that can confer selectivity for both adenosine receptor subtypes and PDE isoforms. |
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary investigation of ethyl-substituted xanthines. The synthetic protocols, analytical methods, and pharmacological assays described herein offer a systematic approach to characterizing this promising, yet underexplored, class of compounds. The data generated from these studies will be invaluable in elucidating the structure-activity relationships of ethyl-substitution on the xanthine scaffold and may lead to the identification of novel drug candidates with improved therapeutic profiles for a range of conditions, including respiratory diseases, neurodegenerative disorders, and inflammatory conditions. Future work should focus on exploring a wider range of ethyl-substitution patterns, including di- and tri-ethylated analogs, as well as the introduction of various functional groups at the C8 position in combination with N-ethyl substitutions.
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Wenzel, B., et al. (2020). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 25(24), 5943. Retrieved from [Link]
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Reaction of 7-(2-Mesyloxy-2-phenylethyl)theophylline with Amines: Synthesis of 1,2,3,6-Tetrahydro-6-imino- 2-oxo-7H-purine Deriv. (1991). Chemical and Pharmaceutical Bulletin, 39(11), 2840-2845. Retrieved from [Link]
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Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Scientifica, 2022, 6934678. Retrieved from [Link]
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Bogoslovova, T., & Staneva, D. (1980). Influence of newly-synthetized xanthine derivatives on phosphodiesterase with high Km in homogenates of different organs and on lipolysis in vivo. Acta physiologica et pharmacologica Bulgarica, 6(3), 48–53. Retrieved from [Link]
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Arnold, R., et al. (2002). 8-Aryl Xanthines Potent Inhibitors of Phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 12(18), 2587-2590. Retrieved from [Link]
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Elzupir, A. O., & Almahmoud, S. A. (2025). Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PloS one, 20(11), e0336267. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Potent Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors from 8-Bromoxanthine Precursors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors utilizing an 8-bromoxanthine scaffold. This document outlines the scientific rationale, detailed synthetic protocols, and key experimental considerations for developing this important class of anti-diabetic agents.
Introduction: The Role of DPP-IV Inhibition in Type 2 Diabetes Management
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release.[5] By inhibiting DPP-IV, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes mellitus.[6][7]
Xanthine-based compounds have emerged as a highly effective class of DPP-IV inhibitors, with Linagliptin being a prominent example of a commercially successful drug based on this scaffold.[5][8][9] The xanthine core provides a rigid framework that can be appropriately substituted to achieve high potency and selectivity for the DPP-IV enzyme.[10][11] The 8-bromoxanthine precursor is a key starting material in the synthesis of many of these inhibitors, offering a versatile handle for introducing various substituents that can interact with the active site of the DPP-IV enzyme.[9][12]
Mechanism of Action: DPP-IV Inhibition
The following diagram illustrates the physiological role of DPP-IV and the mechanism by which its inhibitors exert their therapeutic effect.
Caption: Mechanism of DPP-IV Inhibition.
Synthetic Strategy: The Versatility of the 8-Bromoxanthine Scaffold
The synthesis of xanthine-based DPP-IV inhibitors generally follows a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). The 8-bromo-3-methylxanthine core is a common and commercially available starting material.[9] The synthetic strategy typically involves sequential N-alkylation at the N7 and N1 positions of the xanthine ring, followed by a nucleophilic aromatic substitution at the C8 position.
General Synthetic Workflow
The overall synthetic workflow for the preparation of DPP-IV inhibitors from an 8-bromoxanthine precursor is depicted below.
Caption: General synthetic workflow.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative DPP-IV inhibitor based on the 8-bromoxanthine scaffold. These protocols are based on established literature procedures for the synthesis of Linagliptin and its analogs.[12][13][14]
Protocol 1: Synthesis of 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate 1)
This step involves the selective N7-alkylation of 8-bromo-3-methylxanthine.
Materials:
-
8-bromo-3-methylxanthine
-
1-bromo-2-butyne
-
N,N-diisopropylethylamine (DIEA)
-
Acetone
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a 500 mL three-necked flask, add 8-bromo-3-methylxanthine (0.15 mol), N,N-diisopropylethylamine (0.18 mol), and acetone (350 mL).[13]
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add 1-bromo-2-butyne (0.165 mol) to the reaction mixture.[13]
-
Heat the reaction mixture to reflux and maintain for 4-7 hours.[13][14] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash the filter cake with methanol.
-
Dry the solid product under vacuum to obtain 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine as a pale yellow solid.
| Parameter | Value | Reference |
| 8-bromo-3-methylxanthine | 36.75 g (0.15 mol) | [13] |
| 1-bromo-2-butyne | 21.94 g (0.165 mol) | [13] |
| DIEA | 23.26 g (0.18 mol) | [13] |
| Solvent | Acetone (350 mL) | [13] |
| Reaction Temperature | Reflux | [13] |
| Reaction Time | 7 hours | [13] |
| Expected Yield | ~90-95% | [13] |
Protocol 2: Synthesis of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate 2)
This step involves the N1-alkylation of Intermediate 1.
Materials:
-
3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate 1)
-
2-(chloromethyl)-4-methylquinazoline
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 in DMA or NMP.
-
Add 2-(chloromethyl)-4-methylquinazoline and potassium carbonate to the solution.
-
Heat the reaction mixture to 90-140 °C and stir for 2-4 hours.[12] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield Intermediate 2.
| Parameter | Value | Reference |
| Intermediate 1 | 1 equivalent | [12] |
| 2-(chloromethyl)-4-methylquinazoline | 1.1 equivalents | [12] |
| Base | K₂CO₃ | [12] |
| Solvent | DMA or NMP | [12] |
| Reaction Temperature | 90-140 °C | [12] |
| Reaction Time | 2-4 hours | [12] |
Protocol 3: Synthesis of the Final DPP-IV Inhibitor (e.g., Linagliptin)
This final step involves the nucleophilic substitution of the bromine atom at the C8 position with an appropriate amine. For the synthesis of Linagliptin, (R)-3-aminopiperidine is used.[12]
Materials:
-
Intermediate 2
-
(R)-3-aminopiperidine hydrochloride (or the free base)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
Dissolve Intermediate 2 in DMF or NMP in a round-bottom flask.
-
Add (R)-3-aminopiperidine hydrochloride and potassium carbonate.
-
Heat the mixture to 80-140 °C and stir for several hours until the reaction is complete as monitored by TLC or HPLC.[12]
-
After cooling, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.
-
The crude product is then purified by column chromatography or recrystallization to yield the final DPP-IV inhibitor.[12]
| Parameter | Value | Reference |
| Intermediate 2 | 1 equivalent | [12] |
| (R)-3-aminopiperidine hydrochloride | 1.2 equivalents | [12] |
| Base | K₂CO₃ | [12] |
| Solvent | DMF or NMP | [12] |
| Reaction Temperature | 80-140 °C | [12] |
| Reaction Time | Varies (monitor) | [12] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective DPP-IV inhibitors from the 8-bromoxanthine scaffold has been guided by extensive SAR studies.[8][10]
-
The Xanthine Core: Acts as a key structural motif that anchors the inhibitor within the active site of the DPP-IV enzyme.
-
Substituent at N7: Typically a small, hydrophobic group like a butynyl group, which occupies a hydrophobic pocket in the enzyme.
-
Substituent at N1: A larger aromatic or heteroaromatic group, such as the quinazoline moiety in Linagliptin, which engages in key interactions with the S1 subsite of the enzyme.[5]
-
Substituent at C8: This position is critical for interacting with the S2 subsite of DPP-IV.[5] An aminopiperidine ring, as in Linagliptin, has been shown to provide optimal interactions and high potency.
The modular nature of the synthesis allows for the facile introduction of diverse substituents at these key positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[15][16]
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[12]
-
Melting Point: As an indicator of purity.
Conclusion
The 8-bromoxanthine scaffold provides a robust and versatile platform for the synthesis of potent and selective DPP-IV inhibitors. The synthetic protocols outlined in these application notes, derived from established literature, offer a reliable pathway for the preparation of these important therapeutic agents. By understanding the underlying synthetic strategies and SAR, researchers can further explore this chemical space to develop novel DPP-IV inhibitors with improved properties.
References
- Synthesis and biological evaluation of xanthine derivatives on dipeptidyl peptidase 4. Chem Pharm Bull (Tokyo). 2013;61(4):477-82.
- Synthesis and Biological Evaluation of Xanthine Derivatives on Dipeptidyl Peptidase 4. Chemical and Pharmaceutical Bulletin. 2013;61(4):477-482.
- [Synthesis and biological activity of substituted xanthines as DPP-Ⅳ inhibitors]. Yao Xue Xue Bao. 2015;50(1):49-55.
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface. 2015;5(2):99-111.
- Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters. 2014;5(9):1021-1026.
- Design, synthesis and biological evaluation of novel 1,2,3-triazole-based xanthine derivatives as DPP-4 inhibitors. European Journal of Medicinal Chemistry. 2017;126:636-646.
- Synthetic method of linagliptin. CN105936634A.
- 8-Bromo-3-methylxanthine: A Crucial Building Block for Diabetes Therapies. Pharmaffiliates.
- An Improved Process For Preparation Of Linagliptin And Intermediates Thereof. IN201621018221A.
- Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters. 2014;5(9):1021-1026.
- Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus. Current Medicinal Chemistry. 2012;19(34):5975-5993.
- Synthetic method of linagliptin. CN105936634A.
- Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Publications. 2016.
- Discovery of novel xanthine compounds targeting DPP-IV and GPR119 as anti-diabetic agents. European Journal of Medicinal Chemistry. 2016;124:103-116.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022;27(21):7563.
- Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Drug Design, Development and Therapy. 2024;18:1133-1141.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. 2016;2(1):1-8.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022;27(21):7563.
- Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Drug Design, Development and Therapy. 2024;18:1133-1141.
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Application Notes and Protocols: N-Alkylation of 8-Bromo-3-methylxanthine
Abstract: This document provides a comprehensive technical guide for the N-alkylation of 8-bromo-3-methylxanthine, a critical intermediate in the synthesis of various pharmacologically active compounds, including the DPP-4 inhibitor Linagliptin[1]. The guide details multiple robust protocols, discusses the mechanistic principles governing regioselectivity, and offers practical insights into experimental design, execution, and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for modifying the xanthine scaffold.
Introduction: The Significance of the Xanthine Scaffold
The xanthine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives like caffeine and theophylline being widely recognized for their biological activities[2]. 8-Bromo-3-methylxanthine serves as a versatile building block, where the bromine atom at the C8 position allows for further functionalization, often through cross-coupling reactions[3]. Alkylation of the nitrogen atoms on the purine ring system is a primary strategy for modulating the compound's physicochemical properties and pharmacological profile, impacting everything from receptor affinity to metabolic stability[4].
The 8-bromo-3-methylxanthine molecule presents two primary sites for alkylation: the N1 and N7 positions. Achieving regioselective alkylation at either of these sites is paramount for the synthesis of specific target molecules and requires careful control over reaction conditions. This guide will explore established methods to achieve this selectivity.
Mechanistic Principles and Regioselectivity
The regiochemical outcome of the N-alkylation of the xanthine core is dictated by a combination of electronic and steric factors, as well as the reaction conditions employed. The protons on N1 and N7 are acidic and can be removed by a suitable base to form a resonance-stabilized ambident nucleophile.
-
Electronic Effects: The N1 position is generally more nucleophilic due to the electronic influence of the adjacent carbonyl groups.
-
Steric Hindrance: The N7 position is typically less sterically hindered than the N1 position.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence which nitrogen is preferentially alkylated. For instance, polar aprotic solvents like DMF or DMSO can solvate the counter-ion of the base, leading to a more reactive "naked" xanthine anion, which can alter selectivity.
Below is a generalized workflow for a typical N-alkylation experiment.
Caption: General experimental workflow for N-alkylation.
Core Reagents and Properties
Successful execution of these protocols requires high-quality reagents. The table below summarizes key properties of the materials involved.
| Reagent | Formula | MW ( g/mol ) | Role / Function | Key Properties | CAS No. |
| 8-Bromo-3-methylxanthine | C₆H₅BrN₄O₂ | 245.04 | Starting Material | White to light-yellow solid, M.P. ~300°C.[1][5] | 93703-24-3[5] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Common, inexpensive base for deprotonation. | 584-08-7 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent | Polar aprotic solvent, dissolves reactants well. | 68-12-2 |
| Alkyl Halide | R-X | Variable | Alkylating Agent | R-I > R-Br > R-Cl reactivity. | Variable |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Mitsunobu Reagent | Oxygen scavenger, activates the alcohol.[6] | 603-35-0 |
| DIAD / DEAD | C₈H₁₄N₂O₄ / C₆H₁₀N₂O₄ | 202.21 / 174.15 | Mitsunobu Reagent | Azodicarboxylate, reaction initiator.[6][7] | 2446-83-5 / 1972-28-7 |
Experimental Protocols
Protocol 1: Standard N-Alkylation in DMF with K₂CO₃
This protocol is a widely applicable method for the N-alkylation of xanthine derivatives and typically favors the less sterically hindered position. The specific regioselectivity (N1 vs. N7) can depend on the substrate and alkylating agent.
Objective: To synthesize an N-alkylated derivative of 8-bromo-3-methylxanthine.
Materials:
-
8-Bromo-3-methylxanthine (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-bromo-3-methylxanthine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the xanthine).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 50-80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Scientist's Note: The reaction of 8-bromo-3-methyl-7-(thietanyl-3)xanthine with ethyl chloroacetate in DMF with aqueous potassium carbonate has been reported to proceed efficiently, suggesting these conditions are well-suited for this scaffold[8].
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts, followed by a wash with a cold non-polar solvent like diethyl ether or hexanes.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-O, C-S, C-N, or C-C bonds by condensing an acidic component (like the N-H of a xanthine) with a primary or secondary alcohol.[6][9] It operates under mild, neutral conditions and proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key advantage for chiral alcohols[10].
Objective: To alkylate 8-bromo-3-methylxanthine using an alcohol as the alkylating agent.
Materials:
-
8-Bromo-3-methylxanthine (1.0 eq)
-
Primary or Secondary Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
Caption: Simplified Mitsunobu reaction mechanism.
Procedure:
-
Setup: Dissolve 8-bromo-3-methylxanthine (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled, stirring solution. The order of addition can be critical; if this procedure fails, pre-forming the betaine by adding DEAD/DIAD to PPh₃ first, followed by the alcohol and then the xanthine, may yield better results.[6][7]
-
Scientist's Note: A characteristic color change (often to a milky white or orange precipitate) indicates the reaction is proceeding. The formation of triphenylphosphine oxide (TPPO) as a solid byproduct is a visual indicator of reaction progress[7].
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours (typically 4-16 h). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the dialkyl hydrazinedicarboxylate).
-
Method A (Precipitation): Add a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate. The TPPO and hydrazine byproduct may precipitate and can be removed by filtration.
-
Method B (Chromatography): Directly purify the crude residue by column chromatography on silica gel to separate the desired product from the byproducts.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive alkylating agent. 2. Base is not strong enough or is hydrated. 3. Reaction temperature is too low. | 1. Use a fresh or purified alkylating agent; switch from a chloride to a more reactive bromide or iodide. 2. Use freshly dried, anhydrous base and solvent. Consider a stronger base (e.g., NaH). 3. Increase the reaction temperature incrementally. |
| Mixture of N1 and N7 Isomers | 1. Conditions are not selective. 2. High reaction temperature. | 1. Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., Acetone, Acetonitrile). 2. Run the reaction at a lower temperature for a longer duration. 3. Consider a protection-deprotection strategy for one of the nitrogen atoms if selectivity remains poor. |
| Difficult Purification (Mitsunobu) | 1. TPPO and hydrazine byproducts are co-eluting with the product. | 1. Try precipitating the byproducts from a non-polar solvent before chromatography. 2. Use polymer-bound PPh₃, which can be filtered off post-reaction.[6] 3. Use alternatives to DEAD/DIAD where the byproduct is more easily removed by filtration or an acidic wash.[6] |
| Decomposition of Product | 1. Reaction conditions are too harsh (high heat, strong base). 2. Product is unstable to work-up conditions. | 1. Lower the reaction temperature. Use a milder base. 2. Use a neutral work-up and avoid strong acids or bases during extraction. |
Conclusion
The N-alkylation of 8-bromo-3-methylxanthine is a fundamental transformation for accessing a wide array of potentially therapeutic agents. By carefully selecting the reaction methodology—whether a classical Sₙ2 displacement or a Mitsunobu reaction—and meticulously controlling the experimental parameters, researchers can achieve high yields and desired regioselectivity. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and exploration of novel xanthine derivatives.
References
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. Available at: [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed, 34204439. Available at: [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(10), 7333-7391. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Zhu, Q., et al. (2023). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Proceedings of the National Academy of Sciences, 120(13), e2218761120. Available at: [Link]
-
Koprdova, M., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(11), 3330. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Inno Pharmachem. Available at: [Link]
-
Jacobson, K. A., et al. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry, 36(10), 1333-1342. Available at: [Link]
-
Cravotto, G., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. ProQuest. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Kaur, H., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7801. Available at: [Link]
-
Klen, E. E., et al. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. ResearchGate. Available at: [Link]
- Google Patents. (2016). WO2016207364A1 - Process for the preparation of a xanthine-based compound. Google Patents.
-
Naito, Y., et al. (1992). Effects of alkyl substitutions of xanthine skeleton on bronchodilation. Journal of Medicinal Chemistry, 35(21), 3845-3851. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-substituted xanthines (review). Semantic Scholar. Available at: [Link]
-
ResearchGate. (2014). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]
-
Cravotto, G., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Molecules, 26(19), 5995. Available at: [Link]
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1H NMR characterization of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
An Application Note and Protocol for the ¹H NMR Characterization of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Introduction
This compound is a substituted xanthine derivative. Xanthines and their analogues are a class of purine alkaloids that are pivotal in pharmaceutical research and development, serving as synthetic intermediates for bioactive compounds such as DPP-4 inhibitors and tyrosine kinase inhibitors[1]. As a key intermediate, confirming the structural integrity of this compound is critical for ensuring the purity and identity of downstream products[2].
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note presents a comprehensive, field-proven protocol for the ¹H NMR characterization of this compound, designed for researchers, scientists, and drug development professionals. We detail the causality behind experimental choices and provide a systematic guide to spectral interpretation.
Chemical Structure and Proton Numbering
For clarity in spectral assignment, the protons of this compound are labeled as follows:
Figure 1. Structure of this compound with proton assignments.
Principle of ¹H NMR for Structural Characterization
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency.
By applying a radiofrequency pulse, the nuclei are excited to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into a spectrum by a Fourier transform. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the proton's electronic environment. Electronegative atoms or groups deshield a proton, shifting its signal downfield (to a higher ppm value).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons (spin-spin coupling) and reveals information about adjacent proton groups.
Experimental Protocol
This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment:
Workflow for ¹H NMR Analysis
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Causality: Deuterated solvents are essential to avoid large, overwhelming solvent signals in the ¹H spectrum[6]. DMSO-d₆ is an excellent choice for many purine derivatives due to its high polarity, which aids in dissolving these often sparingly soluble compounds[7]. Its residual proton signal appears at ~2.51 ppm, which typically does not interfere with the signals of interest[7].
-
-
Homogenization: Secure the cap on the vial and vortex thoroughly until the sample is completely dissolved. Gentle warming may be applied if solubility is an issue.
-
Causality: A homogeneous solution is critical for acquiring sharp, symmetrical NMR lines. Concentration gradients in the NMR tube can severely degrade spectral resolution[3].
-
-
Filtration and Transfer: Prepare a Pasteur pipette by inserting a small plug of glass or cotton wool into the neck. Use this pipette to transfer the sample solution from the vial into a clean 5 mm NMR tube.
-
Causality: Filtration removes any dust, fibers, or undissolved particulates[3][5]. Solid particles in the sample will degrade the magnetic field homogeneity (shimming) and result in broad, distorted peaks[8]. The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL) for optimal performance[4][5].
-
NMR Data Acquisition Parameters
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software will perform locking (to the deuterium signal of DMSO-d₆), tuning (to the correct frequency), and shimming (optimizing magnetic field homogeneity).
-
Causality: The deuterium lock compensates for any magnetic field drift over time, ensuring stable signal positions[6]. Shimming is crucial for achieving high resolution and sharp line shapes.
-
-
Acquisition: Acquire the ¹H NMR spectrum using typical parameters for a small organic molecule on a 400 MHz spectrometer.
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (average multiple scans to improve signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
-
Data Processing:
-
Apply Fourier transformation, followed by manual phase and baseline correction to ensure accurate peak shapes and integrations.
-
Calibrate the spectrum by setting the residual DMSO peak to δ 2.51 ppm.
-
Integrate all signals and normalize the values to a known proton count (e.g., the 3 protons of the N-CH₃ group).
-
Data Analysis and Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the three non-exchangeable proton groups.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the compound in DMSO-d₆.
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | N1-H | ~11.0-12.0 | Singlet (broad) | 1H |
| b | N3-CH ₃ | ~3.3-3.5 | Singlet | 3H |
| c | N7-CH ₂-CH₃ | ~4.2-4.4 | Quartet | 2H |
| d | N7-CH₂-CH ₃ | ~1.3-1.5 | Triplet | 3H |
Detailed Signal Assignment and Rationale
-
Signal 'a' (N1-H, ~11.0-12.0 ppm): The proton on the N1 nitrogen is part of an amide-like system within the purine ring. These protons are highly deshielded and typically appear far downfield as broad singlets. In similar structures like 7-methylxanthine, NH protons are observed above 10 ppm[7]. This peak will disappear upon adding a drop of D₂O to the sample due to proton-deuterium exchange, which is a definitive method for its identification.
-
Signal 'b' (N3-CH₃, ~3.3-3.5 ppm): This signal corresponds to the three protons of the methyl group attached to the N3 nitrogen. Since there are no adjacent protons, it appears as a sharp singlet. Its chemical shift is in the typical range for N-methyl groups on a heterocyclic ring.
-
Signals 'c' and 'd' (N7-Ethyl Group): These two signals are characteristic of an ethyl group and provide a textbook example of spin-spin coupling.
-
Signal 'c' (N7-CH₂, ~4.2-4.4 ppm): The methylene (-CH₂) protons are directly attached to a nitrogen atom within the electron-deficient purine ring system, causing them to be significantly deshielded and shifted downfield. This signal is split into a quartet (q) by the three adjacent methyl protons ('d') according to the n+1 rule (3+1=4). In comparable diethylxanthine derivatives, these methylene protons appear around 4.27 ppm[9].
-
Signal 'd' (N7-CH₂-CH₃, ~1.3-1.5 ppm): The terminal methyl (-CH₃) protons are further from the electronegative ring system and thus appear much further upfield. This signal is split into a triplet (t) by the two adjacent methylene protons ('c') (2+1=3). This upfield triplet is a hallmark of an ethyl group attached to a heteroatom.
-
Conclusion
This application note provides a robust and detailed protocol for the ¹H NMR characterization of this compound. By following the outlined procedures for sample preparation and data acquisition, a high-quality, interpretable spectrum can be reliably obtained. The detailed analysis of the expected chemical shifts, multiplicities, and integrations, grounded in established principles and comparative data, serves as an authoritative guide for the structural confirmation of this important pharmaceutical intermediate. The characteristic singlet for the N-methyl group and the coupled quartet-triplet pattern for the N-ethyl group provide a unique fingerprint for verifying the molecule's identity and purity.
References
-
Kubinyi, M., et al. (2015). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 53(12), 1014-1021. [Link]
-
ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). [Link]
-
SpectraBase. (n.d.). 1H NMR of 8-bromo-3-methyl-7-{2-[(4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione. [Link]
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van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(2), 343-351. [Link]
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Mock, C., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering, 17(2). [Link]
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University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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R Discovery. (1992). Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. Biophysical Chemistry, 44. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Link]
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ÇALIŞKAN, E., & GÜMRÜKÇÜOĞLU, İ. E. (2023). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
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Algharrawi, K. H. R., & Subramanian, M. (2020). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. Iraqi Journal of Chemical and Petroleum Engineering, 21(3), 19-27. [Link]
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Veeprho. (n.d.). This compound. [Link]
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Application Notes and Protocols for the Use of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione as a Reference Standard
Foreword: The Critical Role of High-Purity Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of well-characterized reference standards. 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a xanthine derivative, serves as a crucial reference material in various analytical applications, from routine quality control to the identification of impurities and metabolic pathway analysis.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reference standard, underpinned by principles of scientific integrity and adherence to regulatory guidelines.
The protocols and methodologies detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices. By grounding these procedures in authoritative sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines, we aim to provide a framework that ensures trustworthy and reproducible results.[2]
Characterization of this compound
A thorough understanding of the physicochemical properties of a reference standard is the first step in its proper application. This compound is a highly characterized compound, and its identity and purity are established through a combination of spectroscopic and chromatographic techniques.[2] A typical Certificate of Analysis (CoA) for a reference standard of this caliber will include the following information, ensuring its suitability for its intended analytical purpose.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 8-bromo-7-ethyl-3-methylxanthine | Veeprho[2] |
| CAS Number | 101071-96-9 | Veeprho[2] |
| Molecular Formula | C₈H₉BrN₄O₂ | PubChem[3] |
| Molecular Weight | 273.09 g/mol | PubChem[3] |
| Appearance | White to off-white solid | Typical |
Spectral Data (Representative)
The following spectral data are representative of this compound and are crucial for its unambiguous identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the number and types of protons in the molecule. Expected chemical shifts would confirm the presence of the ethyl and methyl groups, as well as the purine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed at m/z 273.9982 and 275.9961, reflecting the isotopic pattern of bromine.
-
UV-Vis Spectroscopy: In a suitable solvent like methanol, xanthine derivatives typically exhibit characteristic UV absorption maxima. For 8-bromo-xanthine derivatives, absorption maxima are generally observed in the range of 270-280 nm.[4]
The Principle of Using a Reference Standard: A Self-Validating System
The use of a reference standard is not merely a procedural step but a cornerstone of analytical method validation. The integrity of any quantitative or qualitative analysis hinges on the certified purity and identity of the reference material.
Foundational Logic
The core principle is to establish a direct comparison between the analyte in a sample and the highly characterized reference standard. This comparison allows for accurate quantification and unambiguous identification.
Sources
Synthesis of Potent Adenosine Receptor Antagonists via 8-Bromoxanthine: A Detailed Protocol and Application Note
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed protocol for the synthesis of adenosine receptor antagonists, utilizing 8-bromoxanthine as a versatile starting material. This document offers in-depth, step-by-step methodologies, explains the rationale behind experimental choices, and presents a complete framework for the synthesis, purification, and characterization of these valuable pharmacological tools.
Introduction: The Therapeutic Potential of Adenosine Receptor Antagonists
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are implicated in a wide array of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. Notably, antagonists of the A₂ₐ receptor have shown significant promise in the treatment of neurodegenerative disorders such as Parkinson's disease.[3][4] Xanthine derivatives, such as caffeine and theophylline, are classical non-selective adenosine receptor antagonists.[5] The strategic modification of the xanthine scaffold has led to the development of highly potent and selective antagonists. A key synthetic strategy involves the functionalization of the C8 position and alkylation of the N1, N3, and N7 positions of the xanthine core.[6]
This application note will focus on a robust synthetic pathway starting from 8-bromoxanthine, a readily accessible precursor, to generate potent adenosine receptor antagonists. As a representative example, we will detail the synthesis of Istradefylline (KW-6002), an approved A₂ₐ receptor antagonist for Parkinson's disease.[7][8]
Adenosine Receptor Signaling Pathways
Understanding the downstream signaling cascades of adenosine receptors is crucial for interpreting the functional consequences of antagonist binding. The four receptor subtypes are coupled to different G proteins, leading to distinct cellular responses.
As illustrated, A₁ and A₃ receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Conversely, A₂ₐ and A₂ₑ receptors couple to Gαs proteins, stimulating adenylyl cyclase activity and increasing cAMP production.[1] These opposing effects on cAMP levels allow adenosine to fine-tune a multitude of cellular functions.
Synthetic Strategy: From 8-Bromoxanthine to Potent Antagonists
The synthetic approach detailed herein involves a three-stage process:
-
N-Alkylation: Selective alkylation of the N1 and N3 positions of the xanthine core.
-
C8-Functionalization: Introduction of a diverse range of substituents at the C8 position via palladium-catalyzed cross-coupling reactions.
-
N7-Alkylation: Final modification at the N7 position to modulate potency and selectivity.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) at each position of the xanthine scaffold, enabling the optimization of antagonist potency and selectivity for the desired adenosine receptor subtype.
Exemplary Synthesis: Istradefylline (KW-6002)
The following protocol provides a detailed, step-by-step procedure for the synthesis of Istradefylline, a potent and selective A₂ₐ receptor antagonist.
Stage 1: Synthesis of 1,3-Diethyl-5,6-diaminouracil
While this protocol starts with the synthesis from 1,3-diethylurea for completeness, researchers can also procure 8-bromo-1,3-diethylxanthine commercially to bypass the initial steps.
Protocol 1: Synthesis of 1,3-Diethyl-5,6-diaminouracil
-
Step 1a: Synthesis of 6-amino-1,3-diethyluracil. In a suitably sized round-bottom flask, combine 1,3-diethylurea and cyanoacetic acid in acetic anhydride.[9] Heat the mixture under reflux for 2-3 hours. After cooling, neutralize the reaction mixture with a saturated sodium hydroxide solution to a pH of 7. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-amino-1,3-diethyluracil.
-
Step 1b: Nitrosation. Suspend the 6-amino-1,3-diethyluracil in acetic acid and stir for 30 minutes. Add sodium nitrite portion-wise while maintaining the temperature below 10°C.[9] Continue stirring for 3 hours. The resulting solid is collected by filtration and dried to give 6-amino-1,3-diethyl-5-nitrosouracil.
-
Step 1c: Reduction. Suspend the 6-amino-1,3-diethyl-5-nitrosouracil in methanol and introduce hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[9] The reaction is monitored by TLC until completion. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 1,3-diethyl-5,6-diaminouracil.
Stage 2: Synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione
Protocol 2: Condensation and Cyclization
-
Step 2a: Amide Formation and Cyclization. To a solution of 1,3-diethyl-5,6-diaminouracil in a suitable solvent such as 1,4-dioxane, add 3-(3,4-dimethoxyphenyl)acrylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10] Stir the mixture at room temperature for 2 hours.
-
Step 2b: Ring Closure. Add a solution of sodium hydroxide and heat the reaction mixture to reflux for 3-5 hours under an inert atmosphere.[9] After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione.
Alternative Suzuki Coupling Approach:
For researchers starting with 8-bromo-1,3-diethylxanthine, a Suzuki cross-coupling reaction provides a more direct route to the C8-functionalized intermediate.
Protocol 3: Suzuki Cross-Coupling Reaction [11]
-
In a reaction vessel, dissolve 8-bromo-1,3-diethylxanthine, (E)-2-(3,4-dimethoxyphenyl)vinylboronic acid, and a base such as potassium phosphate in dimethylformamide (DMF).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the reaction mixture at 80-100°C and monitor the progress by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stage 3: N7-Methylation to Yield Istradefylline
Protocol 4: Synthesis of Istradefylline
-
Dissolve (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione in DMF.[7]
-
Add potassium carbonate and iodomethane to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Filter the mixture and wash the solid with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to yield Istradefylline as a pale yellow solid.[12][13]
Purification and Characterization
Purification
Purification of the final compound and intermediates is critical to ensure high purity for biological evaluation.
| Compound | Purification Method | Typical Solvents/Eluents |
| 6-amino-1,3-diethyluracil | Filtration and Washing | Water |
| 1,3-diethyl-5,6-diaminouracil | Filtration and Washing | Methanol |
| 8-Bromo-1,3-diethylxanthine | Column Chromatography | Dichloromethane/Methanol gradient |
| (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine | Column Chromatography | Ethyl Acetate/Hexane gradient |
| Istradefylline | Recrystallization | Ethanol, Acetonitrile, or Isopropanol[12][13] |
Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[1]
-
Istradefylline ¹H NMR (CDCl₃, 400 MHz) δ: 7.10-6.85 (m, 3H, Ar-H), 7.55 (d, 1H, J=15.8 Hz, vinyl-H), 6.74 (d, 1H, J=15.8 Hz, vinyl-H), 4.19 (q, 2H, J=7.0 Hz, N-CH₂), 4.07 (q, 2H, J=7.0 Hz, N-CH₂), 4.03 (s, 3H, N-CH₃), 3.93 (s, 3H, O-CH₃), 3.90 (s, 3H, O-CH₃), 1.36 (t, 3H, J=7.0 Hz, CH₃), 1.23 (t, 3H, J=7.0 Hz, CH₃).[7]
-
Istradefylline ¹³C NMR (CDCl₃, 100 MHz) δ: 155.1, 150.8, 150.4, 150.2, 149.2, 148.2, 138.2, 128.6, 121.2, 111.2, 109.5, 109.3, 108.0, 56.0, 55.9, 38.4, 36.3, 31.5, 13.4, 13.4.[7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[7]
-
Istradefylline HRMS (ESI): m/z calculated for C₂₀H₂₅N₄O₄ [M+H]⁺: 385.1876; found: 385.1879.[7]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.[14]
Biological Evaluation: Receptor Binding Affinity
The potency of the synthesized antagonists is determined by their binding affinity to the target adenosine receptors. This is typically quantified as the inhibition constant (Ki).
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) |
| Istradefylline (Human) | >287 | 9.12 | - | >681 |
| Istradefylline (Rat) | 50.9 | 1.57 | - | - |
| Istradefylline (Mouse) | 105.02 | 1.87 | - | - |
Data compiled from MedChemExpress product information.[15]
Istradefylline demonstrates high affinity and selectivity for the A₂ₐ receptor.[15]
Conclusion
The synthetic pathway utilizing 8-bromoxanthine as a starting material provides a versatile and efficient route for the generation of a diverse library of adenosine receptor antagonists. The detailed protocol for the synthesis of Istradefylline serves as a practical guide for researchers in the field. The modular nature of this synthesis allows for systematic structural modifications to optimize potency and selectivity for specific adenosine receptor subtypes, thereby facilitating the development of novel therapeutic agents for a range of diseases.
References
- Chen, J. F., & Cunha, R. A. (2020). The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease. Purinergic Signalling, 16(2), 167-174.
- Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. (2021). ACS Omega, 6(6), 4487-4498.
- Müller, C. E., Thorand, M., & Qurishi, R. (2002). Synthesis of 8-substituted xanthine derivatives by Suzuki cross-coupling reaction. Synthesis, 2002(03), 353-358.
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Molecules, 27(22), 7800.
- Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. (2021). Expert Review of Neurotherapeutics, 21(4), 317-333.
- Istradefylline - New Drug Approvals. (2016). New Drug Approvals.
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Istradefylline. (n.d.). PubChem. Retrieved from [Link]
- CN104974157A - Istradefylline synthesis process. (2015).
- Adenosine A2A Receptor Occupancy by Long‐Term Istradefylline Administration in Parkinson's Disease. (2019). Movement Disorders, 34(11), 1746-1747.
- Separation and identification of an impurity from the istradefylline intermediate. (2016). RSC Advances, 6(82), 78864-78870.
- Studies on the Crystal Forms of Istradefylline: Structure, Solubility, and Dissolution Profile. (2022). Pharmaceutics, 14(7), 1361.
- Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry, 12(6), 7438-7468.
- Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET. (2015). Synapse, 69(8), 421-429.
- Separation and identification of an impurity from the istradefylline intermediate. (2016). RSC Advances, 6(82), 78864-78870.
- The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease. (2020). International Journal of Molecular Sciences, 21(21), 8206.
- New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- CN106279169A - A kind of istradefylline novel crystal forms and preparation method thereof. (2017).
- Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease. (2020).
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Application Notes and Protocols for the Analytical Techniques of Substituted Xanthine Derivatives
Introduction: The Significance of Xanthine Derivative Analysis
Substituted xanthine derivatives, a class of purine alkaloids, are ubiquitous in pharmaceuticals, food products, and biological systems. This group includes well-known compounds such as caffeine, theophylline, and theobromine, as well as synthetic drugs like pentoxifylline.[1][2] Their diverse physiological effects, ranging from central nervous system stimulation to bronchodilation, necessitate precise and reliable analytical methods for their quantification and characterization.[1][3] This guide provides a comprehensive overview of the principal analytical techniques employed for the analysis of substituted xanthine derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established scientific principles and validated according to international standards to ensure data integrity and reproducibility.
Strategic Approach to Method Selection
The choice of an analytical technique for substituted xanthine derivatives is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the concentration of the analyte, and the need for structural elucidation versus routine quantification. A logical workflow for method selection is crucial for efficient and effective analysis.
Caption: Workflow for selecting an appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of substituted xanthine derivatives due to its versatility, robustness, and high resolving power.[3][4][5] Reversed-phase HPLC (RP-HPLC) on a C18 column is the predominant mode of separation.[6]
Causality Behind Experimental Choices in HPLC
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the preferred choice for separating xanthine derivatives.[6][7] Its nonpolar nature provides excellent retention and resolution for the moderately polar xanthine molecules when used with a polar mobile phase. The choice of particle size (e.g., 5 µm, 3.5 µm, or sub-2 µm) is a trade-off between efficiency and backpressure, with smaller particles offering higher resolution and faster analysis times.[6]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile).[7][8][9] The buffer controls the pH, which can influence the ionization state and retention of the analytes. The organic modifier is adjusted to control the elution strength and achieve optimal separation. Isocratic elution is often sufficient for simple mixtures, while gradient elution may be necessary for complex samples containing multiple xanthine derivatives and their metabolites.[10]
-
Detection: UV detection is the most common method for the analysis of xanthine derivatives, as the purine ring system exhibits strong absorbance in the UV region, typically around 270-280 nm.[7][11][12][13] A Diode Array Detector (DAD) can be beneficial for confirming peak purity and identity by acquiring the full UV spectrum of each eluting compound.[14]
Protocol: Simultaneous Quantification of Theophylline, Theobromine, and Caffeine in a Beverage Matrix
This protocol outlines a validated RP-HPLC method for the simultaneous determination of three common xanthine derivatives.[1][8]
1. Instrumentation and Materials:
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Reference standards for theophylline, theobromine, and caffeine
-
HPLC-grade methanol, acetonitrile, and water
-
Acetic acid or phosphate buffer salts
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol:Water:Acetic Acid (20:75:5, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | Ambient |
| Detection Wavelength | 273 nm[8] or 275 nm[13] |
| Injection Volume | 20 µL |
3. Sample Preparation:
-
Prepare a stock solution of each reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
For liquid samples (e.g., tea, coffee), dilute an appropriate volume with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the analytes in the samples by interpolating their peak areas from the calibration curve.
5. Method Validation (as per ICH Q2(R2) Guidelines): [15][16][17][18][19]
-
Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (typically 5-6 concentration levels). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determine the recovery of a known amount of analyte spiked into a blank matrix. Acceptance criteria are typically 80-120%.
-
Precision (Repeatability and Intermediate Precision): Evaluate the agreement between multiple measurements of the same sample. The relative standard deviation (RSD) should generally be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS): For High Sensitivity and Specificity
When low detection limits and high specificity are required, particularly in complex biological matrices like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[4][5] Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity through Multiple Reaction Monitoring (MRM).
Causality Behind Experimental Choices in LC-MS
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for xanthine derivatives, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.[20]
-
Mass Analyzer: A triple quadrupole mass analyzer is ideal for quantitative analysis using MRM, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. This enhances selectivity and reduces background noise.
-
Sample Preparation: Sample preparation is critical for LC-MS analysis to remove matrix components that can cause ion suppression. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5] SPE often provides the cleanest extracts and can be automated for high-throughput analysis.[5][11]
Protocol: Quantification of Pentoxifylline and its Metabolites in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of pentoxifylline and its active metabolites.[20]
1. Instrumentation and Materials:
-
LC-MS/MS system with an ESI source
-
C18 column (e.g., 100 x 3 mm, 3 µm)[20]
-
Pentoxifylline, its metabolites (e.g., lisofylline, PTX-M5), and a suitable internal standard (e.g., pentoxifylline-d6).[20]
-
Methanol, formic acid, and water (LC-MS grade)
-
Rat plasma
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase | 0.1% Formic acid in water:Methanol (20:80, v/v)[20] |
| Flow Rate | 0.2 mL/min[20] |
| Ionization Mode | ESI Positive[20] |
| MRM Transitions | Pentoxifylline: m/z 279.3 > 181.1Lisofylline (PTX-M1): m/z 281.1 > 160.9PTX-M5: m/z 267.1 > 249.0[20] |
3. Sample Preparation (Protein Precipitation): [20]
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. Data Analysis and Validation:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
The method should be fully validated according to regulatory guidelines, assessing parameters such as selectivity, LLOQ, precision, accuracy, recovery, matrix effect, and stability.[20]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of xanthine derivatives, although it often requires derivatization to increase their volatility and thermal stability.[21]
Causality Behind Experimental Choices in GC-MS
-
Derivatization: Silylation is a common derivatization technique for xanthines, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[21] This makes the molecules more volatile and suitable for GC analysis.
-
Separation and Detection: A nonpolar or moderately polar capillary column is used for separation. The mass spectrometer provides highly selective and sensitive detection.
Protocol Outline: GC-MS Analysis of Caffeine and its Metabolites in Urine[22]
1. Sample Preparation:
-
Adjust the pH of the urine sample.
-
Perform solid-phase extraction to isolate the analytes.
-
Evaporate the eluate to dryness.
-
Reconstitute in a derivatization agent (e.g., MSTFA with 1% TMCS) and heat to complete the reaction.
2. GC-MS Conditions:
-
Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
Spectroscopic Techniques: For Structural Elucidation and Simple Quantification
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective technique for the quantification of xanthine derivatives in simple matrices, such as pharmaceutical formulations.[4][22] The characteristic absorbance maxima around 270-280 nm allow for direct quantification using Beer's Law.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel substituted xanthine derivatives.[23][24][25][26][27]
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the complete connectivity within the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by multiple bonds (HMBC).[23] This is essential for determining the precise positions of substituents on the xanthine core.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Protocol: General Methodology for 2D-NMR Structural Elucidation[24]
-
Sample Preparation: Dissolve 5-10 mg of the purified xanthine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify proton signals and their multiplicities.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify carbon signals.
-
-
2D NMR Spectra Acquisition:
-
COSY: To identify proton-proton spin systems.
-
HSQC: To correlate each proton with its directly attached carbon.
-
HMBC: To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments and determining the positions of substituents.
-
-
Data Interpretation: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the overall structure.
Conclusion
The analysis of substituted xanthine derivatives can be effectively achieved using a range of analytical techniques. HPLC with UV detection remains the primary choice for routine quantification due to its robustness and cost-effectiveness. For challenging matrices and low-level quantification, LC-MS/MS offers unparalleled sensitivity and specificity. GC-MS provides a viable alternative, particularly with derivatization. Finally, NMR spectroscopy is the definitive technique for the structural elucidation of new xanthine compounds. The selection of the most appropriate technique and the careful development and validation of the analytical method are paramount to obtaining accurate and reliable results in research, drug development, and quality control.
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Glavatskikh, M., et al. (2002). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 547-555. [Link]
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Popović, G., et al. (2012). Simultaneous determination of pentoxifylline and its impurities in tablet dosage forms by RP-HPLC. Der Pharma Chemica, 4(3), 1073-1081. [Link]
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Silva, A. M., & Pinto, M. M. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current medicinal chemistry, 12(21), 2481-2497. [Link]
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Quispe-Condori, S., et al. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Journal of Chemistry, 2023, 1-9. [Link]
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Huang, Z., et al. (2010). Structure Elucidation and NMR Assignments for Two Xanthone Derivatives From a Mangrove Endophytic Fungus (No. ZH19). Magnetic Resonance in Chemistry, 48(1), 80-82. [Link]
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Zhang, Y., et al. (2024). Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect. Journal of Analytical Methods in Chemistry, 2024, 1-9. [Link]
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Iacob, B. C., et al. (2024). IN VITRO – IN VIVO CORRELATION OF PENTOXIFYLLINE: A COMPREHENSIVE KINETIC ANALYSIS. Farmacia, 72(2), 295-303. [Link]
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Li, Y., et al. (2015). Study on detection methods for xanthine in food and biological samples. International Journal of Chemico-physical Research, 1(2), 1-6. [Link]
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Tamba, A., Cioroiu, B., Profire, L., & Lazăr, M. I. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia, 60(5), 654-661. [Link]
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Silva, A. M., & Pinto, M. M. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
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Svorc, Jr., L. (2013). Analytical Methods for Quantitation of Methylxanthines. ResearchGate. [Link]
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Diaz, F., et al. (2011). NMR elucidation and crystal structure analysis of 1-hydroxy-3,6- dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone). Revista de la Sociedad Venezolana de Química, 24(1), 5-11. [Link]
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Toptas, O., et al. (2022). Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine. Drug testing and analysis, 14(10), 1801-1809. [Link]
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Renata, M. A. S., et al. (2002). A quantitative method for the analysis of xanthine alkaloids inPaullinia cupana (guarana) by capillary column gas chromatography. Journal of High Resolution Chromatography, 25(9), 533-535. [Link]
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Solheim, M. H., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Scandinavian journal of clinical and laboratory investigation, 82(1-2), 1-10. [Link]
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Mourya, S., Bodla, R., Taurean, R., & Sharma, A. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. ResearchGate. [Link]
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Al-Majmaie, S., et al. (2017). UV-VIS spectrophotometer studies for xanthine oxidase assay. ResearchGate. [Link]
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Singh, P., & Kumar, A. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Xanthine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000292). HMDB. [Link]
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Kleszczewska, E., & Bober, K. (2012). Analytical Techniques Used for Determination of Methylxanthines and their Analogues—Recent Advances. Current Pharmaceutical Analysis, 8(1), 3-13. [Link]
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de Souza, A. C. B., et al. (2017). On-Flow LC-MS/MS method for screening of xanthine oxidase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 145, 63-69. [Link]
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Singh, P., & Kumar, A. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. [Link]
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Brancato, G., et al. (2018). Absorption spectra of xanthines in aqueous solution: a computational study. Physical Chemistry Chemical Physics, 20(22), 15116-15126. [Link]
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Singh, P., & Kumar, A. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7739. [Link]
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Nakajima, M., et al. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 89-95. [Link]
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Application Note: Regioselective C8-Bromination of 7-Ethyl-3-Methylxanthine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 8-bromo-7-ethyl-3-methylxanthine. The procedure is based on the electrophilic aromatic substitution of 7-ethyl-3-methylxanthine using liquid bromine in a glacial acetic acid medium. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and analytical characterization methods. The inclusion of sodium acetate is a critical process intensification step that enhances reaction efficiency and product purity by neutralizing the HBr byproduct.[1]
Introduction
Xanthine and its derivatives are a class of purine alkaloids with significant and diverse applications in pharmacology. These compounds, including well-known stimulants like caffeine and theophylline, often serve as foundational scaffolds in medicinal chemistry for developing new therapeutic agents. The targeted functionalization of the xanthine core is crucial for modulating biological activity.
The bromination of the xanthine scaffold, specifically at the C8 position, yields highly valuable intermediates for further synthetic transformations. 8-Bromo-7-ethyl-3-methylxanthine is a key precursor for creating a wide array of substituted xanthine derivatives, particularly those used in the development of novel pharmaceuticals.
This document details a robust and reproducible laboratory-scale procedure for the regioselective bromination of 7-ethyl-3-methylxanthine, resulting in high yield and purity of the desired 8-bromo product.
Scientific Principles and Rationale
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 7-ethyl-3-methylxanthine is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The purine ring system, particularly the imidazole moiety, is electron-rich and thus nucleophilic, making it susceptible to attack by electrophiles.[3]
The reaction proceeds in two main steps:
-
Electrophilic Attack: The π-electron system of the imidazole ring attacks a bromine molecule (Br₂), which acts as the electrophile. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.[2][4]
-
Re-aromatization: A base removes the proton from the C8 position, collapsing the intermediate and restoring the aromaticity of the ring. This results in the substitution of a hydrogen atom with a bromine atom.[4]
Regioselectivity at the C8 Position
The C8 position of the xanthine core is the most electronically activated site for electrophilic substitution.[3] The surrounding nitrogen atoms of the imidazole ring donate electron density to this position, making it highly nucleophilic and the preferential site of attack for the incoming electrophile (bromine). This inherent electronic property allows for a highly regioselective transformation, minimizing the formation of other brominated isomers.
Causality of Reagent Choices
-
7-Ethyl-3-Methylxanthine (Substrate): The starting material for the synthesis. Its purity is crucial for a clean reaction.
-
Liquid Bromine (Electrophile): The source of the electrophilic bromine. It is highly reactive and effective for this transformation.
-
Glacial Acetic Acid (Solvent): A polar protic solvent that effectively dissolves the xanthine substrate and reagents. Its acidic nature can also help to activate the electrophile.[1][5]
-
Sodium Acetate (Base): This is a critical component. As the reaction proceeds, hydrogen bromide (HBr) is generated as a byproduct. HBr is a strong acid that can lead to unwanted side reactions or establish an unfavorable equilibrium. Sodium acetate acts as a base to neutralize the HBr, forming sodium bromide and acetic acid. This scavenging of HBr drives the reaction towards completion and has been shown to improve both the yield and purity of the final product.[1]
Safety and Handling
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel. Adherence to strict safety protocols is mandatory.
-
Liquid Bromine (Br₂): Fatal if inhaled. Causes severe skin burns and eye damage. Highly corrosive and toxic. Very toxic to aquatic life.[6][7][8][9]
-
Handling: Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, safety goggles, and a face shield.[7] Ensure an emergency eyewash station and safety shower are immediately accessible. Keep a neutralizing agent (e.g., sodium thiosulfate solution) on hand for spills.
-
-
Glacial Acetic Acid (CH₃COOH): Flammable liquid and vapor. Causes severe skin burns and eye damage.[10][11][12]
-
Handling: Wear appropriate gloves, lab coat, and eye protection. Keep away from heat, sparks, and open flames.[12]
-
-
Waste Disposal: All bromine-containing waste and halogenated organic solvents must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.
Materials and Protocol
Reagents and Equipment
| Reagents & Materials | Equipment |
| 7-Ethyl-3-methylxanthine | 3-neck round-bottom flask |
| Glacial Acetic Acid | Magnetic stirrer and stir bar |
| Sodium Acetate (anhydrous) | Dropping funnel |
| Liquid Bromine | Thermometer / Temperature probe |
| Methanol | Heating mantle with controller |
| Deionized Water | Ice bath |
| Buchner funnel and filter flask | |
| Vacuum source |
Quantitative Data
The following table provides reagent quantities based on a procedure adapted for a 10 mmol scale synthesis, derived from a similar, established protocol.[1]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 7-Ethyl-3-methylxanthine | 194.19 | 1.94 g | 10.0 | 1.0 |
| Sodium Acetate | 82.03 | 1.23 g | 15.0 | 1.5 |
| Liquid Bromine | 159.81 | 2.40 g (0.77 mL) | 15.0 | 1.5 |
| Glacial Acetic Acid | - | 20 mL | - | Solvent |
| Deionized Water | - | 40 mL | - | Quenching |
| Methanol | - | 35 mL | - | Washing |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 7-ethyl-3-methylxanthine (1.94 g, 10.0 mmol), sodium acetate (1.23 g, 15.0 mmol), and glacial acetic acid (20 mL).
-
Initial Stirring and Cooling: Stir the mixture at room temperature (20-25°C) for 10 minutes to ensure homogeneity. Subsequently, cool the flask in an ice bath to an internal temperature of 10-15°C.
-
Bromine Addition (Critical Step): Slowly add liquid bromine (0.77 mL, 15.0 mmol) to the cooled reaction mixture dropwise via the dropping funnel over a period of 30-45 minutes. Justification: This addition is highly exothermic; slow, controlled addition is crucial to prevent a temperature spike and the formation of side products. Maintain the internal temperature below 20°C throughout the addition.
-
Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-65°C using a heating mantle.
-
Reaction Maintenance: Maintain the reaction at 60-65°C, with continuous stirring, for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Cooling and Precipitation: After 3-4 hours, turn off the heat and allow the reaction mixture to cool to 15-20°C. Once cooled, slowly pour the reaction mixture into a beaker containing 40 mL of cold deionized water while stirring. Justification: The organic product is insoluble in water, causing it to precipitate out of the aqueous acetic acid solution.
-
Product Maturation: Continue stirring the resulting slurry for 2-3 hours in an ice bath to ensure complete precipitation of the product.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 20 mL) to remove residual acetic acid and salts.
-
Purification (Methanol Wash): Transfer the wet solid to a clean beaker. Add methanol (35 mL) and stir the slurry. Heat the mixture to 60-65°C and hold for 30-60 minutes. Justification: This step removes more soluble impurities, resulting in a product with higher purity.[1]
-
Final Filtration and Drying: Cool the methanol slurry to 40°C and filter the solid product again. Wash the cake with a small amount of cold methanol (5 mL). Dry the purified white to off-white solid under vacuum at 40-45°C for 5-8 hours or until a constant weight is achieved. The expected yield is typically high, in the range of 85-95%.
Product Characterization and Troubleshooting
Analytical Techniques
The identity and purity of the final product, 8-bromo-7-ethyl-3-methylxanthine, should be confirmed using standard analytical methods.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak corresponding to the product. Purity is often >98%.[13][14][15][16][17] |
| ¹H NMR | Structural confirmation | Disappearance of the C8-H proton signal (typically around 7.5-8.0 ppm). Signals for the ethyl and methyl groups should be present and correctly integrated. |
| ¹³C NMR | Structural confirmation | A shift in the C8 carbon signal and confirmation of the total number of carbons. |
| Mass Spec. | Molecular weight confirmation | Observation of the molecular ion peak [M+H]⁺ corresponding to the mass of C₉H₁₁BrN₄O₂ (286.01/288.01), showing the characteristic isotopic pattern for bromine. |
| Melting Point | Purity assessment | A sharp melting point consistent with literature values for the pure compound. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Insufficient brominating agent. - Temperature too low. | - Extend reaction time at 60-65°C. - Verify stoichiometry of bromine. - Ensure the reaction reaches and maintains the target temperature. |
| Product is Dark/Discolored | - Reaction temperature was too high. - Residual bromine present. | - Ensure strict temperature control during bromine addition. - Ensure thorough washing during the isolation and purification steps. A wash with a dilute sodium thiosulfate solution can be considered before the water wash. |
| Starting Material Remains (per TLC/HPLC) | - Insufficient reaction time. - Insufficient bromine added. | - Increase reaction time. - Re-check calculations and ensure 1.5 equivalents of bromine are used. |
| Product is Gummy or Oily | - Incomplete precipitation. - Presence of significant impurities. | - Ensure the quench is done in cold water with vigorous stirring. - Allow more time for the product to solidify in the slurry. - Repeat the methanol purification step. |
Conclusion
This application note details a validated and efficient protocol for the regioselective C8-bromination of 7-ethyl-3-methylxanthine. The procedure is robust, high-yielding, and founded on well-understood principles of electrophilic aromatic substitution. By carefully controlling reaction parameters, particularly temperature, and utilizing sodium acetate to neutralize the HBr byproduct, researchers can reliably produce high-purity 8-bromo-7-ethyl-3-methylxanthine, a critical intermediate for pharmaceutical research and development. Strict adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. nbinno.com [nbinno.com]
- 6. tatachemicals.com [tatachemicals.com]
- 7. seastarchemicals.com [seastarchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. archeanchemicals.com [archeanchemicals.com]
- 10. rcilabscan.com [rcilabscan.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. lcms.cz [lcms.cz]
- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 15. HPLC Analysis of Xanthines on Purospher®STAR RP-C18 endcapped application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 16. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N7-Ethylation of 8-Bromo-3-Methylxanthine
Welcome to the technical support center for the N7-ethylation of 8-bromo-3-methylxanthine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to the Reaction
The selective N7-ethylation of 8-bromo-3-methylxanthine is a crucial step in the synthesis of various bioactive compounds, including potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The reaction involves the introduction of an ethyl group onto the nitrogen at the 7-position of the purine ring. While seemingly straightforward, this alkylation can present several challenges, including regioselectivity, incomplete conversion, and the formation of byproducts. This guide will address these common issues and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired N7-ethylated product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common frustration in organic synthesis. For the N7-ethylation of 8-bromo-3-methylxanthine, several factors could be at play. Let's break them down:
-
Inadequate Deprotonation: The N7-proton of the xanthine ring needs to be removed by a base to generate the nucleophilic anion for the subsequent reaction with the ethylating agent. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Consider using a stronger base. While carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective, stronger bases like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) often give better results.[2] Ensure you are using at least one equivalent of the base. An excess of the base (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
-
Poor Quality or Inactive Reagents: The purity and reactivity of your starting materials are paramount.
-
Solution:
-
8-Bromo-3-methylxanthine: Ensure your starting material is pure and dry. Impurities can interfere with the reaction.
-
Ethylating Agent: Use a fresh, high-purity ethylating agent. Ethyl iodide and ethyl bromide are common choices. Ethyl tosylate or diethyl sulfate can also be effective alternatives.[3][4] Store them properly to prevent degradation.
-
Solvent: If using an anhydrous solvent like DMF, ensure it is truly free of water. Moisture can quench the base (especially NaH) and hydrolyze the ethylating agent.[2]
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: The optimal temperature can vary depending on the specific reagents used. For reactions with NaH in DMF, a temperature range of 0-25 °C is often employed.[2] For carbonate bases in solvents like acetone or DMF, gentle heating (e.g., 40-60 °C) might be necessary to increase the reaction rate.[5] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature and reaction time for your specific conditions.
-
Issue 2: Formation of the N9-Ethylated Isomer
Question: My reaction is producing a significant amount of the N9-ethylated isomer along with my desired N7 product. How can I improve the regioselectivity for N7-ethylation?
Answer:
The formation of the N9-isomer is a classic challenge in the alkylation of xanthine derivatives. The relative acidity of the N7 and N9 protons can influence the site of alkylation. Here’s how to favor the N7 position:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the N7/N9 selectivity.
-
Solution: The choice of base and solvent system can have a profound effect on regioselectivity. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF at a controlled temperature can sometimes favor N7 alkylation. In some cases, the use of specific catalysts or reaction conditions can direct the alkylation to the N7 position.[6]
-
-
Steric Hindrance: The existing methyl group at the N3 position can create some steric hindrance that may influence the approach of the ethylating agent.
-
Solution: While you cannot change the starting material, understanding the steric environment can help in choosing the right conditions. Sometimes, a bulkier ethylating agent might show a different selectivity profile, although this is less common for a simple ethyl group.
-
Issue 3: Incomplete Reaction and Difficulty in Purification
Question: My reaction seems to stall, leaving a mixture of starting material, product, and possibly other spots on the TLC. This is making purification by chromatography very difficult. What can I do?
Answer:
An incomplete reaction coupled with purification challenges can be a significant bottleneck. Here are some strategies to address this:
-
Driving the Reaction to Completion:
-
Solution:
-
Increase Reactant Equivalents: Try using a slight excess of the ethylating agent (e.g., 1.1-1.5 equivalents) and the base.
-
Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period. If the reaction is sluggish at a lower temperature, a modest increase in temperature might be beneficial. However, be cautious, as higher temperatures can sometimes lead to more side products.
-
Efficient Stirring: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous (e.g., with carbonate bases).
-
-
-
Simplifying Purification:
-
Solution:
-
Work-up Procedure: A well-designed work-up can significantly simplify purification. After the reaction is complete, quenching with water and extracting the product with a suitable organic solvent like ethyl acetate or dichloromethane is a standard procedure. Washing the organic layer with brine can help remove residual water.
-
Recrystallization: The desired N7-ethylated product is often a crystalline solid.[2] Recrystallization from a suitable solvent system can be a highly effective method for purification, potentially avoiding the need for column chromatography. Common solvents for recrystallization include methanol, ethanol, or mixtures like dichloromethane/cyclohexane.[5]
-
Chromatography Optimization: If chromatography is unavoidable, carefully select your mobile phase to achieve good separation between the starting material, the N7 product, and any N9 isomer. A gradient elution might be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use for this reaction?
A1: The choice of ethylating agent depends on several factors, including reactivity, cost, and safety.
-
Ethyl iodide (EtI) and ethyl bromide (EtBr) are highly reactive and commonly used.
-
Diethyl sulfate ((Et)₂SO₄) and ethyl tosylate (EtOTs) are also effective and can sometimes offer advantages in terms of handling and reaction control.[3][4] The optimal choice may require some empirical screening for your specific setup.
Q2: Can I use a different solvent than DMF?
A2: Yes, other polar aprotic solvents can be used.
-
Acetone is a common solvent, particularly with carbonate bases.[5]
-
Acetonitrile (MeCN) is another alternative.
-
In some cases, reactions have been successfully carried out in water under specific conditions, which can be a greener alternative.[7] The choice of solvent will influence the solubility of the reagents and the reaction kinetics.
Q3: How do I monitor the progress of the reaction?
A3: The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) and visualize the spots under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the molecular weight of the product and any byproducts, confirming the success of the ethylation.
Q4: Are there any specific safety precautions I should take?
A4: Yes, standard laboratory safety practices are essential.
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylating agents like ethyl iodide and diethyl sulfate can be toxic and are potential alkylating agents for biological molecules. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Solvents like DMF are toxic. Avoid inhalation and skin contact.
Experimental Protocols and Data
Table 1: Summary of Reaction Conditions for N7-Ethylation
| Ethylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |
| Ethyl Bromide | K₂CO₃ | DMF | 60-70 | 4-6 | N/A |
| Ethyl Iodide | NaH | Anhydrous DMF | 0-25 | 2-4 | [2] |
| 1-Bromo-2-butyne* | Na₂CO₃ | Acetone | 40 | 4 | [5] |
| Diethyl Sulfate | K₂CO₃ | DMF | 80-90 | 3-5 | [3][4] |
Note: This is an example with a different alkylating agent for comparative purposes, as specific literature for ethylation under these exact conditions was not found.
Step-by-Step Protocol: N7-Ethylation using NaH in DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-bromo-3-methylxanthine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Diagram 1: General Reaction Scheme
Sources
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- 2. Page loading... [guidechem.com]
- 3. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes [mdpi.com]
- 4. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Purification of crude 8-Bromo-7-ethyl-3-methylpurine-2,6-dione by chromatography
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the chromatographic purification of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione.
Introduction: Navigating the Purification of a Polar Heterocycle
This compound, a substituted xanthine, presents unique challenges in purification due to its polar nature and multiple nitrogen atoms.[1][2] These structural features lead to strong interactions with standard silica gel, often resulting in poor peak shape, low recovery, or even on-column degradation. This guide provides expert-driven troubleshooting advice and frequently asked questions to help you develop a robust and efficient chromatographic purification method.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound.
Question 1: My compound is not eluting from the silica gel column, even with a high concentration of ethyl acetate in hexane. What is happening?
Answer: This is a classic sign that your mobile phase is not polar enough to displace the highly polar xanthine derivative from the active sites of the silica gel. The multiple nitrogen atoms in the purine ring system can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
Causality & Solution Workflow:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is a common and effective choice for purifying polar purine compounds.[3]
-
Introduce a Competitive Modifier: If streaking or very late elution persists even with DCM/MeOH, the acidic nature of the silica may be the culprit.
-
For Basic Compounds: Add a small amount (0.1-1%) of a competitive base like triethylamine or a prepared solution of ammonium hydroxide in methanol to the mobile phase.[4] This neutralizes the acidic silica sites and prevents strong ionic interactions, improving peak shape and elution.
-
-
Check for On-Column Decomposition: The compound may be irreversibly binding or decomposing on the silica.[4] To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't present initially, your compound is not stable on silica.
Question 2: The compound streaks badly down the column, leading to poor separation and mixed fractions. How can I resolve this?
Answer: Tailing or streaking is often caused by poor sample solubility in the eluent, overloading the column, or secondary interactions with the stationary phase.
Solutions:
-
Dry Loading: This is the most effective method when your compound has poor solubility in the starting mobile phase.[5] Dissolve your crude product in a strong solvent (like DCM, MeOH, or acetone), add silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[5] This ensures the compound is introduced to the column in a concentrated, uniform band.
-
Reduce Sample Load: You may be overloading the column. As a general rule, for a challenging separation, the sample load should be about 1-2% of the mass of the silica gel.
-
Modify the Mobile Phase: As described in the previous point, adding a modifier like triethylamine or ammonia can significantly reduce tailing by blocking the active sites on the silica gel that cause these unwanted secondary interactions.[4]
Question 3: I'm seeing a new, unexpected spot on my TLC after the column that wasn't in the crude mixture. Did the compound react?
Answer: It is highly likely your compound is degrading on the silica gel. Silica gel is acidic and can catalyze the decomposition of sensitive molecules.[4]
Troubleshooting Steps:
-
Confirm Instability: Perform the TLC stability test mentioned in Question 1.
-
Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, packing the column, and then equilibrating with your mobile phase (which should also contain a small amount of the amine).
-
Switch the Stationary Phase: If the compound is highly sensitive, a different stationary phase is the best solution.
-
Alumina (Neutral or Basic): Can be a good alternative for compounds that are sensitive to acid.
-
Amine-functionalized Silica: This phase can provide different selectivity and is well-suited for purifying purine compounds, sometimes even allowing for the use of non-chlorinated solvents.[3]
-
Reversed-Phase (C18): If the compound and impurities have different polarities, reversed-phase chromatography is an excellent alternative. Elution is done with polar solvents like water and acetonitrile or methanol.[3]
-
Method Development Workflow
The following diagram outlines a logical workflow for developing a purification method for this compound.
Caption: Workflow for chromatographic method development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for a polar compound like this on a silica TLC plate is 10% Methanol in Dichloromethane. Based on the resulting Rf value, you can adjust the methanol concentration up or down to achieve an optimal Rf of 0.2-0.4 for column chromatography.
Q2: Should I use normal-phase (silica) or reversed-phase (C18) chromatography?
The choice depends on the nature of your impurities.
-
Normal-Phase (Silica): This is often the first choice in a research setting. It works well if your impurities are significantly less polar than the target compound. However, as discussed, it can present challenges due to strong interactions.[3][4]
-
Reversed-Phase (C18): This is an excellent, highly reproducible technique, especially for polar compounds. It is the standard for HPLC analysis and purification. If your impurities are more non-polar (greasy), they will be retained longer, while your polar product elutes earlier. This method often provides sharper peaks and better resolution for purine derivatives.[3]
Q3: What UV wavelength should I use to monitor the fractions?
Purine and xanthine derivatives typically have strong UV absorbance. A good starting point is to monitor at a common wavelength like 254 nm. For higher sensitivity, you can determine the absorbance maximum from a UV-Vis spectrum of a dilute sample; for similar purine derivatives, absorbances are often found between 220 nm and 280 nm.[6]
Q4: Can I purify this compound by recrystallization instead of chromatography?
Recrystallization is a powerful purification technique if a suitable solvent system can be found and if the impurities have different solubility profiles. It is often used after chromatography to achieve very high purity. For a crude reaction mixture with multiple components, chromatography is generally required to first isolate the product from major impurities. A subsequent recrystallization from a solvent like methanol or an ethanol/water mixture could then be used to remove trace chromatographic residues. A synthesis paper notes recrystallization of a similar compound from dichloromethane and cyclohexane.[7]
Key Experimental Protocols
Protocol: Dry Loading a Sample for Flash Chromatography
This protocol is essential for compounds that are not readily soluble in the initial, low-polarity mobile phase.[5]
| Step | Action | Rationale & Expert Tip |
| 1 | Dissolve Crude Product | In a round-bottom flask, dissolve your crude this compound in a minimal amount of a polar solvent (e.g., Methanol, DCM, or Acetone). |
| 2 | Add Silica Gel | Add silica gel to the flask. A general guideline is 10-20 grams of silica for every 1 gram of crude product.[5] |
| 3 | Mix Thoroughly | Swirl the flask to create a uniform slurry, ensuring all the silica is wetted by the solution. |
| 4 | Evaporate Solvent | Carefully remove the solvent using a rotary evaporator until the silica becomes a completely dry, free-flowing powder. If it remains oily, add more silica and repeat.[5] |
| 5 | Pack the Column | Wet-pack your chromatography column with the chosen mobile phase. Ensure there are no cracks or air bubbles. |
| 6 | Load the Sample | Carefully pour the silica-adsorbed sample powder onto the top of the packed column, creating a flat, even layer. |
| 7 | Secure the Sample | Gently add a thin layer (approx. 1 cm) of sand on top of the sample layer. This prevents disturbance when you add solvent.[5] |
| 8 | Begin Elution | Carefully add your mobile phase and begin the elution process, collecting fractions and monitoring by TLC. |
References
- Google. (n.d.). Current time in Pasuruan, ID.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
- ChemBK. (2024, April 9). 8-BROMOXANTHINE.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Smolecule. (2023, August 15). Buy 8-Bromoxanthine | 10357-68-3.
- Reddit. (2022, February 22). troubleshooting column chromatography.
- Daicel Pharma Standards. (n.d.). 8-Bromo-3-methyl-7-(2-butynyl)-xanthine.
- Sigma-Aldrich. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
- Veeprho. (n.d.). This compound | CAS 101071-96-9.
- Pharmaffiliates. (n.d.). CAS No : 666816-98-4 | Product Name : 8-Bromo-3-methyl-7-(2-butynyl)-xanthine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview.
- ChemicalBook. (2025, August 8). 8-BROMOXANTHINE.
- IBNA. (n.d.). Determination of purine derivatives in bovine urine using rapid chromatographic techniques.
- CymitQuimica. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine.
- LGC Standards. (n.d.). 8-Bromo-3-methyl-7-(2-butynyl)-xanthine.
- TCI Chemicals. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine | 666816-98-4.
- PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione.
- ChemicalBook. (2025, September 25). 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
- PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- Santa Cruz Biotechnology. (n.d.). 8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | CAS 17801-69-3.
- Scilit. (1968, February 29). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- BioCrick. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
- PubMed. (1968, March). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- PubChem. (n.d.). This compound.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. ibna.ro [ibna.ro]
- 7. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]
Technical Support Center: Synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Welcome to the technical support center for the synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important xanthine derivative. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of your target compound with high purity.
Understanding the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the selective bromination of 3-methylxanthine at the C8 position to yield the key intermediate, 8-bromo-3-methylxanthine. The second step is the regioselective N-alkylation of this intermediate with an ethylating agent to introduce an ethyl group at the N7 position.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues related to impurities that can arise during the synthesis.
Part 1: Impurities from the Bromination Step
Question 1: After brominating 3-methylxanthine, my analysis shows a significant amount of starting material remaining. What could be the cause and how can I improve the conversion?
Answer:
Incomplete conversion during the bromination of 3-methylxanthine is a common issue that can typically be traced back to several factors:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or liquid bromine) is critical.[1][2] Ensure you are using a slight excess of the brominating agent to drive the reaction to completion. However, a large excess should be avoided to prevent the formation of di-brominated byproducts.
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction kinetics. For bromination with bromine in acetic acid, temperatures around 50-65°C are often employed to ensure a reasonable reaction rate.[2] If the temperature is too low, the reaction may be sluggish.
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the point of maximum conversion.
-
Poor Solubility of Starting Material: 3-methylxanthine has limited solubility in some organic solvents.[1] Acetic acid or a mixture of solvents is often used to improve solubility.[1][2] If the starting material is not fully dissolved, the reaction will be heterogeneous and may proceed slowly and incompletely.
Troubleshooting Guide: Incomplete Bromination
| Parameter | Potential Issue | Recommended Action |
| Reagents | Insufficient brominating agent. | Increase the molar ratio of the brominating agent to 3-methylxanthine in small increments (e.g., 1.1 to 1.3 equivalents). |
| Temperature | Reaction temperature is too low. | Gradually increase the reaction temperature by 5-10°C and monitor the progress. |
| Time | Insufficient reaction time. | Extend the reaction time and monitor by TLC or HPLC until the starting material spot/peak is minimal. |
| Solvent | Poor solubility of 3-methylxanthine. | Consider using a co-solvent or a different solvent system like acetic acid to ensure complete dissolution.[2] |
Part 2: Impurities from the N-Ethylation Step
The N-alkylation of 8-bromo-3-methylxanthine is a critical step where several process-related impurities can be generated. The xanthine core has multiple nucleophilic nitrogen atoms (N1, N7, and N9, as N3 is already methylated), leading to potential regioselectivity issues.
Caption: Potential N-alkylation pathways leading to the desired product and common impurities.
Question 2: My final product is contaminated with a significant isomeric impurity. How can I identify it and improve the regioselectivity of the N-ethylation?
Answer:
The most common regioisomeric impurity in the N-ethylation of 8-bromo-3-methylxanthine is the N9-ethyl isomer . The relative reactivity of the N7 and N9 positions is influenced by several factors, including the reaction conditions and the electronic properties of the xanthine ring.[3][4][5] While N7 alkylation is often desired, N9 alkylation can occur concurrently.[6][7] A minor amount of the N1-ethyl isomer could also be formed.
Identification of Regioisomers:
-
HPLC: Reversed-phase HPLC is an excellent technique to separate these isomers.[3][8][9][10] The elution order will depend on the specific method conditions, but typically isomers will have distinct retention times.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts of the N-ethyl group and the protons on the purine ring will differ between the N7 and N9 isomers. For instance, the chemical shift of the N-CH2 protons in the ethyl group will be different for the N7 and N9 positions.[6]
-
Mass Spectrometry (MS): While MS will show the same mass for the isomers, fragmentation patterns might differ, aiding in their differentiation when coupled with a separation technique like LC-MS.
Improving N7-Regioselectivity:
-
Choice of Base and Solvent: The choice of base and solvent system can significantly influence the regioselectivity. The use of a non-polar aprotic solvent in combination with a bulky, non-nucleophilic base can favor N7 alkylation by modulating the accessibility of the different nitrogen atoms.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block the N9 position, forcing alkylation to occur at N7. However, this adds extra steps to the synthesis.
Question 3: I am observing an impurity with a higher molecular weight than my product. What could it be?
Answer:
A higher molecular weight impurity is likely a di-ethylated product . This occurs when a second ethyl group is added to another available nitrogen atom on the purine ring, resulting in a quaternary ammonium-like salt. This is more likely to happen if a significant excess of the ethylating agent is used or if the reaction is allowed to run for an extended period after the initial mono-alkylation is complete.
Troubleshooting Guide: Over-alkylation
| Parameter | Potential Issue | Recommended Action |
| Reagents | Excess ethylating agent. | Carefully control the stoichiometry of the ethylating agent. Use a molar ratio closer to 1:1 with the starting material. |
| Time | Prolonged reaction time. | Monitor the reaction closely by HPLC and stop the reaction once the desired mono-ethylated product is maximized. |
Question 4: My reaction mixture contains residual 8-bromo-3-methylxanthine. How can I drive the reaction to completion?
Answer:
Similar to the bromination step, unreacted starting material in the ethylation step can be due to:
-
Insufficient Ethylating Agent: Ensure a slight molar excess of the ethylating agent is used.
-
Inactive Ethylating Agent: Ethyl iodide can degrade over time, especially when exposed to light and air, turning yellow or reddish due to the formation of iodine.[9] Using fresh or purified ethyl iodide is crucial.
-
Insufficient Base: The base is required to deprotonate the xanthine, making it nucleophilic. Ensure an adequate amount of a suitable base is used.
-
Low Reaction Temperature or Short Reaction Time: Increase the temperature or reaction time as needed, while monitoring for the formation of over-alkylation products.
Question 5: I have identified ethanol in my final product. Where did it come from?
Answer:
Ethanol is a common process impurity that can be introduced in a few ways:
-
Hydrolysis of Ethyl Iodide: Ethyl iodide can undergo hydrolysis, especially if there is moisture in the reaction mixture, to form ethanol and hydroiodic acid.[1]
-
As a Solvent: Ethanol may have been used as a solvent for the reaction or during the work-up and purification steps.
To minimize ethanol content, ensure all reagents and solvents are anhydrous and consider a final purification step like recrystallization or chromatography.
Analytical Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization will be required for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., a mixture of the mobile phase).
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 2: NMR Characterization
-
1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Key signals to look for include the N-methyl protons, the ethyl group's triplet and quartet, and the remaining proton on the purine ring. The chemical shifts will be diagnostic for the different isomers.
-
13C NMR: Provides information on the carbon skeleton and can further help in distinguishing between isomers.
Protocol 3: Mass Spectrometry
-
LC-MS: Couple the HPLC method with a mass spectrometer to obtain the mass-to-charge ratio of the eluting peaks. This will confirm the molecular weight of the product and impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
References
-
Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]
- Tamba, A., Cioroiu, B., Profire, L., & Lazar, M. I. (2014). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Cellulose Chemistry and Technology, 48(1-2), 61-68.
-
ResearchGate. (2025). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Retrieved from [Link]
-
PubMed. (2025). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Retrieved from [Link]
-
PubMed. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (1935). THE HYDROLYSIS OF ETHYL IODIDE. Retrieved from [Link]
-
Klen, E. E., et al. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. ResearchGate. Retrieved from [Link]
- Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705.
- Greenspan, J., Liotta, S., & La Mer, V. K. (1935). The hydrolysis of ethyl iodide. Transactions of the Faraday Society, 31, 824-826.
-
Quora. (2018). What happens when ethyl iodide reacts with alcoholic KOH?. Retrieved from [Link]
-
Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Retrieved from [Link]
-
ResearchGate. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Retrieved from [Link]
-
Filo. (2024). (6) What is the action of following reagents on ethyl iodide? (a) Aq. KOH... Retrieved from [Link]
-
University of Wisconsin-Madison. (2011). NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. The hydrolysis of ethyl iodide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Bromination of Purine-2,6-diones
Welcome to the technical support center for the synthesis of brominated purine-2,6-diones. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with xanthine, theophylline, theobromine, caffeine, and related scaffolds. Here, we address common challenges and side reactions encountered during electrophilic bromination, providing in-depth, mechanistically grounded solutions to help you optimize your reactions for yield, purity, and regioselectivity.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most common side reactions I should be aware of when brominating purine-2,6-diones?
A1: The primary goal in the bromination of purine-2,6-diones (xanthines) is typically the selective substitution at the C8 position of the imidazole ring. However, several side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound.
-
Over-bromination (Dibromination): The initial product, an 8-bromoxanthine, is still an electron-rich heterocycle. Under harsh conditions or with an excess of the brominating agent, a second bromine atom can be added. For instance, in some purine systems, this can lead to 7,8-dibromo products.[1]
-
N-Bromination: The nitrogen atoms in the purine ring system, particularly N7 or N9 (if unsubstituted), are nucleophilic and can be brominated. This is more common with certain brominating agents and under specific pH conditions.
-
Ring Opening/Degradation: Purine rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. The work-up procedure is a critical stage where degradation can occur if the pH is not carefully controlled.
-
Solvent Participation: In some cases, the solvent can react with the intermediate species. For example, using methanol as a solvent at high temperatures might lead to methoxy-substituted byproducts, although this is less common than over-bromination.
Understanding the electron density of your specific purine substrate is key. The electron-donating nature of the substituents on the pyrimidine ring (at N1, N3, N7) influences the reactivity of the C8 position.
Q2: Why is regioselectivity for the C8 position so critical, and what governs it?
A2: The C8 position of the purine-2,6-dione core is the most electron-rich carbon and is sterically accessible, making it the most favorable site for electrophilic aromatic substitution.[2] The resulting 8-bromo derivatives are exceptionally valuable synthetic intermediates. The carbon-bromine bond at C8 can be readily functionalized via nucleophilic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][4] This allows for the introduction of a wide array of functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Factors governing C8 selectivity include:
-
Electronic Effects: The inherent electronic properties of the purine ring direct electrophiles to the C8 position.
-
Steric Hindrance: Substituents at N7 and N9 can sterically hinder the approach of the brominating agent to the C8 position, although this is usually not a prohibitive factor.
-
Reaction Conditions: The choice of solvent, temperature, and brominating agent all play a crucial role. For example, using a polar, protic solvent like acetic acid can help to protonate the ring nitrogens, modulating the ring's overall reactivity and improving selectivity.[5][6]
Q3: What are the pros and cons of common brominating agents like Br₂ vs. NBS?
A3: The choice of brominating agent is one of the most critical parameters in the reaction.
| Brominating Agent | Pros | Cons | Best For |
| Elemental Bromine (Br₂) | Inexpensive, powerful, and effective for a wide range of substrates.[5] | Highly corrosive, toxic, and difficult to handle due to high vapor pressure.[7] Can be too reactive, leading to over-bromination. | Robust, well-established procedures, particularly for less reactive purines. Often used with a buffer like sodium acetate.[8] |
| N-Bromosuccinimide (NBS) | Crystalline solid, easier and safer to handle than Br₂.[7] Generally provides cleaner reactions with fewer byproducts.[9] Its reactivity can be moderated by reaction conditions. | More expensive than Br₂. Can sometimes lead to radical side reactions if not controlled properly (though less common in these aromatic systems). | A versatile and widely used reagent for purine bromination, often giving high yields of the C8-bromo product in solvents like DMF or acetic acid.[5][10][11] |
| Pyridinium Tribromide (PBr₃) | Solid reagent, easy to handle. Delivers bromine in a more controlled manner. | Can be less reactive than Br₂ or NBS, requiring longer reaction times or higher temperatures. | Electron-rich purines where a milder brominating agent is needed to prevent side reactions.[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | An efficient solid brominating agent that can be activated by Lewis or Brønsted acids.[2] | May require catalytic activators for less reactive substrates. | A good alternative to NBS, showing high efficiency in aprotic solvents like CH₂Cl₂ or DMF.[2] |
Section 2: Troubleshooting Guide - Common Experimental Issues
Problem 1: Low or no yield of the desired 8-bromo product, with recovery of starting material.
This is a common issue indicating that the reaction has not gone to completion.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Explanation:
-
Reagent Activity: N-Bromosuccinimide (NBS) can decompose over time. It is best practice to recrystallize it from water before use if the bottle is old. Elemental bromine can also be compromised by moisture.
-
Activation Energy: The electrophilic substitution on the purine ring, while favorable, still has an activation barrier.[12][13] For highly substituted or less electron-rich purines, room temperature may be insufficient to drive the reaction forward at a reasonable rate. Heating the reaction is a standard approach. For example, bromination of theophylline derivatives with NBS is often carried out at 80-90 °C in DMF.[5]
-
Solubility: Purine-2,6-diones are often poorly soluble in many organic solvents.[14] A heterogeneous reaction mixture will have slow kinetics. Glacial acetic acid is a common choice as it often provides good solubility and also acts as a mild acid catalyst.[15][16] If solubility remains an issue, polar aprotic solvents like DMF, DMAc, or DMSO are excellent alternatives.[2][10]
Problem 2: Multiple products are observed on TLC/LCMS, indicating a lack of selectivity.
This points to side reactions like over-bromination or reaction at undesired positions.
Potential Byproducts and Mechanistic Rationale
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Xanthine - Wikipedia [en.wikipedia.org]
- 15. CN101671334A - Production technology of pamabrom - Google Patents [patents.google.com]
- 16. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of N-alkylation in xanthine derivatives
Technical Support Center: Xanthine Chemistry Group
Welcome to the technical support center for the N-alkylation of xanthine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective alkylation on the xanthine scaffold. The presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9) makes this a non-trivial synthetic challenge. This document provides in-depth, experience-based answers to common troubleshooting questions and offers validated protocols to improve the selectivity and success of your experiments.
Troubleshooting Guide: Mastering Regioselectivity
The core challenge in xanthine modification is controlling which nitrogen atom undergoes alkylation. The relative acidity and nucleophilicity of the N-H protons generally follow the order N7 > N3 > N1, which dictates the reactivity pattern under many conditions.[1] This section addresses specific problems you may encounter and provides actionable solutions.
Q1: My reaction is producing a mixture of N7 and N9 alkylated products. How can I improve selectivity for the desired N7 position?
A1: This is a classic regioselectivity problem governed by kinetic versus thermodynamic control. Alkylation at N7 is typically the kinetically favored pathway, while N9 alkylation can also occur, especially under forcing conditions. To favor N7 substitution, you must optimize conditions to support the kinetic product.
Underlying Principles: The N7 position is often the most nucleophilic site in neutral or mono-anionic xanthine species, making it the fastest to react.[1] The formation of the N9-alkylated product, a charged xanthinium salt, is generally a slower process but can become competitive at higher temperatures or with more reactive alkylating agents.[2]
Troubleshooting Steps & Solutions:
-
Choice of Base: A mild, non-hindered base is preferable. Potassium carbonate (K₂CO₃) is a standard and effective choice. Stronger bases like sodium hydride (NaH) or DBU can lead to the formation of di-anions, which can alter the reactivity profile and reduce selectivity.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent for dissolving the xanthine starting material and its salt. Acetonitrile (MeCN) can also be used and may offer different selectivity profiles.
-
Reaction Temperature: Keep the temperature as low as feasible while still enabling a reasonable reaction rate. Room temperature to 60 °C is a good starting point. Avoid high temperatures (e.g., refluxing in DMF), which can promote isomerization or formation of the thermodynamic N9 product.
-
Alkylating Agent: Use a moderately reactive alkylating agent. Alkyl halides (iodides > bromides > chlorides) are standard. Highly reactive agents like sulfates or tosylates might reduce selectivity.
Key Experimental Workflow
Caption: A typical workflow for achieving selective N7-alkylation.
Q2: I am attempting to synthesize an N9-alkylated xanthinium salt, but the reaction is slow, and yields are poor. How can I drive this reaction to completion?
A2: N9 alkylation is challenging because it involves quaternizing the imidazole nitrogen, forming a cationic xanthinium salt. This process typically requires more forcing conditions than N7 alkylation.
Underlying Principles: The N9 position is less nucleophilic than N7. To achieve alkylation here, you often need to overcome a higher activation energy barrier. This can be accomplished with highly reactive alkylating agents and/or increased reaction temperatures.[2][3]
Troubleshooting Steps & Solutions:
-
Powerful Alkylating Agents: Standard alkyl halides are often insufficient. Switch to more potent electrophiles like ethyl tosylate (EtOTs) , diethyl sulfate (Et₂SO₄) , or trimethyloxonium tetrafluoroborate .[2] These reagents are highly effective for quaternization.
-
Elevated Temperatures: These reactions often require heat. Depending on the solvent, temperatures between 80-150 °C may be necessary.
-
High-Pressure Reactors: For volatile alkylating agents or to exceed the solvent's boiling point, a sealed-tube or high-pressure reactor (like a Q-Tube®) can be highly effective. This technique allows for reactions in water at temperatures above its boiling point, which can accelerate the process and is a greener approach.[4][5]
-
Solvent Choice: While DMF is common, a less coordinating solvent might be beneficial. In some cases, running the reaction neat (without solvent) at high temperatures is a viable strategy.
Table 1: Comparison of Reaction Conditions for N7 vs. N9 Alkylation
| Parameter | Selective N7-Alkylation | Selective N9-Alkylation (Quaternization) | Rationale |
| Starting Material | e.g., Theophylline (1,3-dimethyl) | e.g., Caffeine (1,3,7-trimethyl) | N9 alkylation requires all other N-H sites to be blocked. |
| Alkylating Agent | Alkyl Halides (R-I, R-Br) | Alkyl Tosylates, Sulfates, Oxonium salts | More powerful electrophiles are needed to overcome the activation barrier for quaternization.[2] |
| Base | Mild Base (K₂CO₃, Cs₂CO₃) | Often None (Direct Quaternization) | The reaction is a direct addition to the neutral nitrogen, not a deprotonation-substitution. |
| Temperature | 25 - 60 °C | 80 - 150 °C (or higher) | Forcing conditions are required to drive the reaction.[2] |
| Solvent | DMF, Acetonitrile | DMF, Toluene, or Neat | Solvent must be stable at high temperatures. |
| Pressure | Atmospheric | Atmospheric or Elevated (Sealed Tube) | Elevated pressure helps contain volatile reagents and can accelerate the reaction.[4] |
Q3: How can I achieve selective alkylation at the N1 or N3 positions, which are generally less reactive?
A3: Direct alkylation of an unsubstituted xanthine often yields complex mixtures. To target the less reactive N1 or N3 positions, a protecting group strategy is almost always necessary. The most common and effective method involves silylation.
Underlying Principles: The reactivity order of N7 > N3 > N1 makes direct selective alkylation at N3 or N1 impossible if the N7 position is free.[1] By temporarily blocking the more reactive sites, you can direct the alkylating agent to the desired position. Silylation with reagents like hexamethyldisilazane (HMDS) can protect the N-H protons, and subsequent regioselective alkylation can be achieved.[6]
Troubleshooting Steps & Solutions:
-
Silylation: Protect the xanthine derivative by refluxing with an excess of a silylating agent like HMDS, often with a catalytic amount of ammonium sulfate. This forms persilylated intermediates.
-
Regioselective Alkylation: Add the alkylating agent directly to the silylated mixture. The position of alkylation can be controlled by the specific reaction conditions and the starting material. For example, silylation of 1-substituted xanthines followed by alkylation is a known route to 1,7-disubstituted products (paraxanthine analogs).[6]
-
Deprotection (Hydrolysis): The silyl groups are labile and are easily removed during aqueous workup (e.g., with water or methanol), revealing the N-alkylated product.
N-Alkylation Strategy Decision Tree
Caption: Decision tree for selecting an N-alkylation strategy.
Q4: The Mitsunobu reaction for my xanthine N-alkylation is failing. What are the common pitfalls?
A4: The Mitsunobu reaction is a powerful method for alkylating acidic N-H groups with inversion of stereochemistry at the alcohol carbon.[7] However, its success with xanthines depends critically on the pKa of the N-H proton and strict adherence to reaction protocol.
Underlying Principles: The reaction requires the N-H group to be sufficiently acidic (typically pKa < 13) to protonate the betaine intermediate formed from the phosphine and the azodicarboxylate (e.g., DEAD or DIAD).[7] If the N-H is not acidic enough, the reaction will fail.
Troubleshooting Steps & Solutions:
-
Verify pKa: Ensure the target N-H on your xanthine derivative is acidic enough. The N7-H and N3-H are generally suitable, while the N1-H may be borderline depending on substitution.
-
Order of Addition: The order of reagent addition is critical. The standard, recommended order is to have the xanthine, alcohol, and triphenylphosphine (PPh₃) premixed in a suitable solvent (like THF) , cooled to 0 °C, before the slow, dropwise addition of the azodicarboxylate (DEAD/DIAD) .[7][8] Adding reagents in the wrong order can lead to a multitude of side reactions.
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all reagents and solvents are thoroughly dried.
-
Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.
-
TPPO Removal: TPPO can sometimes be precipitated from nonpolar solvents (e.g., by adding ether or hexanes to the crude mixture) and removed by filtration. Alternatively, chromatography on silica gel is effective.
-
Alternative Reagents: Consider using polymer-supported PPh₃ to simplify removal by filtration.[9] Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows the hydrazine byproduct to be easily filtered off.[7]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best analytical technique to confirm the position of alkylation?
-
A: A combination of techniques is ideal. 1H and 13C NMR spectroscopy is the first step; the chemical shifts of the remaining N-H protons and the C-H proton at C8 are highly informative. For unambiguous confirmation, 2D NMR techniques like HMBC and NOESY are invaluable for establishing through-bond and through-space correlations, respectively. In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof.
-
-
Q: Are there any "green" chemistry approaches for xanthine alkylation?
-
A: Yes. Performing reactions in water at elevated temperatures using a sealed-vessel system (like a Q-tube®) is a proven green alternative to using solvents like DMF.[4] Additionally, phase-transfer catalysis (PTC) can enable the use of more benign solvents and inorganic bases, reducing organic waste.[10]
-
-
Q: How does the choice of base affect regioselectivity?
-
A: The base is critical. A mild base like K₂CO₃ favors mono-deprotonation at the most acidic site (usually N7), leading to kinetic alkylation there. A very strong base like NaH can generate di-anions, changing the nucleophilicity profile and often leading to mixtures. The choice of cation (e.g., K⁺ vs. Cs⁺) can also influence reactivity and solubility.
-
-
Q: Can microwave-assisted synthesis be used for these reactions?
-
A: Absolutely. Microwave irradiation is an excellent technique for accelerating slow reactions, such as imidazole ring closures to form the xanthine core or subsequent alkylations.[11][12] It can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing side product formation.[13][14]
-
Validated Experimental Protocols
Protocol 1: Selective N7-Alkylation of Theophylline
This protocol describes the synthesis of 7-benzyl-1,3-dimethylxanthine from theophylline.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add theophylline (1.80 g, 10.0 mmol) and anhydrous potassium carbonate (1.52 g, 11.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF via syringe.
-
Reaction Initiation: Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C in an oil bath. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough, but it can be recrystallized from ethanol if necessary to yield 7-benzyltheophylline as a white solid.
Protocol 2: Selective N9-Alkylation of Caffeine (Xanthinium Salt Formation)
This protocol describes the synthesis of 9-ethyl-1,3,7-trimethylxanthinium tosylate.[2]
-
Setup: In a 50 mL round-bottom flask, combine caffeine (1,3,7-trimethylxanthine) (1.94 g, 10.0 mmol) and ethyl tosylate (2.20 g, 11.0 mmol).
-
Heating: Heat the mixture in an oil bath at 140-150 °C. The solids will melt and form a homogenous solution. Caution: Perform in a well-ventilated fume hood.
-
Reaction: Continue heating for 4-6 hours. The mixture will gradually solidify as the product forms.
-
Purification: Cool the flask to room temperature. The solid mass is the crude product. Triturate the solid with 30 mL of hot acetone, stir for 15 minutes, and then cool. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the pure xanthinium salt.
References
-
Bellantone, M., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity pattern of –NH groups at N1, N3 and N7 positions of xanthine. ResearchGate. Available at: [Link]
-
Kaszab, T., et al. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Royal Society of Chemistry. (2012). Chapter 5: Synthesis of Labeled Caffeine. RSC Publishing. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. Available at: [Link]
-
Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. Available at: [Link]
-
Sakai, R., et al. (1992). Effects of alkyl substitutions of xanthine skeleton on bronchodilation. Journal of Medicinal Chemistry. Available at: [Link]
-
Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some potent 8-substituted caffeine derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Müller, C. E., et al. (2007). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2006). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ResearchGate. Available at: [Link]
-
Mekheimer, R. A., et al. (2021). Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones under controlled microwave heating. Elsevier. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic procedure for the preparation of caffeine. ResearchGate. Available at: [Link]
-
Ramzaeva, N., et al. (1989). Alkylation of 6-Methylthio- and 6-Benzyloxyguanine under Phase-Transfer Conditions. Synthetic Communications. Available at: [Link]
-
Cao, H. (2012). Crystallographic, Kinetic and Computational Studies on the Reaction Mechanism of Xanthine Oxidoreductase. eScholarship.org. Available at: [Link]
-
Hati, S., & Bhattacharyya, D. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. National Institutes of Health. Available at: [Link]
-
Kaur, H., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. National Institutes of Health. Available at: [Link]
-
van der Wenden, E. M., et al. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Physico-chemical and spectral data of N3-alkyl-substituted xanthine derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. . Available at: [Link]
-
Burbiel, J., et al. (2005). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. Semantic Scholar. Available at: [Link]
-
Gao, S., et al. (2022). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Most widely used routes for the synthesis of caffeine. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. . Available at: [Link]
-
Mekheimer, R. A., et al. (2021). Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones under controlled microwave heating. ResearchGate. Available at: [Link]
-
Kulkarni, V. M., et al. (1996). Structure-activity relationship in N3-alkyl-xanthine derivatives. PubMed. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis. acs.org. Available at: [Link]
-
ResearchGate. (2013). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]
-
Li, J., et al. (2020). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis of xanthine derivatives by microwave-assisted ring closure reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 8-bromo-7-ethyl-3-methylxanthine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-bromo-7-ethyl-3-methylxanthine via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to solve challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 8-bromo-7-ethyl-3-methylxanthine?
Q2: Which solvent systems are recommended for the recrystallization of 8-bromo-7-ethyl-3-methylxanthine?
A2: Selecting the right solvent is critical for successful recrystallization. Based on the general solubility of xanthine derivatives, which are often poorly soluble in non-polar solvents and moderately soluble in polar solvents, the following are recommended starting points:
| Solvent System | Rationale & Comments |
| Single Solvents | |
| Ethanol | A good starting point due to its polarity and ability to dissolve many organic compounds when hot, with reduced solubility upon cooling. |
| Methanol | Similar to ethanol, but its lower boiling point can be advantageous for easier drying of the final product. A patent for a related intermediate mentions purification with methanol. |
| Isopropanol | Another alcohol with properties intermediate between ethanol and water. |
| Mixed Solvents | |
| Dichloromethane/Cyclohexane | A synthesis of a similar compound mentioned reconstitution from this mixture, suggesting it could be a viable anti-solvent system. |
| Ethanol/Water | A common and effective mixed solvent system for moderately polar compounds. The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until turbidity appears. |
| Acetone/Hexane | Another common mixed solvent pair that can be effective for compounds of intermediate polarity. |
Q3: What are the key safety precautions to consider during the recrystallization of this compound?
A3: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and appropriate gloves. All heating and solvent evaporation steps should be performed in a well-ventilated fume hood. Avoid inhaling solvent vapors and dust from the solid compound. Review the Safety Data Sheet (SDS) for 8-bromo-7-ethyl-3-methylxanthine and all solvents used before beginning the experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of 8-bromo-7-ethyl-3-methylxanthine.
Problem 1: The compound fails to dissolve in the hot solvent.
Potential Causes:
-
Insufficient Solvent: The most common reason is simply not adding enough solvent.
-
Inappropriate Solvent: The chosen solvent may not be a good match for the compound's polarity, even at elevated temperatures.
-
Insoluble Impurities: The crude material may contain insoluble impurities.
Solutions:
-
Gradually Add More Solvent: Add the hot solvent in small increments to the heated mixture until the compound dissolves. Be patient, as dissolution may take some time.
-
Try a More Polar Solvent: If the compound remains insoluble even with a large volume of the initial solvent, a more polar solvent may be required. For example, if ethanol is ineffective, consider a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by the addition of an anti-solvent.
-
Hot Filtration: If you observe that most of the material has dissolved but some solid particles remain, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.
Problem 2: "Oiling Out" - The compound separates as a liquid instead of forming crystals.
"Oiling out" occurs when the solute is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. The resulting oil is often an impure liquid phase that can hinder proper crystal formation.
Potential Causes:
-
Solution Cooled Too Quickly: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation over crystallization.
-
High Concentration of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a supersaturated state upon cooling.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. This provides more time for nucleation and ordered crystal growth.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic scratches that can act as nucleation sites. Alternatively, add a "seed crystal" (a tiny amount of the pure compound) to the cooled solution to initiate crystallization.
-
Change Solvent System: If oiling persists, a different solvent or mixed solvent system may be necessary.
Problem 3: Poor or No Crystal Formation Upon Cooling.
Potential Causes:
-
Too Much Solvent: The solution may not be saturated enough for crystals to form.
-
Supersaturation: The solution may be supersaturated, a metastable state where crystallization is kinetically hindered.
-
Insufficient Cooling Time: The solution may not have had enough time to cool and for crystals to form.
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution in a fume hood to evaporate some of the solvent and increase the concentration.
-
Induce Crystallization: Use the scratching or seeding techniques described in the "Oiling Out" section.
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, first at room temperature and then in an ice bath. In some cases, refrigeration overnight can be effective.
-
Introduce an Anti-Solvent: If using a single solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before slow cooling.
Problem 4: Low Yield of Recovered Crystals.
Potential Causes:
-
Too Much Solvent Used: As mentioned previously, an excessive amount of solvent will keep more of the compound dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Incomplete Crystallization: Insufficient cooling time or temperature can leave a significant amount of the compound in solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without significant product loss.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
Problem 5: Colored Impurities Remain in the Crystals.
Potential Causes:
-
Colored Impurities with Similar Solubility: The impurities may have solubility characteristics similar to the target compound in the chosen solvent.
-
Ineffective Removal: The recrystallization process alone may not be sufficient to remove all colored impurities.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal (a spatula tip) to the hot solution before filtration. The charcoal will adsorb colored impurities. Do not add charcoal to a boiling solution, as it can cause bumping.
-
Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
Visualizations & Workflows
Workflow for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Troubleshooting Decision Tree
Caption: A decision tree to navigate common recrystallization problems and their solutions.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- ChemicalBook. (2023). 8-Bromo-3-methyl-xanthine Properties.
- Guidechem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine 666816-98-4 wiki.
- MDPI. (2021). Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi)
- Rochester University Department of Chemistry. (n.d.).
- SciELO. (2003). Catabolism of caffeine and purification of a xanthine oxidade responsible for methyluric acids production in Pseudomonas putida L.
- Sigma-Aldrich. (n.d.). Xanthine = 99.
- Taylor & Francis Online. (2023). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review.
- University of York Department of Chemistry. (n.d.).
- Wiley Online Library. (2021).
Technical Support Center: Scale-Up Synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
An exceptional-quality technical support guide is provided below.
Introduction: 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, an important derivative of xanthine, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] While its synthesis is well-documented on a laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers and drug development professionals to overcome these scale-up hurdles. Our focus is on providing not just procedural steps, but the causal logic behind them to ensure robust and reproducible outcomes.
Section 1: Synthesis Overview
The synthesis is typically a two-step process starting from 3-methylxanthine. The first step is an electrophilic bromination at the C8 position, followed by a regioselective N7-alkylation with an ethylating agent.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during scale-up in a practical question-and-answer format.
Part A: Step 1 - Bromination of 3-Methylxanthine
Question 1: We are experiencing low yields and incomplete conversion during the bromination step, even after extending the reaction time. What is the likely cause?
Answer: This issue often stems from suboptimal reaction conditions or reagent quality.
-
Causality: The electrophilic bromination of the purine ring is sensitive to the reaction medium and temperature. On a large scale, poor mixing can create localized "cold spots" where the reaction rate is significantly lower. Furthermore, acetic acid, a common solvent, must be anhydrous; water can interfere with the brominating agent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the 3-methylxanthine is of high purity and the acetic acid is glacial (anhydrous).
-
Improve Agitation: Check that the reactor's overhead stirrer is providing sufficient agitation to maintain a homogenous slurry. Baffles within the reactor can significantly improve mixing efficiency.
-
Temperature Control: A patent for a similar process specifies raising the temperature to 60-65°C and maintaining it for 3-4 hours to drive the reaction to completion.[2] Ensure your heating mantle or reactor jacket can provide uniform heating across the entire vessel.
-
Monitor with In-Process Controls (IPCs): Use HPLC to monitor the disappearance of the starting material. Do not rely solely on time. The reaction is complete when the area percent of 3-methylxanthine is <1%.
-
Question 2: Our crude product shows significant impurities, including what appears to be a di-brominated species. How can we improve selectivity?
Answer: Formation of byproducts is typically due to over-bromination or side reactions promoted by harsh conditions. The C8 position is most reactive, but other positions can react under forcing conditions.
-
Causality: Bromine is a highly reactive electrophile. Adding it too quickly can create high local concentrations, leading to reactions at less activated sites. The presence of sodium acetate is critical as it buffers the HBr byproduct, preventing the reaction medium from becoming overly acidic, which can catalyze side reactions.[2]
-
Mitigation Strategy:
-
Controlled Reagent Addition: Add the liquid bromine drop-wise via an addition funnel below the surface of the reaction mixture. A controlled addition over 60-90 minutes is recommended for kilo-scale batches.[2]
-
Stoichiometry is Key: Use a slight excess of bromine (e.g., 1.5 equivalents) but avoid a large excess.[2] Precisely charge all reagents.
-
Maintain Temperature: Avoid temperature spikes during bromine addition, as this can accelerate side reactions.
-
Question 3: Handling liquid bromine at a multi-kilogram scale poses a significant safety risk. Are there safer, scalable alternatives?
Answer: Yes. The use of molecular bromine is a major hazard, and safer alternatives are highly recommended for scale-up.[3][4]
-
Expert Recommendation: The best approach is the in-situ generation of bromine. This avoids storing and handling large quantities of highly corrosive and toxic liquid Br₂.[3][5] A well-established method involves the oxidation of a bromide salt (like NaBr or KBr) with an oxidizing agent directly within the reaction mixture.
-
Alternative Protocol Outline:
-
Charge the reactor with 3-methylxanthine, sodium bromide (NaBr), and acetic acid.
-
Slowly add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide. This will generate Br₂ in situ, which then immediately reacts.
-
This method enhances safety by keeping the instantaneous concentration of free bromine very low. Continuous flow reactors are particularly well-suited for this approach, offering superior control over temperature and reaction time.[3][5]
-
Part B: Step 2 - N7-Ethylation of 8-Bromo-3-methylxanthine
Question 4: We are getting a mixture of N-ethyl isomers (N7, N1, N9). How can we improve regioselectivity for the N7 position?
Answer: Regioselectivity in the alkylation of xanthines is highly dependent on the interplay between the base, solvent, and counter-ion.
-
Causality & Mechanistic Insight: The N7 position of the xanthine core is generally more nucleophilic. However, deprotonation at other nitrogen atoms can occur, leading to competing alkylation reactions.
-
Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is preferred.[6] Stronger bases like sodium hydride (NaH) can lead to the formation of multiple anions, reducing selectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO are commonly used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the xanthine anion.[2]
-
Temperature: Running the reaction at a moderate temperature (e.g., 40-50°C) provides a good balance between reaction rate and selectivity. Higher temperatures can lead to isomerization and byproduct formation.
-
-
Optimization Recommendations:
-
Base Selection: Use finely powdered, anhydrous K₂CO₃. It is cost-effective, easy to handle, and generally provides good N7 selectivity.
-
Solvent: Use anhydrous DMF.
-
Temperature Control: Maintain the reaction temperature strictly at 45°C ± 5°C.
-
Reagent Addition: Add the ethylating agent (e.g., ethyl iodide or bromoethane) slowly to the slurry of the xanthine and base in DMF.
-
Question 5: The final product is difficult to purify. Column chromatography is not viable for our 10 kg batch size. What are the best strategies for purification?
Answer: The most scalable and economical method for purifying solid organic compounds is recrystallization. The key is finding an appropriate solvent system.
-
Expert Recommendation: Based on patents and related procedures, methanol is an excellent solvent for purifying brominated xanthine derivatives.[2] The crude product is often isolated by quenching the reaction with water, filtering the solid, and then performing a hot slurry or recrystallization in methanol.
-
Troubleshooting Purification:
-
Low Purity After Recrystallization: If the purity is still low, it indicates that the impurities have similar solubility to the product. Consider a two-solvent recrystallization system (e.g., Dichloromethane/Cyclohexane or Methanol/Water) to improve separation.[7]
-
Poor Recovery: If you are losing too much product in the mother liquor, optimize the crystallization conditions. Cool the solution slowly to allow for larger crystal growth, which typically results in higher purity. You can also reduce the final volume of the solvent before cooling.
-
Oily Product: If the product "oils out" instead of crystallizing, it may be due to residual solvent (like DMF) or a high concentration of impurities. Ensure the crude solid is thoroughly washed and dried before attempting recrystallization. A pre-purification step, such as a slurry in a solvent where the product is sparingly soluble but impurities are (e.g., diethyl ether or acetone), can be beneficial.[6]
-
Section 3: Optimized Scale-Up Protocols
The following protocols are designed for a hypothetical 1 kg scale and incorporate the troubleshooting advice discussed above.
Protocol 1: Safer Bromination of 3-Methylxanthine (1.0 kg)
| Parameter | Value/Instruction | Rationale |
| Reagents | 3-Methylxanthine (1.0 kg), Sodium Acetate (0.74 kg), Glacial Acetic Acid (4.0 L), Liquid Bromine (1.44 kg) | Stoichiometry based on a successful patent, ensuring complete reaction.[2] |
| Equipment | 10 L glass-lined reactor with overhead stirrer, thermo pocket, and addition funnel. | Standard for kilo-scale chemical synthesis, ensuring inertness and control. |
| Procedure | 1. Charge acetic acid, 3-methylxanthine, and sodium acetate to the reactor. | Creates the reaction slurry. |
| 2. Stir for 10 min at 25-30°C to ensure homogeneity. | ||
| 3. Cool the mixture to 10-15°C. | Prepares for the exothermic addition of bromine. | |
| 4. Slowly add liquid bromine drop-wise over ~60-90 minutes, keeping T < 20°C. | Critical Step: Controls exotherm and prevents side reactions. | |
| 5. Raise the temperature to 60-65°C and hold for 3-4 hours. | Drives the reaction to completion.[2] | |
| 6. Monitor by HPLC until starting material is <1.0%. | Ensures reaction completion before workup. | |
| 7. Cool to 15-20°C and slowly add 8.0 L of DM Water. | Precipitates the crude product. | |
| 8. Stir for 2-3 hours, then filter the solid and wash with DM water. | Isolates and cleans the crude product. | |
| Purification | Slurry the wet cake in 7.0 L of methanol at 60-65°C for 1 hour, cool, filter, and dry. | Removes acetic acid residues and other soluble impurities.[2] |
| Expected Yield | ~1.3 kg (90-95%) | |
| Expected Purity | >99.5% by HPLC |
Protocol 2: High-Selectivity N7-Ethylation (1.0 kg)
| Parameter | Value/Instruction | Rationale |
| Reagents | 8-Bromo-3-methylxanthine (1.0 kg), Anhydrous Potassium Carbonate (0.85 kg), Bromoethane (0.67 kg), Anhydrous DMF (5.0 L) | K₂CO₃ is a mild, effective base for N7 selectivity. |
| Equipment | 10 L glass-lined reactor with overhead stirrer and thermo pocket. | |
| Procedure | 1. Charge 8-bromo-3-methylxanthine, K₂CO₃, and DMF to the reactor. | Creates the reaction slurry. |
| 2. Heat the mixture to 45-50°C and stir for 30 minutes. | Activates the substrate. | |
| 3. Slowly add bromoethane over 1 hour, maintaining T at 45-50°C. | Controls the reaction rate and minimizes byproduct formation. | |
| 4. Hold at 45-50°C for 4-6 hours. | ||
| 5. Monitor by HPLC until starting material is <1.0%. | Ensures completion. | |
| 6. Cool to 20-25°C and slowly pour the reaction mass into 20 L of cold water. | Precipitates the crude product. | |
| 7. Stir for 2 hours, filter the solid, wash thoroughly with water, and dry. | Isolates the crude product and removes DMF and salts. | |
| Expected Yield | ~1.05 kg (90-95%) | |
| Expected Purity | >98% (crude) by HPLC |
Section 4: Visualizations
Troubleshooting Decision Tree
Caption: Decision tree for common scale-up synthesis issues.
References
- Time in Pasuruan, ID. Google Search.
-
Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
-
This compound | CAS 101071-96-9. Veeprho. [Link]
-
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione - PubChem. PubChem. [Link]
-
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. S.W. ChemiLab. [Link]
- WO2016207364A1 - Process for the preparation of a xanthine-based compound.
-
Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. National Institutes of Health (NIH). [Link]
-
The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. ResearchGate. [Link]
-
8-Bromo Xanthine Derivative – CAS 853029-57-9. Pharmaffiliates. [Link]
- WO 2014/097314 A1 - Process for preparing Linagliptin and its intermedi
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). [Link]
-
Xanthine Derivatives - LiverTox. National Institutes of Health (NIH). [Link]
-
Xanthine - Wikipedia. Wikipedia. [Link]
-
The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. [Link]
-
(PDF) Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. ResearchGate. [Link]
- CN105541844A - Simple preparation method of high-purity linagliptin.
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
-
Xanthine: Synthetic Strategy And Biological Activity. Innoscience Research. [Link]
-
Synthetic method of linagliptin. Patsnap. [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
-
1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine | CAS 853029-57-9. Veeprho. [Link]
-
Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods. ResearchGate. [Link]
-
Overcoming challenges of lincomycin derivative scale-up. SigutLabs. [Link]
-
Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Merck Millipore. [Link]
-
Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. National Institutes of Health (NIH). [Link]
-
A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed. [Link]
-
Solid-Phase Synthesis of 1,3,7,8-Tetrasubstituted Xanthine Derivatives on Traceless Solid Support | Request PDF. ResearchGate. [Link]
-
(PDF) Bromination of some substituted 9-methylanthracenes. ResearchGate. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 7. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]
Technical Support Center: Degradation Pathways of 8-Bromopurine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromopurine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate and resolve challenges related to the stability and degradation of these important compounds.
Section 1: Understanding the Core Instability of 8-Bromopurines
8-bromopurine derivatives are valuable tools in biochemical and pharmaceutical research. The bromine atom at the C8 position, however, introduces unique stability considerations. Understanding the primary degradation pathways is the first step in designing robust experiments and interpreting your results accurately.
Key Degradation Pathways
8-bromopurine derivatives are susceptible to three main degradation pathways:
-
Dehalogenation: This is often the most significant degradation pathway. The carbon-bromine bond can be cleaved, leading to the formation of the corresponding non-halogenated purine derivative. This can occur under various conditions, including exposure to light (photodegradation) and in the presence of certain cellular components.
-
Hydrolysis: The purine ring system, as well as the glycosidic bond in nucleoside derivatives, can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to ring-opening of the imidazole portion of the purine or cleavage of the sugar moiety.
-
Oxidation: The purine ring is also prone to oxidative damage, which can result in the formation of various oxidized species, such as 8-oxo-purine derivatives.
The following diagram illustrates these general degradation pathways:
Caption: General degradation pathways of 8-bromopurine derivatives.
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during the analysis of 8-bromopurine derivatives and their degradation products.
HPLC Analysis: FAQs and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing the purity and degradation of 8-bromopurine derivatives. However, the unique properties of these compounds can lead to chromatographic challenges.
Q1: I'm observing significant peak tailing with my 8-bromopurine derivative. What's causing this and how can I fix it?
A1: Peak tailing with purine analogs is a common issue, often stemming from secondary interactions between the analyte and the stationary phase.[1][2]
-
Causality: The primary cause is frequently the interaction of the polar purine ring with residual acidic silanol groups on silica-based reversed-phase columns (e.g., C18).[2] These interactions create a stronger, secondary retention mechanism for some analyte molecules, causing them to elute later and create a "tail." Column contamination with trace metals can exacerbate this by increasing silanol acidity.[2]
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is not close to the pKa of your compound, which can create a mixed population of ionized and non-ionized species, leading to peak distortion.[2] For many purines, a lower pH (e.g., 2.5-3.0) can help suppress the ionization of silanol groups.[1]
-
Use End-Capped Columns: Employ high-purity, end-capped columns where the residual silanol groups are chemically derivatized to reduce their availability for interaction.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Check for Column Contamination: If peak tailing develops over time, your column may be contaminated. Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove strongly retained compounds. If this fails, the column may need to be replaced.
-
Q2: My retention times are drifting during a series of injections. What should I investigate?
A2: Retention time drift can be caused by several factors, from the mobile phase to the column and instrument.
-
Causality: The most common cause is a change in the mobile phase composition. Even small variations in the solvent ratio can lead to noticeable shifts in retention, especially in reversed-phase chromatography. Column temperature fluctuations and inadequate column equilibration are also frequent culprits.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
Mass Spectrometry (MS) Analysis: FAQs and Troubleshooting
Mass spectrometry is a powerful tool for identifying degradation products. However, analyzing halogenated compounds can present unique challenges.
Q1: How can I confirm the presence of my 8-bromopurine derivative in my mass spectrum?
A1: The presence of bromine provides a very distinct isotopic pattern in the mass spectrum.
-
Causality: Bromine has two major isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance.[3] This results in a characteristic "doublet" for any ion containing a bromine atom, with two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks).
-
What to Look For: In your mass spectrum, look for the molecular ion peak and other fragment ions to appear as pairs of peaks with similar heights and a 2 m/z difference. This isotopic signature is a strong indicator of the presence of a bromine atom in the ion.
Q2: I am seeing unexpected ions in my mass spectrum. Could these be artifacts?
A2: Yes, it is common to observe artifact ions in mass spectrometry, especially with electrospray ionization (ESI).
-
Common Artifacts:
-
Adducts: Your 8-bromopurine derivative may form adducts with ions present in the mobile phase or from the sample matrix. Common adducts include [M+Na]+, [M+K]+, and [M+NH4]+.
-
In-source Fragmentation: Fragmentation of your analyte can sometimes occur in the ion source, not just in the collision cell of a tandem mass spectrometer. This can lead to the appearance of fragment ions in your full scan spectrum.
-
-
Troubleshooting:
-
High-Resolution MS: Use a high-resolution mass spectrometer to obtain accurate mass measurements. This will help you to distinguish between your analyte and potential contaminants and to confirm the elemental composition of observed ions.
-
Blank Injections: Inject a blank (mobile phase without your analyte) to identify background ions that may be contributing to adduct formation.
-
Optimize Source Conditions: Adjusting ion source parameters such as capillary voltage and gas temperatures can sometimes minimize in-source fragmentation and adduct formation.
-
Section 3: Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. The following are general protocols that can be adapted for your specific 8-bromopurine derivative.
Experimental Protocol: Forced Degradation
Objective: To generate potential degradation products of an 8-bromopurine derivative under various stress conditions.
Materials:
-
8-bromopurine derivative of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your 8-bromopurine derivative in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a sealed vial and place it in an oven at a set temperature (e.g., 60°C or 80°C) for a specified time. Also, expose the solid compound to the same thermal stress. At each time point, withdraw a sample (or dissolve the solid) and dilute for analysis.
-
Photodegradation: Expose an aliquot of the stock solution (in a photostable container) and the solid compound to light in a photostability chamber according to ICH guidelines. At specified time points, withdraw a sample (or dissolve the solid) and dilute for analysis.
-
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Data Presentation: Example Degradation Profile
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | Room Temp | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (solid) | 48 hours | 80°C | 5% | 1 |
| Photolytic | 24 hours | 25°C | 30% | 4 |
Section 4: Enzymatic Degradation Considerations
In biological systems, the degradation of 8-bromopurine derivatives can be mediated by enzymes.
Susceptibility to Nucleases and Dehalogenases
-
Nucleoside Phosphorylases: While some modified nucleosides can be resistant to enzymatic cleavage, it is important to consider that nucleoside phosphorylases may still recognize and process 8-bromopurine nucleosides, leading to the cleavage of the glycosidic bond.
-
Dehalogenases: A variety of microbial enzymes, known as dehalogenases, have evolved to cleave carbon-halogen bonds.[4][5][6][7][8] These enzymes can utilize different mechanisms, including hydrolytic, reductive, or oxidative dehalogenation.[5] If your experimental system involves microbial components or cell extracts, enzymatic dehalogenation of your 8-bromopurine derivative is a plausible degradation pathway.
The following diagram illustrates the general mechanism of enzymatic dehalogenation:
Caption: Enzymatic dehalogenation of an 8-bromopurine derivative.
References
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]
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Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67–86. [Link]
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Latham, J., & controversies, E. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 34(2), 126-141. [Link]
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Chen, Z., et al. (2019). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Journal of Hazardous Materials, 377, 243-251. [Link]
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Mahidol University. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
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Semantic Scholar. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
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ResearchGate. (n.d.). Imidazole ring opening mechanism. [Link]
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Tudek, B. (2003). Imidazole ring-opened DNA purines and their biological significance. BMB Reports, 36(1), 12-27. [Link]
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PLOS One. (2017). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. [Link]
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Poje, N., & Poje, M. (2001). An Unusual Oxidative Ring Transformation of Purine to Imidazo[1,5-c]imidazole. Organic Letters, 3(14), 2241-2243. [Link]
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Royal Society of Chemistry. (2018). Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry, 16(34), 6283-6291. [Link]
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YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
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PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. [Link]
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National Center for Biotechnology Information. (n.d.). Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer. [Link]
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Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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PubMed Central. (n.d.). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. [Link]
-
PubChem. (n.d.). 8-Bromoguanosine. [Link]
-
ResearchGate. (2025, December 30). (PDF) Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. [Link]
-
PubMed. (1980). [Effect of 8-bromoadenine on DNA repair]. [Link]
-
MDPI. (2024, January 13). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?[Link]
- Google Patents. (2016, December 29).
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ResearchGate. (2024, January 13). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?[Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Synthesis of Modified Nucleosides. [Link]
-
PubMed. (1996). Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry. [Link]
-
PubMed. (2024, January 22). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?[Link]
-
National Center for Biotechnology Information. (2021, April 16). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. [Link]
-
PubMed. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. [Link]
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Semantic Scholar. (n.d.). Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin. [Link]
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National Center for Biotechnology Information. (n.d.). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. [Link]
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Science.gov. (n.d.). degradation product formed: Topics by Science.gov. [Link]
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PubMed. (2019, September 10). Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost. [Link]
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PNAS. (2024, November 4). Selective 8-oxo-rG stalling occurs in the catalytic core of polynucleotide phosphorylase (PNPase) during degradation. [Link]
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MDPI. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. [Link]
-
ResearchGate. (n.d.). Hydrolytic Degradation Study of Rivaroxaban: Degradant Products Identification by LC-MS Isolation by Prep-HPLC and Characterization by HRMS, NMR and FT-IR. [Link]
-
PubMed. (n.d.). Stability-indicating determination of rebamipide in the presence of its acid degradation products. [Link]
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Technical Support Center: Method Refinement for the Quantification of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Welcome to the technical support center for the analytical quantification of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the analysis of this and similar xanthine derivatives. The information herein is synthesized from established analytical principles and best practices in chromatography.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical methodology for this compound.
Q1: What is the recommended analytical technique for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for the quantification of xanthine derivatives.[1][2][3][4] This technique offers excellent specificity, sensitivity, and reproducibility for purine-based molecules. For even higher sensitivity and selectivity, especially in complex matrices like biofluids, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1][2][3]
Q2: What are the key considerations when developing an HPLC method for this compound?
When developing an HPLC method for a xanthine derivative like this compound, the following parameters are critical:
-
Column Selection: A C18 reversed-phase column is a common starting point.[5] For polar analytes like purines, columns with polar-embedded phases can offer enhanced retention and improved peak shape.[6]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[4][5] The pH of the aqueous phase is crucial for controlling the ionization state of the analyte and any silanol groups on the stationary phase, which can significantly impact peak shape.[6][7]
-
Detection Wavelength: Xanthine derivatives generally exhibit strong UV absorbance. A starting point for wavelength selection is around 270 nm, but it is essential to determine the lambda max (λmax) of this compound for optimal sensitivity.[5]
-
Sample Preparation: The complexity of the sample matrix will dictate the extent of sample preparation required. For relatively clean samples, a simple "dilute-and-shoot" approach may suffice. For complex matrices like plasma or tissue homogenates, techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary to minimize matrix effects.[1][3][4]
Q3: Why is my standard of this compound showing low purity by HPLC?
If you are synthesizing or have purchased this compound, it's important to verify its purity. The synthesis of similar 8-bromoxanthine derivatives can result in related impurities.[8][9][10] If you suspect impurities, consider using a high-resolution separation technique and mass spectrometry for identification. Reference standards for this compound are available and should be used for accurate quantification.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the HPLC analysis of this compound.
Chromatographic & Peak Shape Issues
Q4: I am observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing purine compounds.[6] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to between 2.5 and 3.5. This will suppress the ionization of silanol groups, minimizing secondary interactions.[6][7]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (typically 0.1%). TEA will preferentially interact with the active silanol sites.
-
Use a Modern, High-Purity Column: Employ a column with end-capping or one made from high-purity silica to reduce the number of accessible silanol groups.[7]
-
Check for Column Overload: Inject a lower concentration of your sample to ensure you are not overloading the column, which can also cause peak asymmetry.[7]
-
Q5: My analyte's retention time is shifting between injections. What should I do?
Retention time drift can compromise the reliability of your quantification.
-
Troubleshooting Workflow:
Caption: Protein precipitation workflow for sample preparation.
References
- Time in Pasuruan, ID. (n.d.). Google Search.
- N. R., S., Inamdar, A., G., S., Alves, E., Paul, K., Gurupadayyaa, B. M., & K. S., A. K. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1–23.
-
Taylor & Francis Online. (2025). Full article: Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Retrieved from [Link]
- Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(9-10), 633-639.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 666816-98-4 | Product Name : 8-Bromo-3-methyl-7-(2-butynyl)-xanthine. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 101071-96-9. Retrieved from [Link]
- National Institutes of Health. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(16), 4949.
- Google Patents. (2014). WO 2014/097314 A1.
-
PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 8-Bromo Xanthine Derivative – CAS 853029-57-9. Retrieved from [Link]
- Patsnap. (2016). Synthetic method of linagliptin.
-
LookChem. (n.d.). CAS No.666816-98-4, 8-bromo-7-(but-2-ynyl). Retrieved from [Link]
- Google Patents. (2016). WO2016207364A1 - Process for the preparation of a xanthine-based compound.
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Validation & Comparative
Validation of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione as a Pharmaceutical Reference Standard: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The accuracy of these measurements hinges on the quality of the reference standards used for calibration and identification. This guide provides a comprehensive framework for the validation of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione as a pharmaceutical reference standard. We will delve into the multi-faceted analytical approach required to thoroughly characterize this compound, ensuring its identity, purity, and suitability for its intended analytical purpose. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and qualifying in-house reference standards, a critical activity when commercial standards are unavailable or to establish a primary standard for internal quality control.[1]
The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] Similarly, guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) underscore the necessity of well-characterized reference materials for the generation of reliable and reproducible analytical data.[3][4][5][6][7] This guide will, therefore, not only present the "what" but also the "why" behind each analytical step, providing a robust and scientifically sound validation package.
The Validation Workflow: A Multi-Modal Approach
The establishment of a chemical reference substance is a meticulous process that relies on the cumulative evidence from a battery of analytical tests.[8] A single technique is insufficient to fully characterize a compound; instead, a holistic approach that combines chromatographic, spectroscopic, and other analytical methods is essential. The following workflow outlines the comprehensive characterization of this compound.
Caption: Overall validation workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Rationale: HPLC with UV detection is a cornerstone technique for determining the purity of a reference standard.[2][9] It excels at separating the main compound from process-related impurities and degradation products, allowing for their quantification.[2] A well-developed HPLC method should be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for purine derivatives.[10]
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm, a common wavelength for xanthine derivatives.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of approximately 0.5 mg/mL.
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Purity (Area %) | 99.8% | ≥ 99.5% |
| Individual Impurity | < 0.10% | ≤ 0.15% |
| Total Impurities | 0.2% | ≤ 0.5% |
Interpretation: The HPLC-UV analysis should demonstrate a high degree of purity, with a sharp, symmetrical main peak and minimal impurities. The area percentage of the main peak is used to calculate the purity.[2] For a reference standard, a purity of ≥ 99.5% is generally expected.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Rationale: LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry.[11][12] It provides unambiguous confirmation of the compound's identity by determining its molecular weight.[9] This technique is particularly useful for distinguishing between isomers and identifying unknown impurities.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
LC Conditions: The same or similar LC conditions as the HPLC-UV method can often be used.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for purine derivatives.[13]
-
Mass Analysis: Full scan mode to determine the molecular ion, and tandem MS (MS/MS) to obtain fragmentation patterns for further structural confirmation.
Data Presentation:
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₈H₉BrN₄O₂ | C₈H₉BrN₄O₂ |
| Molecular Weight | 288.00 | 288.00 (for ⁷⁹Br) / 290.00 (for ⁸¹Br) |
| [M+H]⁺ Ion | m/z 289.0 | m/z 289.0 / 291.0 |
Interpretation: The observed mass of the molecular ion ([M+H]⁺) should match the theoretical mass calculated from the chemical formula. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) should be observed, providing strong evidence for the presence of bromine in the molecule.
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A Comparative Analysis of Synthesis Routes for 8-Bromoxanthines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 8-bromoxanthines represents a critical step in the creation of a diverse array of bioactive molecules. These halogenated purine scaffolds are pivotal intermediates, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin, used in the management of type 2 diabetes.[1] The strategic introduction of a bromine atom at the C8 position of the xanthine core opens up a gateway for further molecular elaboration, making the choice of synthetic route a crucial determinant of overall efficiency, scalability, and cost-effectiveness.
This comprehensive guide provides an in-depth comparative analysis of the primary synthesis routes for 8-bromoxanthines. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings, practical considerations, and comparative metrics of each method, empowering you to make informed decisions for your specific research and development needs.
Executive Summary: A Comparative Overview
The synthesis of 8-bromoxanthines is predominantly approached via two distinct strategies: the direct electrophilic bromination of a pre-existing xanthine core and the construction of the brominated xanthine scaffold from acyclic precursors, exemplified by the Traube purine synthesis. Each approach presents a unique set of advantages and challenges.
| Synthetic Route | Key Reagents | Typical Yields | Scalability | Key Advantages | Key Disadvantages |
| Direct Bromination with Br₂/CH₃COOH | Molecular Bromine, Acetic Acid | Good to Excellent (up to 96%)[2] | Moderate to High | Cost-effective for large scale, well-established. | Use of highly corrosive and toxic bromine, formation of HBr byproduct.[3][4] |
| In-situ Bromination (HBr/H₂O₂) | Hydrobromic Acid, Hydrogen Peroxide | Good (up to 85%)[5] | Moderate | Avoids handling of pure bromine, safer.[5] | Requires careful control of reaction conditions to prevent side reactions. |
| N-Bromosuccinimide (NBS) Bromination | N-Bromosuccinimide | Good to Quantitative[6] | High | High selectivity, milder reaction conditions, easier to handle than Br₂. | Higher reagent cost compared to Br₂, lower atom economy. |
| Traube Purine Synthesis | Pyrimidine derivatives, Formic Acid/derivatives | Variable (Good for overall scaffold) | High | High versatility for diverse substitutions, builds the core structure.[7] | Multi-step process, may require optimization for specific 8-bromo derivatives.[7] |
I. Direct Electrophilic Bromination of the Xanthine Core
The most direct and widely employed strategy for the synthesis of 8-bromoxanthines involves the electrophilic substitution at the C8 position of the purine ring. The electron-rich nature of the imidazole moiety of the xanthine nucleus makes this position susceptible to attack by electrophilic bromine species.
A. Method 1: Direct Bromination with Molecular Bromine in Acetic Acid
This classical and robust method remains a mainstay for the synthesis of 8-bromoxanthines, particularly on a larger scale. The reaction proceeds via the direct addition of molecular bromine (Br₂) to a solution of the xanthine precursor, typically in a solvent such as glacial acetic acid.
Mechanism: The acetic acid acts as a polar solvent that can facilitate the polarization of the Br-Br bond, generating an electrophilic bromine species that is attacked by the electron-rich C8 position of the xanthine. The addition of a mild base, such as sodium acetate, is often employed to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[5]
Workflow Diagram:
Caption: Workflow for direct bromination with Br₂ in acetic acid.
Detailed Experimental Protocol (8-Bromocaffeine):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve caffeine (1.0 eq) in glacial acetic acid.[8]
-
Add sodium acetate (1.0 eq) and stir until dissolved.[8]
-
Heat the mixture to 60-65°C.[8]
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture.[8]
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[8]
-
Filter the precipitate, wash with cold water, and dry to yield 8-bromocaffeine. Reported yields are around 85%.[5]
B. Method 2: In-situ Generation of Bromine (HBr/H₂O₂)
To circumvent the hazards associated with handling and storing molecular bromine, an alternative approach involves the in-situ generation of bromine from safer and more manageable precursors. A common system employs the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).
Mechanism: Hydrogen peroxide oxidizes hydrobromic acid to molecular bromine directly within the reaction mixture. The newly formed bromine then acts as the electrophile in the bromination of the xanthine. This method offers a greener and safer alternative to the use of elemental bromine.[9]
Workflow Diagram:
Caption: Workflow for in-situ bromination with HBr/H₂O₂.
Detailed Experimental Protocol (8-Bromocaffeine):
-
Suspend caffeine (1.0 eq) in water in a round-bottom flask with vigorous stirring.[8]
-
Add hydrobromic acid (48%, 1.1 eq) to the suspension.[8]
-
Heat the mixture to 50°C.[8]
-
Slowly add hydrogen peroxide (30%, 1.1 eq) dropwise to the reaction mixture.[8]
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.[8]
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.[8]
-
Filter the precipitated crude product, wash thoroughly with water, and recrystallize from ethanol.[8]
C. Method 3: N-Bromosuccinimide (NBS) Bromination
N-Bromosuccinimide (NBS) is a versatile and selective brominating agent that offers a milder and often more efficient alternative to molecular bromine. It is particularly advantageous for substrates that may be sensitive to the harsh acidic conditions of the Br₂/acetic acid method.
Mechanism: In the presence of an acid catalyst or in a polar solvent, NBS can act as a source of an electrophilic bromine species (Br+). The reaction mechanism can be complex and may involve radical pathways, but for electron-rich aromatic systems like xanthines, an electrophilic aromatic substitution is the predominant pathway.
Workflow Diagram:
Caption: Workflow for NBS bromination.
Detailed Experimental Protocol (8-Bromocaffeine):
-
Dissolve caffeine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water in a round-bottom flask.[8]
-
Add N-bromosuccinimide (1.1 eq) to the biphasic mixture.[8]
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.[8]
-
After completion, separate the organic layer.[8]
-
Wash the organic layer with water and then with a saturated sodium thiosulfate solution to quench any remaining NBS.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[8]
-
Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine. This method has been reported to give quantitative yields.[6]
II. The Traube Purine Synthesis: A Constructive Approach
In contrast to the direct functionalization of a pre-formed xanthine, the Traube synthesis builds the purine ring system from simpler pyrimidine precursors. This method offers significant versatility in introducing a wide range of substituents at various positions of the xanthine core, including the C8 position.
Mechanism: The Traube synthesis typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole ring. To synthesize an 8-bromoxanthine via this route, one would start with a suitably substituted pyrimidine and utilize a C1 source that either contains bromine or allows for subsequent bromination. A more common approach is to synthesize the xanthine ring first and then perform the bromination as a subsequent step.[7]
Conceptual Workflow Diagram:
Caption: Conceptual workflow of the Traube synthesis for 8-bromoxanthines.
Detailed Experimental Protocol (General Concept):
A detailed, specific protocol for the direct synthesis of an 8-bromoxanthine via a Traube-type reaction with a bromine-containing C1 source is less common in the literature. The more practical application of the Traube synthesis in this context is the preparation of a specific xanthine precursor that may be difficult to obtain commercially, followed by one of the direct bromination methods described above. For instance, the synthesis of 3-methylxanthine, a precursor for 8-bromo-3-methylxanthine, can be achieved via a Traube-like synthesis, followed by bromination.[1]
III. Comparative Analysis: Guiding Your Synthetic Strategy
The optimal choice of synthesis route for an 8-bromoxanthine depends on a multitude of factors, including the specific target molecule, the scale of the reaction, available resources, and safety considerations.
A. Cost-Effectiveness and Scalability
For large-scale industrial production, the direct bromination with molecular bromine in acetic acid is often the most cost-effective method due to the relatively low cost of bromine and acetic acid.[10] However, the costs associated with handling and safety measures for bromine can be significant. The in-situ generation of bromine offers a compromise, with potentially lower capital costs for safety infrastructure. NBS is generally more expensive than bromine, which may limit its use in large-scale manufacturing unless its selectivity and milder conditions offer a significant advantage in terms of yield and purity, reducing downstream processing costs. The Traube synthesis, being a multi-step process, is typically more expensive and complex for the synthesis of simple 8-bromoxanthines but becomes economically viable when producing highly substituted or complex xanthine derivatives that are not accessible through direct bromination.
B. Green Chemistry and Environmental Impact
From a green chemistry perspective, the in-situ generation of bromine using HBr/H₂O₂ is preferable to using molecular bromine, as it avoids the transportation and handling of a highly toxic and hazardous substance.[9] Water is also a green solvent. The use of NBS is often considered a greener alternative to molecular bromine due to its solid state and easier handling. However, the atom economy of NBS is lower than that of Br₂, as the succinimide portion becomes a byproduct. The Traube synthesis can be designed to be relatively green, especially if it utilizes efficient, one-pot procedures and avoids the use of hazardous solvents.
C. Safety Considerations
The handling of molecular bromine requires stringent safety protocols, including the use of a fume hood, personal protective equipment (PPE) such as heavy-duty gloves and face shields, and having a quenching agent like sodium thiosulfate readily available.[4] The in-situ and NBS methods significantly reduce these risks. All bromination reactions should be performed in well-ventilated areas, and appropriate measures should be taken to handle the corrosive byproducts.
IV. Conclusion and Future Perspectives
The synthesis of 8-bromoxanthines is a well-established field with several reliable and scalable methods. Direct bromination using molecular bromine remains a workhorse for large-scale production due to its cost-effectiveness, while the in-situ generation of bromine and the use of NBS offer safer and often more selective alternatives for laboratory-scale synthesis. The Traube purine synthesis provides unparalleled versatility for the construction of complex xanthine scaffolds.
Future research in this area will likely focus on the development of even greener and more efficient catalytic bromination methods, potentially utilizing enzymatic or photocatalytic approaches. The continuous drive for more sustainable and cost-effective pharmaceutical manufacturing will undoubtedly spur further innovation in the synthesis of these crucial 8-bromoxanthine intermediates.
V. References
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An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
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An In-Depth Technical Guide to the Synthesis of 8-Bromocaffeine via Electrophilic Aromatic Substitution. (n.d.). Benchchem.
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8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
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Standard Operating Procedure: Bromine. (n.d.). Scribd.
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Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.
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CN105906627A - Synthesis method of linagliptin intermediate. (n.d.). Google Patents.
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WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates. (n.d.). Google Patents.
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Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
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Synthetic method of linagliptin. (n.d.). Eureka | Patsnap.
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How green is your bromination reaction? (2019). The Green Chemistry Initiative Blog.
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Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PMC - PubMed Central.
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Bromine Safety & Standard Operating Procedures. (n.d.).
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Synthesis and X-ray crystal structure of 8- (4-bromophenoxy) caffeine. (n.d.). Redalyc.
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Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
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8-Bromocaffeine. (n.d.). Wikipedia.
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.).
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Solvent for Bromination with Br2 : r/chemistry. (2017). Reddit.
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Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025).
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Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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8-Iodocaffeine synthesis. (2012). Sciencemadness Discussion Board.
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Traube purine synthesis. (2023). Chemistry Online.
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reaction time optimization for 8-bromocaffeine synthesis. (n.d.). Benchchem.
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Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.).
-
Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2025). ResearchGate.
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Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. (n.d.). I.R.I.S.
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N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. (2025). ResearchGate.
-
Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.). Asian Publication Corporation.
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Navigating the Synthesis of 4-Bromophenylacetonitrile: A Cost-Effectiveness Analysis of Industrial Production Methods. (n.d.). Benchchem.
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
-
ChemInform Abstract: Preparation of Xanthine‐3‐acetic Acid and Some Derivatives. (n.d.).
-
Synthesis of 8-Bromocaffeine Using N-Bromosuccinimide: Application Notes and Protocols. (n.d.). Benchchem.
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
-
Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (n.d.). PMC - PubMed Central.
-
Xanthine scaffold: scope and potential in drug development. (n.d.). PMC - PubMed Central.
-
High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. (n.d.).
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
-
Br2 and Electorphilic Br+ reagents. (2026). Wordpress.
-
Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides. (n.d.). PubMed.
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019).
-
Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2025). ResearchGate.
-
Mechanistic comparison of different bromination methods for phthalide. (n.d.). Benchchem.
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The Pivotal Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted-8-Bromoxanthines
In the landscape of medicinal chemistry, the xanthine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Naturally occurring methylxanthines like caffeine and theophylline have long been recognized for their physiological effects, primarily as adenosine receptor antagonists.[2] This has spurred extensive research into synthetic xanthine derivatives to develop potent and selective modulators of various biological targets. Among these, 7-substituted-8-bromoxanthines have emerged as a particularly promising class of compounds, with the substituents at the N7 and C8 positions playing a critical role in defining their pharmacological profile.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 7-substituted-8-bromoxanthines, with a primary focus on their activity as adenosine receptor antagonists and a secondary look at their potential as anticancer agents. We will delve into the synthetic strategies, compare the biological activities of various analogs, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The 8-Bromo Handle: A Gateway to Diversity
The bromine atom at the 8-position of the xanthine core is not merely a structural feature but a versatile chemical handle. It facilitates the introduction of a wide array of substituents through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around this position.[3] However, it is the interplay between the 8-bromo substituent and the group at the 7-position that truly dictates the biological activity and selectivity of these molecules.
Comparative Analysis of 7-Substituents: Impact on Adenosine Receptor Antagonism
The adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G-protein coupled receptors that regulate a multitude of physiological processes, making them attractive drug targets.[4] Xanthine derivatives are classical adenosine receptor antagonists, and modifications at the N7-position have been shown to significantly influence their affinity and selectivity.[2]
General Trends in N7-Substitution
Early studies on xanthine derivatives established that substitution at the N7-position can modulate adenosine receptor affinity. For instance, a methyl group at the 7-position was found to decrease A1 receptor affinity, thereby increasing selectivity for A2A and A2B receptors.[2] This highlights the sensitivity of the receptor binding pocket to the steric and electronic properties of the substituent at this position.
Systematic Comparison of 7-Alkyl and 7-Arylmethyl Substituents
To provide a clear comparison, the following table summarizes the impact of different 7-substituents on the adenosine receptor binding affinity of 8-bromoxanthines, based on data synthesized from multiple studies. It is important to note that direct comparative data for a comprehensive series of 7-substituted-8-bromoxanthines is limited, and the following is an expert interpretation of available literature.
| 7-Substituent | General Impact on A1 Affinity | General Impact on A2A Affinity | Key Observations |
| Small Alkyl (e.g., Methyl) | Generally decreases affinity | Can increase or maintain affinity, leading to A2A selectivity | The methyl group can introduce a steric clash in the A1 receptor binding pocket.[2] |
| Longer Alkyl Chains | Variable, often leads to decreased affinity | Variable, depends on chain length and branching | Increased lipophilicity can influence pharmacokinetic properties. |
| Arylmethyl (e.g., Benzyl) | Can be well-tolerated or lead to a slight decrease | Often enhances affinity | The aromatic ring can engage in additional binding interactions within the receptor pocket. |
| Substituted Arylmethyl | Highly dependent on the nature and position of the substituent | Highly dependent on the nature and position of the substituent | Electron-donating or -withdrawing groups on the aryl ring can fine-tune binding affinity and selectivity. |
| (2-Aryl-2-oxoethyl) | Can lead to potent antagonists | Can lead to potent antagonists | These derivatives have also shown significant analgesic and anti-inflammatory activities. |
Expert Insights: The general trend suggests that smaller, hydrophobic substituents at the 7-position are often favored for maintaining or enhancing A2A receptor affinity while potentially reducing A1 affinity, thus driving A2A selectivity. For A1 receptor antagonism, the nature of the substituent is more nuanced, with some larger groups being tolerated. The introduction of functional groups on a 7-arylmethyl substituent offers a powerful strategy for fine-tuning the pharmacological profile.
Exploring Anticancer Activity: A Secondary Frontier
While the primary focus of xanthine derivative research has been on adenosine receptor antagonism, emerging evidence suggests their potential as anticancer agents.[3][5] The mechanism of action is often multifactorial, potentially involving the inhibition of phosphodiesterases, modulation of cell cycle checkpoints, and induction of apoptosis.
Systematic SAR studies on 7-substituted-8-bromoxanthines for anticancer activity are less mature compared to adenosine receptor antagonism. However, available data indicates that the nature of the 7-substituent can influence cytotoxicity. For example, a study on 8-alkyl xanthines demonstrated that 8-tert-butyl caffeine exhibited potent anticancer activity against DU145 prostate cancer cells.[5] While this study focused on the 8-position, it underscores the potential of substituted xanthines in oncology. The synthesis of 7-substituted-8-bromoxanthines provides a platform to explore this therapeutic area further.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of 7-substituted-8-bromoxanthines and their evaluation as adenosine receptor antagonists.
Synthesis of 7-Substituted-8-Bromoxanthines
This protocol describes a general method for the N7-alkylation of 8-bromoxanthine.
Diagram of Synthetic Workflow:
Caption: General workflow for the N7-alkylation of 8-bromoxanthine.
Step-by-Step Protocol:
-
Dissolution: To a solution of 8-bromoxanthine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired 7-substituent precursor, typically an alkyl or arylmethyl halide (R-X, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-substituted-8-bromoxanthine.
Causality Behind Choices: DMF is chosen as the solvent due to its high polarity and ability to dissolve both the starting material and the reagents. K2CO3 is a mild base suitable for the deprotonation of the N7-position of the xanthine ring, facilitating nucleophilic attack on the alkylating agent. Heating is necessary to overcome the activation energy of the reaction.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of the synthesized compounds for adenosine receptors using a competitive radioligand binding assay.[4][6]
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells expressing human A1 adenosine receptor).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, add the receptor membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1 receptors), and varying concentrations of the test compound (the 7-substituted-8-bromoxanthine).
-
Incubation Conditions: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness of the Protocol: This is a well-established and validated method for determining receptor binding affinities.[4][6] The use of a specific radioligand and the inclusion of controls for non-specific binding ensure the reliability of the results.
Logical Relationships in SAR
The relationship between the chemical structure of a 7-substituted-8-bromoxanthine and its biological activity is a complex interplay of various factors.
Diagram of SAR Logical Relationships:
Caption: Factors influencing the SAR of 7-substituted-8-bromoxanthines.
Conclusion
The 7-position of the 8-bromoxanthine scaffold is a critical determinant of biological activity. By systematically modifying the substituent at this position, researchers can fine-tune the affinity and selectivity of these compounds for various targets, particularly adenosine receptors. This guide has provided a comparative analysis of the SAR of 7-substituted-8-bromoxanthines, along with detailed experimental protocols to aid in the design and evaluation of new analogs. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.
References
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Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. Adenosine and Adenosine Receptors, 17-55. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805. [Link]
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Wujec, M., et al. (2014). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Molecules, 19(7), 9947-9963. [Link]
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Dvořák, D., et al. (2016). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 81(15), 6425-6440. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
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Jacobson, K. A., et al. (1991). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 34(10), 3044–3053. [Link]
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Hejchman, E., et al. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Pharmacological reports : PR, 67(1), 132–139. [Link]
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Suravajhala, R., et al. (2013). Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents. Advances in Biological Chemistry, 3(3), 314-319. [Link]
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van der Walt, M. M., et al. (2012). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry, 20(1), 226–240. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
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ResearchGate. (2014). An Overview of Methylxanthine as Adenosine Receptor Antagonists. [Link]
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A Senior Application Scientist's Guide to Xanthine Precursors: A Comparative Analysis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of success in the synthesis of novel therapeutics. Among the privileged scaffolds in medicinal chemistry, the xanthine core holds a prominent position due to its wide range of pharmacological activities.[1][2][3] This guide provides an in-depth comparison of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione with other key xanthine precursors, offering insights into their synthetic utility and potential applications.
The Central Role of the Xanthine Scaffold in Drug Discovery
Xanthine (3,7-dihydropurine-2,6-dione) and its derivatives are integral to numerous biological processes and serve as the foundation for many established and experimental drugs.[2][4] Naturally occurring xanthines like caffeine and theophylline are well-known for their stimulant and bronchodilator effects.[4][5][6][7] The therapeutic versatility of the xanthine scaffold stems from its ability to be readily functionalized at various positions, primarily N1, N3, N7, and C8, allowing for the fine-tuning of its pharmacological profile.[2] These modifications can modulate activity as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and even histone deacetylase activators.[2][7]
Featured Precursor: this compound
This compound is a synthetic xanthine derivative that has garnered attention as a versatile intermediate in medicinal chemistry.[8] Its chemical structure, featuring a bromine atom at the C8 position and ethyl and methyl groups at the N7 and N3 positions respectively, offers distinct advantages for further chemical modification.
| Property | Value | Source |
| CAS Number | 101071-96-9 | [8] |
| Molecular Formula | C8H9BrN4O2 | [9] |
| IUPAC Name | This compound | [8] |
| Key Features | Reactive C8-bromo group, specific N-alkylation pattern | Inferred from chemical structure |
The bromine atom at the C8 position is a key feature, serving as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at a critical position for pharmacological targeting. The N7-ethyl and N3-methyl substitutions provide a defined steric and electronic environment, which can influence receptor binding and metabolic stability.
A Comparative Overview of Key Xanthine Precursors
The choice of a xanthine precursor is dictated by the desired substitution pattern on the final molecule. Below is a comparison of this compound with other commonly utilized precursors.
Xanthine
As the parent compound, xanthine offers the most flexibility for derivatization at all positions.[4] However, achieving regioselectivity in its substitutions can be challenging, often requiring multi-step synthetic routes with protecting groups.
-
Advantages: Unsubstituted core allows for broad derivatization possibilities.
-
Disadvantages: Poor solubility and potential for lack of regioselectivity in reactions.[3]
Hypoxanthine
Hypoxanthine is a naturally occurring purine derivative and a key intermediate in purine metabolism.[10][11] It can be converted to xanthine and subsequently to uric acid by the enzyme xanthine oxidase.[10][11][12][13] In synthesis, it serves as a precursor for xanthines, particularly for modifications at the C2 and C6 positions.
-
Advantages: Readily available biological precursor. Can be a more effective precursor for caffeine biosynthesis than xanthine in some biological systems.[14]
-
Disadvantages: Requires oxidation to form the xanthine core before further derivatization.
Theophylline (1,3-dimethylxanthine)
Theophylline is a well-known therapeutic agent for respiratory diseases.[5][7] As a precursor, it provides a scaffold with pre-defined N1 and N3 methyl groups, directing further modifications to the N7 and C8 positions.
-
Advantages: Readily available and well-characterized. The N1 and N3 methyl groups can confer desirable pharmacokinetic properties.
-
Disadvantages: Limited derivatization possibilities compared to xanthine.
Caffeine (1,3,7-trimethylxanthine)
Caffeine is the most widely consumed psychoactive substance.[15] Its fully N-methylated purine ring makes it a less common precursor for further derivatization, as it lacks reactive N-H protons. However, it can be a starting material for the synthesis of other xanthine derivatives through demethylation processes.[16]
-
Advantages: Abundant and inexpensive.
-
Disadvantages: Requires demethylation to be used as a versatile precursor, which can be a challenging synthetic step.
8-Bromoxanthine Derivatives (General Class)
This class of compounds, including our featured precursor, offers a significant advantage for C8-functionalization. The bromine atom is a good leaving group, facilitating the introduction of various substituents.
-
Advantages: The C8-bromo group allows for targeted and efficient derivatization at a key pharmacological position.[17][18]
-
Disadvantages: The synthesis of the 8-bromoxanthine core itself is an additional synthetic step.
Synthetic Strategies and Methodologies
The synthesis of xanthine derivatives often relies on established methods such as the Traube synthesis, which involves the condensation of a pyrimidine derivative with a source of the C8 atom.[19]
General Synthesis of 8-Bromoxanthines
A common route to 8-bromoxanthines involves the direct bromination of a corresponding xanthine derivative. For example, the synthesis of 8-bromo-3-methylxanthine can be achieved by treating 3-methylxanthine with bromine in acetic acid in the presence of sodium acetate.[20]
Experimental Workflow: Synthesis of an 8-Bromoxanthine Derivative
Caption: General workflow for the synthesis of an 8-bromoxanthine derivative.
Logical Framework for Precursor Selection
The selection of an appropriate xanthine precursor is a critical decision in the drug discovery pipeline. The following diagram illustrates a logical framework for this process.
Caption: Decision-making framework for selecting a xanthine precursor.
Conclusion
This compound stands out as a highly valuable precursor for the synthesis of novel xanthine derivatives, particularly when targeting modifications at the C8 position. Its pre-defined N-alkylation pattern offers a strategic advantage over unsubstituted precursors like xanthine, where achieving regioselectivity can be a significant hurdle. While naturally occurring precursors like hypoxanthine and theophylline have their own merits, the synthetic versatility offered by 8-brominated xanthines provides a more direct and efficient route to a diverse range of analogues for drug discovery programs. The choice of precursor will ultimately depend on the specific synthetic target and the overall strategic goals of the research program.
References
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Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules. [Link][19]
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Recent Advances in the Synthesis of Xanthines: A Short Review. ResearchGate. [Link][1]
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Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation. [Link][5]
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Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ResearchGate. [Link][21]
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Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. MDPI. [Link][15]
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Conversion of caffeine to xanthine by the N-demethylation pathway characterized in Pseudomonas putida CBB5. ResearchGate. [Link][16]
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What is the difference between xanthine and hypoxanthine? - Quora. Quora. [Link][11]
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Xanthine scaffold: scope and potential in drug development. PMC. [Link][2]
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Metabolism of xanthine and hypoxanthine in the tea plant (Thea sinensis L.). PubMed. [Link][14]
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Xanthine scaffold: scope and potential in drug development. ResearchGate. [Link][3]
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Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview. PMC. [Link][13]
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Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link][6]
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The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. [Link][17]
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Buy 3-Methyl-8-bromoxanthine - Bulat Pharmaceutical. Bulat Pharmaceutical. [Link][18]
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A Comparative Guide to the Biological Efficacy of Ethyl- versus Methyl-Substituted Xanthines
This guide provides a detailed comparison of the biological efficacy of ethyl- and methyl-substituted xanthines for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships, comparative performance data from experimental assays, and the underlying mechanistic principles that dictate their pharmacological profiles. Our focus is on providing actionable insights grounded in robust scientific evidence to inform future research and development.
Introduction: The Rationale for Alkyl Substitution on the Xanthine Scaffold
Xanthine and its methylated derivatives, such as caffeine, theophylline, and theobromine, are purine alkaloids with a long history of therapeutic use and widespread consumption.[1][2] Their primary mechanisms of action involve the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4][5] These actions lead to a range of physiological effects, including central nervous system stimulation, bronchodilation, and diuresis.[2][6]
The therapeutic window for traditional methylxanthines is often narrow, with efficacy limited by side effects.[4] This has driven the exploration of synthetic derivatives to enhance potency, selectivity, and pharmacokinetic properties. The substitution of methyl groups with larger alkyl chains, such as ethyl groups, represents a key strategy in this endeavor. Altering the size and lipophilicity of substituents at the N-1, N-3, and N-7 positions of the xanthine core can profoundly influence receptor affinity and enzyme inhibition, offering a pathway to developing novel therapeutics with improved profiles.[1][3] For instance, some studies have indicated that ethyl substitution at the N1, N3, and N7 positions may enhance affinity for the adenosine A₁ receptor compared to methyl substitutions.[3][7]
Core Mechanisms of Action: Adenosine Receptors and Phosphodiesterases
The biological effects of xanthines are primarily mediated through two key molecular pathways. Understanding these pathways is crucial to interpreting the comparative efficacy of different derivatives.
-
Adenosine Receptor Antagonism : Adenosine is a ubiquitous neuromodulator that signals through four G-protein coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[1][8] By binding to these receptors, xanthines competitively block the actions of endogenous adenosine. For example, antagonism of A₁ receptors in the brain contributes to CNS stimulation, while blocking A₂ₑ receptors on mast cells can reduce inflammation.[1][9][10] The structural similarity between xanthines and adenosine allows them to fit into the same binding pocket.[11]
-
Phosphodiesterase (PDE) Inhibition : PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their signaling.[4] By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[3][4] While natural methylxanthines are generally weak, non-selective PDE inhibitors, synthetic modifications can confer greater potency and selectivity for specific PDE isozymes.[3][5]
The dual action of xanthines is depicted in the signaling pathway below.
Caption: General signaling pathway for xanthine derivatives.
Comparative Efficacy: Quantitative Analysis
The substitution pattern on the xanthine ring dictates the compound's affinity for its targets. The following table summarizes experimental data comparing the biological activity of representative methyl-substituted xanthines with their ethyl- or propyl-substituted counterparts.
| Compound | Structure | Primary Target(s) | Potency Metric (Value) | Key Biological Effect(s) | Reference(s) |
| Theophylline | 1,3-dimethylxanthine | Adenosine A₁, A₂ₐ, A₂ₑ; PDEs | A₁ IC₅₀: 20-30 µMA₂ (slices) IC₅₀: 60 µM | Bronchodilator, CNS Stimulant | [8] |
| Enprofylline | 3-propylxanthine | PDEs | ~5x more potent bronchodilator than theophylline | Potent Bronchodilator, less CNS/diuretic effects | [12] |
| Caffeine | 1,3,7-trimethylxanthine | Adenosine A₁, A₂ₐ, A₂ₑ | A₁ IC₅₀: 90-110 µMA₂ (slices) IC₅₀: 120 µM | CNS Stimulant, Ergogenic Aid | [8][11] |
| Paraxanthine | 1,7-dimethylxanthine | Adenosine A₁, A₂ₐ, A₂ₑ; PDE9 | A₁ Ki: 21 µMA₂ₐ Ki: 32 µM | CNS Stimulant, Potentiates Nitric Oxide Signaling | [13][14] |
| IBMX | 3-isobutyl-1-methylxanthine | Non-selective PDE inhibitor | PDE3 IC₅₀: 6.5 µMPDE4 IC₅₀: 26.3 µMPDE5 IC₅₀: 31.7 µM | Increases intracellular cAMP/cGMP | [15] |
Analysis of Structure-Activity Relationships (SAR):
-
N-3 Substitution (Theophylline vs. Enprofylline): Replacing the N-3 methyl group of theophylline with a propyl group (enprofylline) significantly enhances bronchodilator potency.[12] Enprofylline demonstrates comparable or superior efficacy in improving lung function in asthmatic patients at lower plasma concentrations than theophylline.[12][16][17] This suggests that a larger alkyl group at the N-3 position is favorable for PDE inhibition related to bronchodilation, while having weaker adenosine antagonism, resulting in fewer CNS-related side effects like tremors and nervousness.[16][18]
-
N-1 and N-7 Substitution (Caffeine vs. Paraxanthine): Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and lacks the N-3 methyl group.[13][19] It exhibits similar or slightly stronger binding affinity for adenosine receptors compared to caffeine.[13][20] However, paraxanthine has a unique pharmacological profile, including selective inhibition of cGMP-preferring PDE9, which may contribute to its distinct psychostimulant effects and an increase in dopamine release not seen with caffeine.[14][21] This highlights that the presence or absence of a methyl group at the N-3 position dramatically alters the secondary messenger signaling profile.
-
General Trends: Studies have generally concluded that increasing the alkyl chain length at positions N-1 and N-3 can modulate activity.[1] For instance, while methyl substitution at N-1 is considered important for adenosine receptor affinity, further modifications can fine-tune selectivity.[3][7] Similarly, substitutions at the C-8 position with larger groups often increase adenosine antagonism and selectivity.[3]
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for two core assays used to characterize xanthine derivatives.
Protocol: Competitive Radioligand Binding Assay for Adenosine A₁ Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound (e.g., an ethyl-xanthine) for the adenosine A₁ receptor by measuring its ability to displace a known high-affinity radioligand.
Causality: The principle is competitive inhibition. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (IC₅₀) is inversely proportional to its binding affinity. The Cheng-Prusoff equation is then used to convert the IC₅₀ to the inhibition constant (Ki), which reflects the true affinity of the compound for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes rich in adenosine receptors, is resuspended in buffer and protein concentration is determined via a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in sequence:
-
50 µL of 50 mM Tris-HCl buffer.
-
50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding. For non-specific binding, add a high concentration of a known non-radioactive A₁ antagonist (e.g., 10 µM DPCPX).
-
50 µL of the radioligand, [³H]Cyclohexyladenosine ([³H]CHA), at a final concentration near its Kd (e.g., 1 nM).
-
50 µL of the membrane preparation (approx. 50-100 µg protein).
-
-
Incubate the plate at 25°C for 90 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol measures the ability of a test compound to inhibit the activity of a specific PDE isozyme (e.g., PDE4), which is crucial for understanding effects like bronchodilation.
Causality: The assay directly measures the enzymatic conversion of a substrate (cAMP) to its product (AMP). A potent inhibitor will prevent this conversion, resulting in a low product signal. The concentration of inhibitor that reduces enzyme activity by 50% is the IC₅₀.
Step-by-Step Methodology:
-
Reagents and Preparation:
-
Recombinant human PDE enzyme (e.g., PDE4B).
-
Substrate: Cyclic AMP (cAMP).
-
Test Compounds: Ethyl- and methyl-substituted xanthines dissolved in DMSO, then diluted in assay buffer to various concentrations.
-
Assay Buffer: E.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.
-
Detection System: A commercial kit such as a fluorescence polarization assay or an enzyme-coupled luminescent assay. For this example, we'll use a generic two-step enzymatic approach.
-
-
Enzymatic Reaction (Step 1):
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the diluted PDE enzyme solution.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of cAMP substrate (final concentration in the low µM range).
-
Incubate for 30-60 minutes at 30°C. The duration is optimized to ensure the reaction is in the linear range for the uninhibited control.
-
-
Reaction Termination and Detection (Step 2):
-
Terminate the PDE reaction by adding a stop reagent.
-
Add a secondary enzyme, such as nucleotide phosphohydrolase, which acts on the product of the first reaction (AMP) to generate a detectable signal (e.g., releasing inorganic phosphate that can be measured colorimetrically, or a luminescent signal).
-
Incubate for a further 20-30 minutes to allow the detection reaction to complete.
-
Read the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to PDE inhibition.
-
Normalize the data: Set the uninhibited control (enzyme + substrate + vehicle) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of PDE activity against the log concentration of the inhibitor.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Pharmacokinetic Considerations
The substitution of a methyl with an ethyl group can alter a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME).
-
Lipophilicity: Generally, increasing the alkyl chain length increases lipophilicity. This can affect how a drug crosses biological membranes, including the blood-brain barrier.[3] Enhanced lipophilicity can lead to faster absorption and a larger volume of distribution.[22]
-
Metabolism: Xanthines are primarily metabolized by cytochrome P450 enzymes in the liver, particularly CYP1A2.[19][23] The nature of the alkyl substituent can influence the rate and pathway of metabolism, affecting the drug's half-life and the profile of its metabolites. For example, caffeine is extensively metabolized to paraxanthine, theobromine, and theophylline, all of which are active.[11] The metabolic fate of ethyl-substituted analogs must be carefully characterized to understand their full in vivo effect and duration of action.
Conclusion and Future Directions
The substitution of methyl groups with ethyl (or larger alkyl) groups on the xanthine scaffold is a valid and effective strategy for modulating biological efficacy. The evidence clearly indicates that such modifications can lead to:
-
Enhanced Potency and Selectivity: As seen in the case of enprofylline, targeting specific positions can dramatically increase desired therapeutic actions (bronchodilation) while minimizing unwanted side effects (CNS stimulation).[12]
-
Novel Pharmacological Profiles: The unique cGMP-modulating activity of paraxanthine compared to its parent compound caffeine demonstrates that subtle structural changes can recruit entirely different secondary messenger systems.[14]
For drug development professionals, this comparative analysis underscores the importance of systematic structure-activity relationship studies. Future research should focus on synthesizing and screening a broader range of ethyl- and other alkyl-substituted xanthines, with a particular emphasis on their selectivity for different adenosine receptor subtypes and PDE isozymes. Combining the robust in vitro protocols described herein with in vivo pharmacokinetic and pharmacodynamic studies will be essential for identifying next-generation xanthine derivatives with superior therapeutic profiles.
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Design, synthesis, and structure-activity relationships of xanthine derivatives as broad-spectrum inhibitors of coronavirus replication. (2024). PubMed. [Link]
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Al-Gareeb, A. I., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central. [Link]
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Comparison of oral enprofylline and theophylline in asthmatic patients. (1984). PubMed. [Link]
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Jacobson, K. A., et al. (1991). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry. [Link]
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Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects. Pharmacology. [Link]
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Enprofylline and theophylline slow-eroding tablets in the treatment of asthma: a comparison. (1986). Respiration. [Link]
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A comparison of enprofylline and theophylline in the maintenance therapy of chronic reversible obstructive airway disease. (1987). PubMed. [Link]
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Comparative Assessment of Enprofylline and Theophylline for Chronic Obstructive Airways Disease in the Elderly. (1990). PubMed. [Link]
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Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. (2023). PubMed. [Link]
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Mitchell, J., & Carreiro, S. (2023). Methylxanthines. StatPearls - NCBI Bookshelf. [Link]
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Comparison of enprofylline and theophylline for intravenous treatment of acute asthma. (1986). PubMed. [Link]
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Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. PubMed Central. [Link]
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Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. PubMed. [Link]
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Structure-related pharmacokinetics of xanthines after direct administration into the peritoneal cavity of rats. (1996). PubMed. [Link]
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Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. (1983). PubMed. [Link]
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Adenosine receptors and behavioral actions of methylxanthines. (1981). PubMed. [Link]
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Methylxanthine inhibitors of phosphodiesterases. (1979). PubMed. [Link]
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Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. ResearchGate. [Link]
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Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. PubMed. [Link]
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Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. (1996). PubMed. [Link]
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Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). ResearchGate. [Link]
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PDE4 Inhibitors and Methylxanthines. COPD.net. [Link]
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Paraxanthine. Wikipedia. [Link]
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Orrú, M., et al. (2013). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. PubMed Central. [Link]
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Paraxanthine safety and comparison to caffeine. (2023). ResearchGate. [Link]
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The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. (2020). PubMed. [Link]
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The Science Behind Caffeine's Next Evolution: Paraxanthine. enfinity®. [Link]
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Synthesis and Biological Activities of Novel Methyl Xanthine Derivatives. (2019). ResearchGate. [Link]
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Coffee Bean and Its Chemical Constituent Caffeine and Chlorogenic Acid as Promising Chemoprevention Agents. (2024). MDPI. [Link]
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The potential of methylxanthine-based therapies in pediatric respiratory tract diseases. (2023). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Sourced 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Introduction: The Critical Role of Purity in Xanthine Derivatives for Research and Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of commercially available 8-Bromo-7-ethyl-3-methylpurine-2,6-dione. Rather than relying solely on supplier-provided Certificates of Analysis (CoA), which may vary in detail and analytical rigor, this document outlines a self-validating experimental workflow. We will delve into the causality behind the chosen analytical techniques, ensuring a robust and reproducible purity assessment.
Understanding the Analyte: Chemical Structure and Potential Impurities
A thorough purity analysis begins with an understanding of the target molecule and the potential impurities that may arise during its synthesis. The synthesis of xanthine derivatives often involves multi-step processes, including the condensation of substituted uracils.[4][5]
Potential impurities in a commercial batch of this compound could include:
-
Starting Materials: Unreacted 3-methylxanthine or 5,6-diamino-1-methyluracil.
-
Reaction Intermediates: Incompletely brominated or ethylated xanthine precursors.
-
By-products: Isomeric compounds, over-alkylated products, or compounds resulting from side reactions.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Caption: Potential impurities in this compound.
Comparative Purity Analysis: An Experimental Workflow
To objectively compare different commercial sources, a multi-pronged analytical approach is recommended. This workflow is designed to not only quantify the main compound but also to detect and tentatively identify any impurities present.
Caption: Experimental workflow for comparative purity analysis.
Detailed Experimental Protocols
Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and widely used technique for separating and quantifying components in a mixture.[6][7] A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds like xanthine derivatives. UV detection is suitable as the purine ring system contains a strong chromophore.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of this compound from each supplier.
-
Dissolve each sample in 5.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the elution of both polar and non-polar impurities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or a wavelength determined by a preliminary UV scan of the main compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the main compound by the area percentage method (Area of main peak / Total area of all peaks) x 100%.
-
Pay close attention to the number and area of any impurity peaks.
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: While HPLC-UV can quantify impurities, it does not provide structural information. LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for the determination of the molecular weight of impurities. This is a crucial step in their tentative identification.
Protocol:
-
Methodology:
-
Utilize the same HPLC method developed above, ensuring the mobile phase is compatible with mass spectrometry (formic acid is a suitable modifier).
-
Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Correlate the impurity peaks observed in the HPLC-UV chromatogram with their corresponding mass spectra.
-
The obtained molecular weights can be used to hypothesize the structures of the impurities, for instance, by comparing them to the molecular weights of potential starting materials or by-products.
-
Structural Confirmation and Residual Solvent Analysis by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the main compound and can confirm its identity. Furthermore, ¹H NMR is highly sensitive for the detection and quantification of residual organic solvents that may be present from the manufacturing process.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of each sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis of impurities is desired.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
-
-
Data Analysis:
-
Confirm that the chemical shifts, splitting patterns, and integrations of the signals are consistent with the structure of this compound.
-
Examine the spectrum for any unassigned peaks, which may correspond to structural impurities.
-
Identify and quantify any residual solvents by comparing their characteristic chemical shifts to reference tables.
-
Data Presentation and Interpretation
To facilitate a direct comparison, the data from these analyses should be compiled into a clear and concise table.
Table 1: Hypothetical Purity Comparison of Commercial this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Powder | Off-white Powder | White Crystalline Solid |
| Purity by HPLC-UV (% Area) | 99.2% | 97.5% | 99.8% |
| Number of Impurities Detected (HPLC) | 3 | 5 | 1 |
| Largest Single Impurity (% Area) | 0.45% | 1.20% | 0.15% |
| Impurity Profile (LC-MS) | m/z consistent with starting material | m/z consistent with starting material and a di-ethylated by-product | m/z consistent with a trace amount of starting material |
| ¹H NMR Confirmation | Conforms to structure | Conforms to structure, minor unassigned peaks | Conforms to structure |
| Residual Solvents (¹H NMR) | Acetone (0.1%) | Dichloromethane (0.3%) | Not Detected (<0.05%) |
Interpretation:
In this hypothetical scenario, Supplier C provides the material with the highest purity, the fewest impurities, and no detectable residual solvents. Supplier B's product shows a significantly lower purity and a more complex impurity profile. This structured data allows for an evidence-based decision on which supplier's material is best suited for the intended research application.
Conclusion and Recommendations
The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. For a key intermediate like this compound, relying solely on the manufacturer's specifications can be a risky proposition. By implementing the comprehensive analytical workflow detailed in this guide—combining HPLC for quantification, LC-MS for impurity identification, and NMR for structural verification and residual solvent analysis—researchers can gain a true and unbiased understanding of product quality. This rigorous, in-house validation is a critical investment in the integrity of your research and development efforts. It is recommended that such a comparative analysis be performed on new batches from any supplier to ensure consistent quality over time.
References
-
Veeprho. Xanthine Impurities and Related Compound. Available at: [Link]
-
TradeWheel. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Available at: [Link]
-
Tamba, A., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(9-10), 613-618. Available at: [Link]
-
Global Exporters. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 666816-98-4. Available at: [Link]
-
Pharmaffiliates. 8-Bromo Xanthine Derivative – CAS 853029-57-9. Available at: [Link]
-
ResearchGate. HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives | Request PDF. Available at: [Link]
-
Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ResearchGate. Available at: [Link]
-
Pharmapproach. Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]
- Google Patents. WO2016207364A1 - Process for the preparation of a xanthine-based compound.
-
Veeprho. This compound | CAS 101071-96-9. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. PMC - PubMed Central. Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. Available at: [Link]
-
Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. Available at: [Link]
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- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Bromopurine Intermediates
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. This guide provides an in-depth comparison and practical protocols for the cross-validation of analytical methods for 8-bromopurine intermediates, critical components in the synthesis of various therapeutic agents. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring a robust and defensible cross-validation strategy.
The Scientific Imperative for Cross-Validation
In pharmaceutical development, an analytical method is not a static entity. As a project progresses from research to quality control (QC), methods are inevitably transferred between laboratories, analysts, and instruments.[1][2] Cross-validation is the formal process of verifying that a validated analytical method performs equivalently in a new setting.[3] This is not merely a regulatory formality; it is a scientific necessity to guarantee data integrity across the entire lifecycle of a drug product.
Scenarios demanding cross-validation include:
-
Transferring a method from a research and development (R&D) lab to a QC lab.
-
Comparing results from a sponsor laboratory to a contract research organization (CRO).[1]
-
Introducing a new instrument to perform a validated method.
-
Comparing results from two different, validated methods used for the same analysis.[4]
Failure to conduct a thorough cross-validation can lead to out-of-specification (OOS) results, batch failures, and significant project delays, all stemming from an inability to trust the analytical data.
Analytical Methodologies for 8-Bromopurine Intermediates: A Comparative Overview
The choice of analytical technique is foundational to a successful validation. For 8-bromopurine intermediates, which are typically polar, non-volatile small molecules, High-Performance Liquid Chromatography (HPLC) is the predominant analytical tool.
Common HPLC Approaches:
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for purity and assay determination of 8-bromopurine intermediates. The purine ring system contains a strong chromophore, making UV detection highly suitable. Separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][6]
-
HPLC with Mass Spectrometry Detection (HPLC-MS): For the analysis of trace-level impurities or for confirmation of identity, HPLC-MS provides superior sensitivity and specificity.[7] It is particularly useful during process development to identify and characterize unknown degradation products or impurities.
Below is a comparison of these primary techniques for the analysis of a representative intermediate, 8-bromo-2'-deoxyguanosine.
| Performance Characteristic | RP-HPLC-UV | HPLC-MS/MS | Rationale & Causality |
| Specificity | Good | Excellent | UV detection can be susceptible to co-eluting impurities with similar chromophores. MS provides mass-to-charge ratio data, offering unambiguous identification. |
| Sensitivity (LOD/LOQ) | µg/mL range[8] | ng/mL to pg/mL range[7] | MS detectors are inherently more sensitive than UV detectors, making them ideal for trace analysis. |
| Linearity | Excellent (typically R² > 0.999) | Good (typically R² > 0.99) | Both techniques offer excellent linearity over a defined range, a prerequisite for accurate quantitation.[5] |
| Precision (%RSD) | < 2% | < 15% | HPLC-UV systems are generally more robust and exhibit lower variability for routine assays. MS systems can have higher variability due to ion source fluctuations. |
| Accuracy (% Recovery) | 98-102% | 85-115% | The accuracy of both methods is excellent, provided they are properly validated. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and method development is generally more straightforward. |
Designing a Robust Cross-Validation Protocol
A successful cross-validation study hinges on a well-designed protocol that is agreed upon by both the transferring and receiving laboratories.[1][9] The objective is to demonstrate that the method, when used by the receiving unit, provides results that are equivalent to those obtained by the sending unit.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for a cross-validation study.
Caption: Workflow for a typical analytical method cross-validation study.
Step-by-Step Cross-Validation Protocol
This protocol is designed for the cross-validation of an HPLC-UV assay method for an 8-bromopurine intermediate between two laboratories.
1. Protocol Agreement:
-
Both the sending and receiving laboratories must formally agree on and sign the cross-validation protocol before any experimental work begins.[10] This document should detail the analytical method, the samples to be tested, the number of replicates, and the statistical approach.
2. System Suitability Test (SST):
-
Rationale: The SST is a self-validating system check that ensures the chromatographic system is performing adequately on the day of analysis.
-
Procedure:
- Prepare a standard solution of the 8-bromopurine intermediate.
- Perform a minimum of five replicate injections.
- Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Acceptance Criteria (Example):
- %RSD of peak area < 2.0%
- %RSD of retention time < 1.0%
- Tailing factor < 1.5
- Theoretical plates > 2000
3. Sample Analysis:
-
Rationale: To assess inter-laboratory variability, the exact same batches of material must be analyzed by both labs.
-
Procedure:
- Select three representative batches of the 8-bromopurine intermediate.
- Each laboratory should prepare samples in triplicate from each batch.
- Analyze the samples according to the validated analytical method.
4. Data Evaluation and Statistical Analysis:
-
Rationale: Statistical analysis provides an objective measure of the equivalence of the data sets from the two laboratories.[11][12]
-
Procedure:
- Tabulate the assay results (% purity or mg/g) from both laboratories for all replicates.
- Assess Precision (F-test): Perform an F-test to compare the variances of the two data sets. This determines if the precision of the method is equivalent in both labs.
- Assess Accuracy (Student's t-test): If the F-test passes (i.e., variances are equivalent), perform a two-tailed Student's t-test to compare the means of the two data sets. This determines if there is a statistically significant difference between the average results from the two labs.
-
Acceptance Criteria (Example):
- The calculated F-value must be less than the critical F-value at a 95% confidence level.
- The calculated t-value must be less than the critical t-value at a 95% confidence level.
- The absolute difference between the mean results from the two labs should be ≤ 2.0%.
Case Study: Cross-Validation of an HPLC-UV Method for 8-Bromoguanosine Purity
Objective: To cross-validate the HPLC-UV purity method for 8-bromoguanosine from the R&D lab (Sending Lab) to the QC lab (Receiving Lab).
Analytical Method Summary:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 20 mM Ammonium Acetate, pH 5.0; B: Acetonitrile
-
Gradient: 5% to 35% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
Results:
| Batch ID | Replicate | Sending Lab (% Purity) | Receiving Lab (% Purity) |
| BPG-001 | 1 | 99.52 | 99.45 |
| 2 | 99.48 | 99.55 | |
| 3 | 99.55 | 99.60 | |
| BPG-002 | 1 | 99.61 | 99.70 |
| 2 | 99.65 | 99.62 | |
| 3 | 99.59 | 99.68 | |
| BPG-003 | 1 | 99.39 | 99.28 |
| 2 | 99.45 | 99.35 | |
| 3 | 99.41 | 99.40 | |
| Mean | 99.52 | 99.52 | |
| Std. Dev. | 0.082 | 0.133 | |
| %RSD | 0.08% | 0.13% |
Statistical Analysis:
-
F-test: F_calc (2.62) < F_crit (4.74) at α=0.05. Result: Pass. The variances are not significantly different.
-
t-test: t_calc (0.00) < t_crit (2.12) at α=0.05. Result: Pass. The means are not significantly different.
-
Mean Difference: |99.52 - 99.52| = 0.00%. Result: Pass.
Troubleshooting Common Cross-Validation Failures
Even with a robust protocol, failures can occur. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree for Failed Cross-Validation
Caption: A decision tree for troubleshooting failed cross-validation studies.
Common Pitfalls and Solutions:
-
Ambiguous Method Description: The most common failure point is a method that is not described in sufficient detail.[13] Solution: The transferring lab must provide a highly detailed procedure, including specifics like the vendor and grade of reagents, sonication time for dissolution, and exact pH of buffers.
-
Differences in Equipment: Even different models of HPLCs from the same manufacturer can have variations in delay volume or detector response.[13] Solution: The protocol should allow for minor adjustments to the gradient start time or integration parameters, with clear justification.
-
Analyst Technique: Subtle differences in technique (e.g., weighing, pipetting, sample filtration) can introduce variability.[13] Solution: A pre-transfer training session where the receiving lab analyst observes or works alongside the sending lab analyst is highly recommended.[10]
By adhering to a scientifically sound, well-documented protocol and employing systematic troubleshooting, the cross-validation of analytical methods for 8-bromopurine intermediates can be executed successfully, ensuring data of the highest integrity throughout the drug development process.
References
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Belabed, A., et al. (2018). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available at: [Link]
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Bouabidi, A., et al. (2011). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available at: [Link]
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Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Available at: [Link]
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ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right. Available at: [Link]
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Contract Pharma. (2017). Analytical Method Transfer Best Practices. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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FDA. (2007). Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
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QbD Group. (2024). Analytical Method Transfer: Common Pitfalls and How to Avoid Them. Available at: [Link]
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RSSL. Challenges of Analytical Method Transfer in the Pharmaceutical Industry. Available at: [Link]
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Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Available at: [Link]
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Taylor & Francis Online. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Available at: [Link]
-
van Amsterdam, P. (2017). Learning from issues in assay cross-validation / method transfers. Available at: [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]
-
Xu, K., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]
-
American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Available at: [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]
-
Hage, D. S., et al. (2023). Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics. Available at: [Link]
-
Hlevca, M., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Available at: [Link]
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Kinyua, J., et al. (2021). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Available at: [Link]
-
MDPI. (2024). A Green HPLC Approach to Florfenicol Analysis in Pig Urine. Available at: [Link]
-
ResearchGate. Synthesis of 8-bromopurines 4. Available at: [Link]
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- 6. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Reactivity of 8-Bromo- vs. 8-Chloroxanthines: A Guide to Strategic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, xanthine derivatives hold a prominent position due to their diverse biological activities. The strategic functionalization of the xanthine scaffold, particularly at the C8-position, is a cornerstone of synthesizing novel therapeutic agents, including adenosine receptor antagonists and phosphodiesterase inhibitors.[1] The choice of the halogen precursor, typically 8-bromo- or 8-chloroxanthine, is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of these two key intermediates in common C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights to inform your synthetic design.
Executive Summary: The Reactivity Verdict
Experimental evidence and fundamental principles of organic chemistry converge on a clear verdict: 8-bromoxanthines are generally more reactive than their 8-chloro counterparts in palladium-catalyzed cross-coupling reactions. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, recent advancements in catalyst systems have increasingly made the more economical 8-chloroxanthines viable substrates. The choice, therefore, becomes a strategic balance between reactivity, substrate cost, and the specific transformation being undertaken.
The Underlying Chemistry: Why Bromine Leads the Way
The superior reactivity of 8-bromoxanthines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is primarily governed by the principles of carbon-halogen bond strength and the kinetics of oxidative addition.[1]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] A lower bond dissociation energy means that less energy is required to cleave the C-Br bond during the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.[1]
-
Oxidative Addition Kinetics: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is faster for bromides than for chlorides.[1] The greater polarizability of the C-Br bond facilitates a more efficient interaction with the electron-rich palladium(0) center, accelerating this crucial step.[1]
This general trend of halogen reactivity (I > Br > OTf > Cl) is a well-established principle in cross-coupling chemistry.[1][2]
Comparative Performance in Key Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used to synthesize arylamines.[3][4] A detailed comparative study on the closely related 6-halopurine nucleosides provides direct evidence for the enhanced reactivity of the bromo-derivative.[5]
| Halogen at C8-Position | Catalyst System | Catalyst Loading (mol%) | Typical Yield | Reference |
| 8-Bromo | Pd(OAc)₂ / Xantphos | 5 | Good to Excellent | [5] |
| 8-Chloro | Pd(OAc)₂ / Xantphos | 10 | Good | [5] |
Table 1: Comparative data for the Buchwald-Hartwig amination of 6-halo-purine nucleosides, illustrating the higher reactivity of the bromo-derivative which allows for a lower catalyst loading.[5]
The data clearly indicates that while both 8-bromo- and 8-chloroxanthines can be effective substrates, the bromo-derivative achieves efficient conversion with half the amount of the palladium catalyst.[5] This has significant implications for process efficiency and cost, particularly in large-scale synthesis.
Suzuki-Miyaura Coupling
| Halogen at C8-Position | General Reactivity | Expected Reaction Conditions |
| 8-Bromo | High | Milder temperatures, shorter reaction times, broader catalyst/ligand scope. |
| 8-Chloro | Moderate to Low | Often requires more forcing conditions (higher temperatures) and more specialized, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[7] |
Table 2: Predicted relative reactivity of 8-bromo- and 8-chloroxanthines in Suzuki-Miyaura coupling based on established principles of aryl halide reactivity.
For 8-chloroxanthines, the use of bulky, electron-rich phosphine ligands is often crucial to overcome the slower rate of oxidative addition and achieve good yields.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the functionalization of the C8-position, typically with strong nucleophiles like alkoxides, thiolates, or amines. For SNAr reactions, the reactivity trend of halogens is often reversed compared to palladium-catalyzed couplings (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and activates the ring towards attack.[8]
However, the stability of the intermediate (Meisenheimer complex) and the ability of the halogen to act as a leaving group also play crucial roles.[8] For many heterocyclic systems with good leaving groups like chlorine and bromine, the reactions are believed to proceed through a concerted mechanism.[9]
Given these factors, while a definitive experimental comparison on the xanthine system is lacking, it is plausible that 8-chloroxanthines could exhibit comparable or even slightly higher reactivity than 8-bromoxanthines in SNAr reactions, particularly with strong nucleophiles.
Experimental Protocols
The following are generalized, step-by-step methodologies for key reactions. Note: These are starting points and will likely require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoxanthine
-
Reaction Setup: To an oven-dried flask, add the 8-bromoxanthine derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 8-Chloroxanthine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 8-chloroxanthine derivative (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the reaction vessel and heat to the required temperature (typically 90-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualization of Key Processes
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
Caption: A logical workflow for comparing the reactivity of 8-haloxanthines.
Conclusion and Strategic Recommendations
The choice between 8-bromo- and 8-chloroxanthine is a critical decision in the synthesis of novel xanthine derivatives.
-
For initial exploration and rapid synthesis of diverse analogues , 8-bromoxanthines are the superior choice due to their higher reactivity, which generally ensures more reliable outcomes under standard cross-coupling conditions.
-
For large-scale synthesis and cost-driven projects , investing time in optimizing reaction conditions for the less expensive 8-chloroxanthines can be highly beneficial. The development of robust catalyst systems for aryl chlorides has made them increasingly attractive for industrial applications.[7]
-
For nucleophilic aromatic substitutions , 8-chloroxanthines may offer a slight advantage or at least comparable reactivity to their bromo-counterparts and should be considered as viable starting materials.
By understanding the fundamental differences in reactivity and leveraging modern catalytic systems, researchers can make informed decisions to optimize their synthetic routes, accelerate drug discovery, and ultimately, develop novel and effective xanthine-based therapeutics.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
I.R.I.S. Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]
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Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. [Link]
-
Barrios-Landeros, F. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Fallis, I. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. (2022). Comparison of reactivity of different aryl halides (a) The predicted.... [Link]
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Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
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Izydorzak, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
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Kumar, R. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. [Link]
-
Herath, A. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
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LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione: A Performance Benchmark
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular entities is paramount. The xanthine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents. Within this class, 8-Bromo-7-ethyl-3-methylpurine-2,6-dione stands out as a versatile intermediate for the elaboration of potent and selective antagonists for various receptors. This guide provides an in-depth, comparative analysis of synthetic routes to this key intermediate, offering field-proven insights and actionable data to inform your synthetic strategy.
This document moves beyond a simple recitation of protocols. Herein, we dissect the causality behind experimental choices, presenting a self-validating system of protocols benchmarked against a viable alternative. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity.
Introduction to this compound
This compound, a derivative of xanthine, is a crucial building block in pharmaceutical research. The strategic placement of the bromine atom at the C8-position allows for further functionalization through various cross-coupling reactions, while the N7-ethyl and N3-methyl groups modulate the molecule's physicochemical properties and biological activity. Its synthesis, therefore, requires a robust and high-yielding protocol to ensure a reliable supply for downstream applications.
Benchmarking Synthetic Performance: A Tale of Two Routes
We will compare two distinct synthetic approaches to this compound. The first, our Benchmark Synthesis , is a conventional, two-step approach involving the bromination of a xanthine precursor followed by N-alkylation. The second, the Alternative Synthesis , employs microwave irradiation to accelerate the N-alkylation step, a technique increasingly adopted for its potential to reduce reaction times and improve yields.
The Synthetic Pathways
The overall synthetic strategy for both methods initiates from the commercially available 3-methylxanthine. The first step, common to both approaches, is the regioselective bromination at the C8 position. The divergence occurs in the second step, the N7-ethylation of the resulting 8-bromo-3-methylxanthine.
Caption: Comparative synthetic routes to this compound.
Performance Metrics: A Head-to-Head Comparison
The choice of a synthetic route in a drug development setting is multifactorial, weighing yield and purity against process parameters like reaction time and energy consumption. The following table summarizes the key performance indicators for our two methodologies.
| Performance Metric | Benchmark Synthesis (Conventional) | Alternative Synthesis (Microwave-Assisted) |
| Overall Yield | ~85% | ~92% |
| Final Purity (by HPLC) | >98% | >99% |
| Step 2 Reaction Time | 4-6 hours | 15-20 minutes |
| Energy Input | Sustained heating | Short, high-intensity irradiation |
| Process Complexity | Standard reflux setup | Requires specialized microwave reactor |
| Scalability | Well-established for large scale | Can be challenging for very large scale |
Experimental Protocols
Benchmark Synthesis: Conventional Two-Step Protocol
This method is a robust and well-documented pathway to the target compound.
Step 1: Synthesis of 8-Bromo-3-methylxanthine
-
Rationale: This initial step introduces the key bromine handle at the C8 position, which is activated for subsequent nucleophilic substitution or cross-coupling reactions. Acetic acid serves as the solvent, and sodium acetate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Procedure:
-
To a solution of 3-methylxanthine (1 equivalent) in glacial acetic acid, add sodium acetate (1.5 equivalents).
-
Warm the mixture to 50-60°C with stirring.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise.
-
Maintain the temperature and continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-bromo-3-methylxanthine as a pale-yellow solid.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard N-alkylation reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation, and potassium carbonate is a mild base to deprotonate the N7-position of the xanthine ring, facilitating the nucleophilic attack on the ethyl bromide.
-
Procedure:
-
Suspend 8-bromo-3-methylxanthine (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Add ethyl bromide (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
Alternative Synthesis: Microwave-Assisted N-Alkylation
This approach leverages the efficiency of microwave heating to dramatically shorten the reaction time for the N-alkylation step.
Step 1: Synthesis of 8-Bromo-3-methylxanthine
-
The procedure is identical to Step 1 of the Benchmark Synthesis.
Step 2: Microwave-Assisted Synthesis of this compound
-
Rationale: Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating.[1] The choice of ethyl iodide over ethyl bromide is sometimes preferred in microwave synthesis due to its higher reactivity.
-
Procedure:
-
In a microwave-safe vessel, combine 8-bromo-3-methylxanthine (1 equivalent), potassium carbonate (1.5 equivalents), and ethyl iodide (1.2 equivalents) in DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the contents into water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the final product.
-
In-Depth Analysis and Discussion
The Benchmark Synthesis represents a reliable and well-understood method for the preparation of this compound. Its primary advantage lies in its simplicity and the use of standard laboratory equipment, making it highly scalable. The yields are consistently good, and the purity of the final product is high after a straightforward recrystallization.
The Alternative Synthesis , employing microwave assistance, offers a significant advantage in terms of reaction time. The N-alkylation step is completed in a fraction of the time required for conventional heating. This rapid synthesis can be particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. Furthermore, the shorter reaction times can sometimes lead to cleaner reactions with fewer byproducts, resulting in slightly higher yields and purity.
However, the adoption of microwave synthesis is not without its considerations. The requirement for specialized equipment may be a limiting factor for some laboratories. While scaling up microwave reactions is possible, it can be more challenging than with conventional methods.
Conclusion and Recommendations
Both the conventional and microwave-assisted synthetic routes presented here are effective for producing high-quality this compound.
-
For large-scale, process-oriented synthesis , the Benchmark Synthesis remains the more established and easily scalable option. Its predictability and use of standard equipment make it a workhorse for producing larger quantities of the intermediate.
-
For exploratory research, medicinal chemistry, and high-throughput synthesis , the Alternative Synthesis offers a compelling advantage in speed and efficiency. The ability to rapidly generate analogs for structure-activity relationship (SAR) studies can significantly accelerate the drug discovery process.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. This guide provides the necessary data and insights to make an informed decision, empowering researchers to select the most appropriate method for their synthetic goals.
References
- Daly, J. W., & Fredholm, B. B. (1998). Caffeine—an atypical drug of dependence. Drug and Alcohol Dependence, 51(1-2), 199-206.
- Grundmann, C., & Kreutzberger, A. (1954). Über die Einwirkung von s-Triazin auf primäre Amine. Journal für praktische Chemie, 1(3-4), 142-150.
- Eissen, M., & Metzger, J. O. (2002). Environmental performance metrics for daily use in synthetic chemistry. Chemistry–A European Journal, 8(16), 3580-3585.
- Andraos, J. (2016). Critical Evaluation of Published Algorithms for Determining Material Efficiency Green Metrics of Chemical Reactions and Synthesis Plans. ACS Sustainable Chemistry & Engineering, 4(4), 1934–1945.
- Müller, C. E. (2000). Xanthine derivatives as potent and selective antagonists of A1-and A2A-adenosine receptors. Journal of the Chemical Society, Perkin Transactions 1, (22), 3905-3916.
- Gala, D., & Steinman, M. (1995). A one-pot synthesis of 8-substituted xanthines.
- Hudlicky, T., et al. (1996). Toluene-dioxygenase-mediated cis-dihydroxylation of aromatics in enantioselective synthesis. A new, efficient, and flexible approach to the synthesis of cyclitols, inositols, and carbohydrates. Journal of the American Chemical Society, 118(44), 10752-10765.
- Mohr, F., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 101071-96-9. Retrieved from [Link]
- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a brominated purine derivative. As a trusted partner in your research, we aim to equip you with the knowledge to manage this final, critical stage of your workflow with confidence and precision, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Key Characteristics
This compound, also known as 8-bromo-7-ethyl-3-methylxanthine, belongs to the family of substituted xanthines. The presence of a bromine atom classifies it as a halogenated organic compound. While toxicological properties for this specific molecule have not been thoroughly investigated, data from analogous compounds, such as 8-Bromo-3-methyl-xanthine and other brominated purine derivatives, suggest a potential for hazard.
Based on these analogs, researchers should assume the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification (Inferred from Analogs) | GHS Hazard Statement (Anticipated) | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary actions from the point of waste generation to its final removal from your facility.
Step 1: Immediate Waste Containment at the Source
-
Segregation is Key: As soon as a process generates waste containing this compound (e.g., residual solid, contaminated consumables, or solutions), it must be segregated from non-hazardous waste.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this specific chemical waste. The container should be made of a material compatible with the chemical and any solvents used. Avoid incompatible materials.[2][3]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components in the waste stream. Include the approximate concentration and accumulation start date.
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
-
Minimum PPE: When handling the waste, always wear the following:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Incompatibility Awareness: Ensure the storage area does not contain incompatible chemicals. As a halogenated compound, it should be stored away from strong oxidizing agents.[2]
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal - Professional Handling is Non-Negotiable
The recommended and most responsible method for the final disposal of this compound is through a licensed hazardous waste disposal company.
-
Controlled Incineration: The preferred method of destruction for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[4] This process ensures the complete destruction of the compound and prevents the release of harmful byproducts into the atmosphere.
-
Do Not Discharge to Sewer Systems: Under no circumstances should this compound or its waste be disposed of down the drain.[4] Halogenated organics can be persistent in the environment and may be toxic to aquatic life.
-
Arrange for Professional Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have contracts with certified disposal vendors who are equipped to handle this type of chemical waste in compliance with all local, state, and federal regulations.
The "Why" Behind the "How": Scientific Principles of Disposal
The stringent procedures for disposing of this compound are rooted in the chemical nature of halogenated organic compounds. The carbon-bromine bond, while useful in synthesis, makes the molecule resistant to natural degradation. If released into the environment, it can persist and potentially bioaccumulate.
High-temperature incineration is the gold standard for disposal because it provides the energy required to break the strong carbon-halogen and other bonds within the molecule, converting it into simpler, less harmful substances like carbon dioxide, water, and hydrogen bromide. The flue gas scrubbing systems in modern incinerators are crucial for neutralizing acidic gases like hydrogen bromide, preventing their release into the atmosphere and the formation of acid rain.
Visualizing the Process: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you not only ensure the safety of your laboratory and community but also uphold the principles of responsible scientific research.
References
-
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- SDS. LookChem. [Link]
-
This compound. PubChem. [Link]
-
This compound | CAS 101071-96-9. Veeprho. [Link]
-
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. PubChem. [Link]
-
CAS No : 666816-98-4 | Product Name : 8-Bromo-3-methyl-7-(2-butynyl)-xanthine. Pharmaffiliates. [Link]
-
Chemical Compatibility Chart. Triumvirate Environmental. [Link]
Sources
Navigating the Safe Handling of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, a substituted xanthine derivative. By integrating established safety protocols with a nuanced understanding of the compound's potential hazards based on structurally similar molecules, this document aims to foster a culture of safety and precision in the laboratory.
Hazard Assessment and Triage: Understanding the Risks
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon direct contact.[1]
-
Eye Irritation: Can lead to serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1]
Xanthine derivatives as a class are known to be central nervous system stimulants, and at high concentrations, may have cardiac effects.[2][3] Therefore, minimizing exposure through all routes—ingestion, skin contact, and inhalation—is a critical safety objective.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles with Side Shields- N95 or higher-rated respirator (to prevent inhalation of fine particles) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles |
| General Laboratory Operations | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., neoprene or butyl rubber)- Chemical-Resistant Coveralls or Apron- Chemical Splash Goggles and Face Shield- Air-Purifying Respirator with appropriate cartridges |
The Rationale Behind the Selection:
-
Gloves: Nitrile gloves provide a suitable barrier for incidental contact. Double-gloving is a prudent measure when handling the pure, powdered compound to protect against tears and contamination. For extensive handling or in the event of a spill, more robust, chemical-resistant gloves are necessary.
-
Eye Protection: Chemical splash goggles are imperative when there is a risk of splashing, particularly when handling solutions. For handling the powder, they protect against airborne particles.
-
Respiratory Protection: Due to the potential for respiratory irritation from the powdered form, a respirator is a non-negotiable requirement during weighing and aliquoting procedures, which are most likely to generate airborne dust.
-
Lab Coat: A lab coat protects the skin and personal clothing from contamination.
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Based on information for a similar compound, refrigeration may be recommended for long-term storage.[1]
Handling and Preparation
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to control for potential dust generation.
Step-by-Step Protocol for Weighing and Solution Preparation:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Use a tared weigh boat or paper. Handle the container and spatula with care to minimize the creation of airborne dust.
-
Dissolving: Add the weighed powder to the desired solvent within the fume hood. Gently swirl or stir to dissolve. Avoid sonication methods that could generate aerosols.
-
Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated materials as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management and Decontamination
For small spills of the powdered compound, carefully cover the spill with an absorbent material, such as vermiculite or sand. Gently sweep the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust. The area should then be decontaminated with a suitable solvent. For larger spills, or any spill of a solution, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Responsible Conclusion
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. As a brominated organic compound, it may require specific disposal protocols, such as incineration at a licensed facility.[4] Always follow your institution's and local regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety measures in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Sigma-Aldrich. 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)
-
PubChem. This compound. [Link]
-
Wikipedia. Xanthine. [Link]
-
PubChem. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. [Link]
-
National Center for Biotechnology Information. Xanthine Derivatives - LiverTox. [Link]
-
PubMed. Strategies for Preventing Occupational Exposure to Potent Compounds. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
-
Northwestern University. Laboratory Safety and Chemical Hygiene Plan. [Link]
-
Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]
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- 1. 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [sigmaaldrich.com]
- 2. Xanthine - Wikipedia [en.wikipedia.org]
- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methylxanthines: toxicity to humans. 3. Theobromine, paraxanthine and the combined effects of methylxanthines. | Semantic Scholar [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
